Product packaging for 3,3-Dimethylpiperidine(Cat. No.:CAS No. 1193-12-0)

3,3-Dimethylpiperidine

Cat. No.: B075641
CAS No.: 1193-12-0
M. Wt: 113.2 g/mol
InChI Key: CDODDZJCEADUQQ-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidine is a valuable alicyclic amine and a key synthetic building block in medicinal chemistry and chemical research. This compound features a piperidine ring system sterically hindered and conformationally influenced by the two geminal methyl groups at the 3-position. This unique structure makes it a privileged scaffold for the development of novel pharmacologically active molecules. Its primary research applications include serving as a precursor and central core in the synthesis of potential pharmaceutical candidates, particularly those targeting the central nervous system (CNS), such as receptor antagonists and enzyme inhibitors. The steric constraints imposed by the dimethyl substitution can be leveraged to lock the piperidine ring into specific conformations, thereby enhancing binding affinity and selectivity for target proteins. Furthermore, this compound finds utility in organic synthesis as a ligand for metal complexes and as a base in various chemical transformations. It is also employed in the development of agrochemicals and as a structural component for advanced materials science. Researchers value this compound for its ability to modulate the physicochemical properties of lead compounds, including lipophilicity and metabolic stability. This product is strictly for research and development purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B075641 3,3-Dimethylpiperidine CAS No. 1193-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2)4-3-5-8-6-7/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDODDZJCEADUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50152402
Record name 3,3-Dimethylpiperidine
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Molecular Weight

113.20 g/mol
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CAS No.

1193-12-0
Record name 3,3-Dimethylpiperidine
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Record name 3,3-Dimethylpiperidine
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Record name 3,3-Dimethylpiperidine
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Record name 3,3-dimethylpiperidine
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Foundational & Exploratory

3,3-Dimethylpiperidine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral analysis of 3,3-Dimethylpiperidine (CAS No. 1193-12-0). This document is intended for use by professionals in the fields of chemical research, drug development, and organic synthesis.

Core Properties and Identifiers

This compound is a cyclic secondary amine with two methyl groups substituted at the third carbon position of the piperidine ring.

Identifier Value Source(s)
CAS Number 1193-12-0[1][2][3][4][5][6][7]
Molecular Formula C₇H₁₅N[1][2][3][4][6]
IUPAC Name This compound[4][5][6]
Synonyms Piperidine, 3,3-dimethyl-[1][2][3][5][6]
Molecular Weight 113.20 g/mol [2][3][5][6]
InChI Key CDODDZJCEADUQQ-UHFFFAOYSA-N[1][2][3][5][6]
SMILES CC1(C)CCCNC1[1][5][6]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below.

Property Value Source(s)
Appearance Colorless to pale yellow liquid[1]
Odor Amine-like[1][6]
Boiling Point 134°C to 136°C[6]
410.2 K (137.05 °C)[3]
Density 0.81 g/mL[6]
Refractive Index 1.4475[6]
Flash Point 26°C (79°F)[6]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[1]
pKa Data available in the IUPAC Digitized pKa Dataset.[5]
Kovats Retention Index 870 (Standard non-polar column)[5][7]
GHS Hazard Statements H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage.[5][6]
Hazard Class Flammable Liquid, Category 3Skin Corrosion, Category 1B[5][6]
UN Number 2733[6]

Experimental Protocols

Synthesis of this compound

A representative synthesis method involves the reductive cyclization of 2,2-dimethyl-4-cyanobutanal.[8]

Materials:

  • 2,2-dimethyl-4-cyanobutanal (93.4% purity)

  • Liquid ammonia

  • Titanium dioxide (TiO₂, anatase) pellets (1.5 mm)

  • Hydrogen gas

  • Tubular reactor

  • Hydrogenation reactor

Procedure:

  • A continuous stream of 2,2-dimethyl-4-cyanobutanal (34.0 g/hour ) and liquid ammonia (1450 ml/hour) are pumped through a tubular reactor containing 63.5 g of TiO₂ pellets. The reaction is maintained at a pressure of 250 bar and a temperature of 60°C.

  • The effluent from the tubular reactor is then passed into a hydrogenation reactor.[8]

  • Hydrogen gas is simultaneously introduced into the hydrogenation reactor at a rate of 100 L/hour. The conditions for hydrogenation are maintained at 250 bar and 120°C.

  • The product stream is collected and the pressure is reduced to atmospheric pressure.[8]

  • Excess ammonia is removed by distillation.[8]

  • The resulting crude product is purified by fractional distillation to yield this compound.[8]

Synthesis_Workflow cluster_precursor Precursor Preparation cluster_reaction Reaction Stages cluster_purification Purification 2_2_dimethyl_4_cyanobutanal 2,2-Dimethyl-4- cyanobutanal Tubular_Reactor Tubular Reactor (TiO₂, 60°C, 250 bar) 2_2_dimethyl_4_cyanobutanal->Tubular_Reactor Ammonia Liquid Ammonia Ammonia->Tubular_Reactor Hydrogenation_Reactor Hydrogenation Reactor (H₂, 120°C, 250 bar) Tubular_Reactor->Hydrogenation_Reactor Decompression Decompression Hydrogenation_Reactor->Decompression Distillation_NH3 Ammonia Removal (Distillation) Decompression->Distillation_NH3 Fractional_Distillation Fractional Distillation Distillation_NH3->Fractional_Distillation Final_Product This compound Fractional_Distillation->Final_Product

Synthesis workflow for this compound.

Analytical Methods

The following are general protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Spectra can be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • 13C NMR: Spectra are obtained similarly to 1H NMR, using a deuterated solvent and TMS.[9]

  • 15N NMR: Specialized NMR experiments can be conducted to observe the nitrogen nucleus.[5]

Infrared (IR) Spectroscopy:

  • IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer.[2]

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Alternatively, Attenuated Total Reflectance (ATR) can be used for neat samples.

  • Characteristic peaks for secondary amines (N-H stretch and bend) and C-H bonds are expected.

Mass Spectrometry (MS):

  • Mass spectra are typically obtained using a mass spectrometer with electron ionization (EI).[2]

  • The sample can be introduced directly or via a gas chromatograph (GC-MS) for separation from impurities.

  • The molecular ion peak (M⁺) and characteristic fragmentation patterns can be used for structural confirmation.

Biological Activity and Signaling

While primarily used as a building block in organic synthesis, there are reports of this compound exhibiting biological activity. One noted interaction is its potential to inhibit serotonin production through binding to serotonin receptors.[1]

Signaling_Pathway DMP This compound Serotonin_Receptor Serotonin Receptor DMP->Serotonin_Receptor Binds to Serotonin_Production Serotonin Production Serotonin_Receptor->Serotonin_Production Inhibits

Inhibition of serotonin production by this compound.

Concluding Remarks

This compound is a valuable reagent and building block in organic chemistry. Its well-defined physical and chemical properties, along with established synthetic routes, make it a versatile compound for various applications in research and development. Proper handling and safety precautions are essential due to its flammability and corrosive nature. Further investigation into its biological activities may reveal novel applications in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to 3,3-Dimethylpiperidine: Synthesis, Properties, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Their prevalence is due to their favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[1] This technical guide provides a comprehensive overview of 3,3-Dimethylpiperidine, a disubstituted piperidine derivative, detailing its chemical and physical properties, spectroscopic profile, and a detailed synthesis protocol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development who are exploring the potential of substituted piperidine scaffolds.

IUPAC Name and Chemical Structure

The nomenclature and structural representation of this compound are fundamental to its study.

  • IUPAC Name: this compound[2]

  • Chemical Formula: C₇H₁₅N[2]

  • CAS Number: 1193-12-0[2]

  • SMILES: CC1(CCCNC1)C[2]

The structure of this compound consists of a piperidine ring with two methyl groups attached to the third carbon atom.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Weight 113.20 g/mol [2]
Appearance Clear, colorless liquid[3]
Boiling Point 410.2 K (137.05 °C)[4]
Refractive Index 1.4450-1.4510 @ 20°C[3]
Assay (GC) ≥94.0%[3]
pKa Data available in IUPAC Digitized pKa Dataset[2]
Kovats Retention Index 870 (standard non-polar column)[2]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on the reductive amination of 2,2-dimethyl-4-cyanobutanal.

Experimental Protocol: Reductive Amination

This synthesis involves a two-step process where 2,2-dimethyl-4-cyanobutanal is first reacted with ammonia and then hydrogenated.[5]

Materials:

  • 2,2-dimethyl-4-cyanobutanal (93.4% purity)

  • Liquid ammonia

  • Hydrogen gas

  • Titanium dioxide (TiO₂, anatase, 1.5 mm pellets) as a catalyst for the initial reaction

  • Hydrogenation catalyst (not specified in the source, but typically a noble metal catalyst like Raney Nickel or a supported Palladium or Platinum catalyst would be used)

  • Tubular reactor (diameter 16 mm, fill level 50 cm, oil-heated twin jacket)

  • Hydrogenation reactor

Procedure:

  • Reaction with Ammonia: 2,2-dimethyl-4-cyanobutanal (34.0 g per hour, which corresponds to 31.8 g or 0.254 mol at 93.4% purity) and liquid ammonia (1450 ml or 870 g, 51.1 mol per hour) are pumped at 250 bar and 60°C through a tubular reactor filled with 63.5 g (100 ml) of TiO₂ (anatase) pellets.[5]

  • Hydrogenation: The effluent from the first reactor is then passed from bottom to top through a hydrogenation reactor at 250 bar and 120°C. Simultaneously, hydrogen gas is passed through the reactor at a rate of 100 L (S.T.P.)/h (4.5 mol).[5]

  • Work-up and Purification: The product stream is decompressed to atmospheric pressure, and excess ammonia is removed by distillation. The product accumulated over 32.4 hours is then subjected to fractional distillation using a 30 cm packed column (3 mm glass rings).[5]

  • Product Isolation: this compound is collected at a boiling point of 50°-52° C under a reduced pressure of 210 mmHg. This process yielded 344.8 g of the desired product. A side-product, 2,2-dimethylpentane-1,5-diamine, is also obtained at a boiling point of 72° C./8 mmHg, with a yield of 70.5% of the theory.[5]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reactors Reaction Steps cluster_purification Purification cluster_products Products 2,2-dimethyl-4-cyanobutanal 2,2-dimethyl-4-cyanobutanal Tubular Reactor (TiO2) Tubular Reactor (TiO2) 2,2-dimethyl-4-cyanobutanal->Tubular Reactor (TiO2) Liquid Ammonia Liquid Ammonia Liquid Ammonia->Tubular Reactor (TiO2) Hydrogen Gas Hydrogen Gas Hydrogenation Reactor Hydrogenation Reactor Hydrogen Gas->Hydrogenation Reactor Tubular Reactor (TiO2)->Hydrogenation Reactor Decompression & NH3 Distillation Decompression & NH3 Distillation Hydrogenation Reactor->Decompression & NH3 Distillation Fractional Distillation Fractional Distillation Decompression & NH3 Distillation->Fractional Distillation This compound This compound Fractional Distillation->this compound 2,2-dimethylpentane-1,5-diamine 2,2-dimethylpentane-1,5-diamine Fractional Distillation->2,2-dimethylpentane-1,5-diamine

Synthesis and purification workflow.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound. Below are the general experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃) in a 5 mm NMR tube.[6] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[7]

  • Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a Bruker or Varian instrument operating at a frequency of 400 MHz or higher for ¹H nuclei.[8][9]

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance sensitivity.[8]

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Electron Ionization - Mass Spectrometry):

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure the analysis of a pure compound.[10]

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.[10]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.

Experimental Protocol (Neat Liquid):

  • Sample Preparation: As this compound is a liquid, a simple and effective method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[11][12]

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to subtract any contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: The prepared salt plates are placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

  • Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). The characteristic absorption bands corresponding to N-H stretching, C-H stretching, and other vibrations are then identified. An IR spectrum for this compound is available in the NIST WebBook.[13]

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of piperidine derivatives is of significant interest in drug discovery. They are known to interact with a variety of biological targets, particularly in the central nervous system.[1][14]

Derivatives of piperidine have been investigated for their potential as:

  • Antipsychotics: By targeting dopamine and serotonin receptors.[15]

  • Agents for Neurodegenerative Diseases: Through modulation of nicotinic acetylcholine receptors.[14]

  • Analgesics: By interacting with opioid receptors.[16]

  • Antifungal Agents: By inhibiting ergosterol biosynthesis.[17]

The 3,3-dimethyl substitution pattern can influence the lipophilicity, metabolic stability, and conformational rigidity of the piperidine ring, which in turn can affect the compound's pharmacokinetic and pharmacodynamic properties.[1]

Representative Signaling Pathway for Piperidine Derivatives

The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, which are common targets for piperidine-based drugs. This is a generalized representation to illustrate the type of pathway that could be modulated by a derivative of this compound.

G Generalized GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., Dopamine Receptor) G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Leading to Ligand Piperidine Derivative (Ligand) Ligand->GPCR Binds

A representative GPCR signaling pathway.

Conclusion

This compound is a readily synthesizable piperidine derivative with well-defined physicochemical properties. Its structural features make it and its analogs interesting candidates for further exploration in medicinal chemistry and drug development. This guide provides foundational technical information to support such research endeavors, from its synthesis and purification to its detailed spectroscopic characterization. The exploration of derivatives built upon the this compound scaffold may lead to the discovery of novel therapeutic agents with improved pharmacological profiles.

References

3,3-Dimethylpiperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 3,3-Dimethylpiperidine

This guide provides detailed information on the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a heterocyclic organic compound with the chemical formula C7H15N.[1][2][3][4][5] Its molecular structure consists of a piperidine ring substituted with two methyl groups at the third carbon atom.

Quantitative Molecular Information

The fundamental molecular characteristics of this compound are summarized in the table below for straightforward reference and comparison.

PropertyValue
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol [1][4][5] (or 113.2007 g/mol [2][3])
IUPAC NameThis compound
CAS Registry Number1193-12-0

Structural and Logical Representation

To visualize the relationship between the compound's name, its chemical formula, and its resulting molecular weight, the following diagram is provided.

A This compound B Molecular Formula: C7H15N A->B Has C Molecular Weight: 113.20 g/mol B->C Corresponds to

Figure 1. Relationship between chemical name, formula, and molecular weight.

References

Spectroscopic Profile of 3,3-Dimethylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for 3,3-dimethylpiperidine, a heterocyclic saturated amine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Data Presentation

The following tables summarize the essential quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment
2.72tC6-H₂
2.47sC2-H₂
1.49tC5-H₂
1.34tC4-H₂
0.91s2 x C3-CH₃
1.5-1.0 (variable)br sN-H

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
55.4C2
53.3C6
39.5C4
31.5C3
26.62 x CH₃
21.0C5

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is based on the referenced literature and typical values for similar structures.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
2950, 2860StrongC-H stretch (sp³)
1460MediumC-H bend
~1100-1200MediumC-N stretch

Sample preparation: Neat liquid

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
11337.1[M]⁺ (Molecular Ion)
9817.3[M - CH₃]⁺
5751.7[C₄H₉]⁺ or fragmentation of the ring
44100.0[C₂H₆N]⁺ (Base Peak)

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small drop of the neat this compound liquid directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent like isopropanol and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Solvent (e.g., methanol or dichloromethane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol or dichloromethane.

  • GC-MS Instrument Setup:

    • Set the GC oven temperature program to ensure good separation from the solvent and any potential impurities. A typical program might start at 50°C and ramp up to 250°C.

    • Use a suitable capillary column for amine analysis (e.g., a DB-5ms or equivalent).

    • Set the MS to operate in Electron Ionization (EI) mode, typically at 70 eV.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 35-200 amu).

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • The compound will be separated by the GC column and then introduced into the mass spectrometer.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Obtain the mass spectrum for this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Characterization Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR-ATR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR FID Signal → NMR Spectra NMR->Data_NMR Data_IR Interferogram → IR Spectrum IR->Data_IR Data_MS TIC → Mass Spectrum MS->Data_MS Interpret_NMR Chemical Shifts, Coupling → Connectivity Data_NMR->Interpret_NMR Interpret_IR Absorption Bands → Functional Groups Data_IR->Interpret_IR Interpret_MS Molecular Ion, Fragments → Molecular Weight & Formula Data_MS->Interpret_MS Final_Structure Confirmed Structure of This compound Interpret_NMR->Final_Structure Interpret_IR->Final_Structure Interpret_MS->Final_Structure

Caption: General workflow for the spectroscopic analysis of this compound.

In-depth Conformational Analysis of 3,3-Dimethylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed conformational analysis of 3,3-dimethylpiperidine, a saturated heterocyclic amine. The presence of a gem-dimethyl group at the 3-position introduces unique steric interactions that significantly influence the molecule's conformational preferences and energy landscape. This document synthesizes available spectroscopic and computational data to offer a comprehensive understanding of the chair conformations, ring inversion dynamics, and the energetic barriers associated with these processes. Detailed experimental and computational methodologies are outlined to serve as a practical reference for researchers in medicinal chemistry, organic synthesis, and computational drug design.

Introduction

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility, primarily existing in a chair-like conformation, plays a pivotal role in determining the three-dimensional arrangement of substituents, which in turn governs molecular recognition and biological activity. The introduction of substituents onto the piperidine ring can significantly alter its conformational equilibrium. The case of this compound is of particular interest due to the steric hindrance imposed by the gem-dimethyl group. This guide delves into the conformational analysis of this molecule, providing a foundational understanding for its application in drug design and development.

Conformational Isomers of this compound

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain. For this compound, two primary chair conformers are in equilibrium through a process of ring inversion. In both chair conformations, one of the methyl groups at the C3 position is in an axial orientation, while the other is in an equatorial position. The key distinction between the two conformers lies in the orientation of the N-H proton and the lone pair of electrons on the nitrogen atom.

The two chair conformers are in rapid equilibrium at room temperature. The process involves the inversion of the ring, which leads to the interconversion of axial and equatorial positions, as well as the pyramidal inversion at the nitrogen atom, which interconverts the axial and equatorial N-H proton and the lone pair.

Quantitative Conformational Analysis

A comprehensive understanding of the conformational landscape of this compound requires quantitative data on the relative energies of its conformers and the energy barriers for their interconversion. While specific experimental data for this compound is limited in the readily available literature, analysis of related structures and computational studies provide valuable insights.

Table 1: Calculated Conformational Energy Data for this compound

ParameterConformer 1 (N-H equatorial)Conformer 2 (N-H axial)Energy Difference (kcal/mol)
Relative Energy0.00 (Reference)Value dependent on computational methodTypically small

Note: The energy difference between the N-H equatorial and N-H axial conformers in piperidine itself is small, with the equatorial conformer being slightly more stable in the gas phase. The gem-dimethyl group at the 3-position is not expected to drastically alter this preference, though subtle stereoelectronic effects may be at play.

Table 2: Barrier to Ring Inversion

MoleculeBarrier to Ring Inversion (kcal/mol)Method
Piperidine~10.4NMR Spectroscopy
This compoundExpected to be similar to or slightly higher than piperidine-

The gem-dimethyl group at the 3-position is expected to have a modest effect on the barrier to ring inversion compared to the parent piperidine.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for the conformational analysis of cyclic molecules like this compound.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.

    • Acquire a one-dimensional ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

    • Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

  • Data Analysis:

    • Chemical Shifts: The chemical shifts of the axial and equatorial protons and carbons are typically different. The gem-dimethyl groups will appear as a single peak in the ¹³C NMR spectrum at room temperature due to rapid ring inversion.

    • Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This information can be used to infer the predominant chair conformation.

    • Low-Temperature NMR: To study the individual chair conformers, NMR spectra can be acquired at low temperatures to slow down the ring inversion process. This may allow for the observation of separate signals for the two conformers, enabling the determination of their relative populations and the calculation of the free energy difference (ΔG) between them.

Computational Modeling

Computational chemistry offers a powerful complementary approach to experimental methods for studying the conformational preferences of molecules.

Protocol for Density Functional Theory (DFT) Calculations:

  • Structure Building: Construct the 3D model of the two chair conformers of this compound using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This will locate the minimum energy structure for each conformer.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections, and entropies.

  • Energy Calculations: The relative energies of the conformers can be calculated from the electronic energies obtained from the geometry optimization, with corrections for ZPVE.

  • Transition State Search: To determine the barrier to ring inversion, a transition state search can be performed. This involves locating the saddle point on the potential energy surface that connects the two chair conformers. The energy difference between the transition state and the ground state conformer represents the activation energy for ring inversion.

Visualization of Conformational Equilibrium

The conformational equilibrium of this compound can be visualized as a dynamic interplay between the two chair forms. The following diagrams, generated using the DOT language, illustrate this process.

G cluster_0 Conformational Equilibrium of this compound Conformer1 Chair Conformer 1 (N-H equatorial) Conformer2 Chair Conformer 2 (N-H axial) Conformer1->Conformer2 Ring Inversion

Caption: Conformational equilibrium of this compound.

G cluster_1 Experimental Workflow for Conformational Analysis Start This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Start->NMR Computational Computational Modeling (DFT Calculations) Start->Computational LowTempNMR Low-Temperature NMR NMR->LowTempNMR Data Spectroscopic & Energetic Data (Chemical Shifts, Coupling Constants, ΔG, Ea) NMR->Data LowTempNMR->Data Computational->Data Analysis Conformational Analysis (Preferred Conformer, Inversion Barrier) Data->Analysis

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpiperidine is a heterocyclic secondary amine that serves as a valuable building block in organic synthesis and medicinal chemistry. Its rigid gem-dimethyl substitution pattern at the 3-position imparts unique conformational properties and steric hindrance, making it an interesting scaffold for the development of novel chemical entities. This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols and its relevance in contemporary research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, application in reactions, and for the characterization of its derivatives.

Identifiers and General Properties
PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 1193-12-0[1]
Molecular Formula C₇H₁₅N[1][2]
Molecular Weight 113.20 g/mol [1][2]
Canonical SMILES CC1(C)CCCNC1[1][2]
InChIKey CDODDZJCEADUQQ-UHFFFAOYSA-N[1][2]
Physical Properties

Quantitative physical data for this compound are presented in the following table.

PropertyValueReference(s)
Appearance Clear, colorless liquid[3]
Odor Amine-like
Boiling Point 134-136 °C (at 760 mmHg)
50-52 °C (at 210 mmHg)
410.2 K (137.05 °C)[4]
Density 0.81 g/cm³
Flash Point 26 °C (79 °F)
Refractive Index (n₂₀/D) 1.4450 - 1.4510
Solubility Soluble in organic solvents. Limited solubility in water. Quantitative data is not readily available in the literature.
pKa Experimental data is not readily available in the literature. It is expected to be a typical secondary amine base.[1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy
Proton AssignmentChemical Shift (δ) in ppm
A2.720
B2.468
C2.28
D1.489
E1.336
F0.906
Solvent: CDCl₃, Frequency: 400 MHz[2]
¹³C NMR Spectroscopy

Detailed experimental ¹³C NMR data for this compound can be found in the Australian Journal of Chemistry, 1976, 29, 315.[5] The expected chemical shifts would include signals for the two methyl carbons, the quaternary carbon at position 3, and the four methylene carbons of the piperidine ring.

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragments.

m/zRelative Intensity (%)
11337.1
11210.0
9817.3
7015.5
5751.7
5631.5
44100.0
Source: 75 eV[2]
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for a secondary amine.

Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretch
~2850-2960C-H stretch (alkyl)
~1465C-H bend (CH₂)
~1365-1385C-H bend (gem-dimethyl)
~1100-1200C-N stretch
Data interpreted from the NIST WebBook spectrum.[6]

Chemical Reactivity

As a secondary amine, this compound undergoes typical reactions of this functional group, including N-alkylation, N-acylation, and formation of enamines. The gem-dimethyl group at the 3-position provides steric hindrance that can influence reaction rates and selectivity compared to unsubstituted or monosubstituted piperidines.

Chemical_Reactivity General Reactivity of this compound cluster_main cluster_products start This compound reagent1 + Alkyl Halide (R-X) - H-X start->reagent1 reagent2 + Acyl Halide (RCO-X) - H-X start->reagent2 reagent3 + Ketone/Aldehyde - H₂O start->reagent3 product1 N-Alkyl-3,3-dimethylpiperidine product2 N-Acyl-3,3-dimethylpiperidine (Amide) product3 Enamine reagent1->product1 reagent2->product2 reagent3->product3

General reactivity pathways for this compound.

Synthesis and Experimental Protocols

Synthesis of this compound

A documented synthesis involves the reductive amination of 2,2-dimethyl-4-cyanobutanal.[7]

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process Steps reactant1 2,2-Dimethyl-4-cyanobutanal step1 1. Mix with NH₃ over TiO₂ catalyst (60°C, 250 bar) reactant1->step1 reactant2 Liquid Ammonia (NH₃) reactant2->step1 reactant3 Hydrogen (H₂) step2 2. Hydrogenation (120°C, 250 bar) reactant3->step2 step1->step2 step3 3. Decompression & Distillation (Remove NH₃) step2->step3 step4 4. Fractional Distillation step3->step4 product This compound step4->product byproduct 2,2-Dimethylpentane-1,5-diamine step4->byproduct

Workflow for the synthesis of this compound.

Experimental Protocol: 2,2-dimethyl-4-cyanobutanal (34.0 g/hour , 93.4% purity) and liquid ammonia (1450 mL/hour) are pumped at 250 bar and 60°C through a tubular reactor containing a TiO₂ (anatase) catalyst. The resulting effluent is then passed into a hydrogenation reactor. Hydrogen gas is introduced at a rate of 100 L/hour, and the reaction is maintained at 120°C and 250 bar. After the reaction, the product stream is decompressed, and excess ammonia is removed by distillation. The final separation of this compound from the co-product, 2,2-dimethylpentane-1,5-diamine, is achieved by fractional distillation.[7]

General Protocol for Boiling Point Determination (Micro Method)

The boiling point of this compound can be determined using a micro-boiling point method. A small amount of the liquid (a few mL) is placed in a test tube along with an inverted capillary tube (sealed at one end). The assembly is attached to a thermometer and heated in an oil bath. The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.

General Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The sample is ionized, commonly by electron impact (EI), and the resulting fragments are analyzed based on their mass-to-charge ratio (m/z).

  • IR Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer. A drop of the neat liquid is placed between two salt plates (e.g., NaCl) to create a thin film for analysis.

Relevance in Drug Discovery and Medicinal Chemistry

While this compound itself is not typically a therapeutic agent, its rigid structure makes it a valuable scaffold in drug design. The introduction of the gem-dimethyl group can lock the piperidine ring in a specific conformation, which can be advantageous for optimizing ligand-receptor interactions. Furthermore, these methyl groups can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

A notable application of the this compound scaffold is in the development of potent inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and pain.

Drug_Discovery_Relevance Role of this compound Scaffold in Drug Discovery scaffold This compound Scaffold properties Provides: - Conformational Rigidity - Steric Influence - Metabolic Stability scaffold->properties derivatives N-Aryl Piperidine Derivatives scaffold->derivatives Incorporated into target Microsomal Prostaglandin E Synthase-1 (mPGES-1) derivatives->target Binds to outcome Potent and Selective Inhibition target->outcome Leads to

Pharmacological relevance of the this compound core.

This demonstrates the utility of this compound as a starting material for creating more complex molecules with specific and potent biological activities, highlighting its importance for professionals in drug development.

References

The Piperidine Core: A Scaffold for a Century of Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Substituted Piperidines for Researchers, Scientists, and Drug Development Professionals.

The piperidine ring, a simple six-membered saturated heterocycle containing a nitrogen atom, represents one of the most ubiquitous and versatile scaffolds in medicinal chemistry. Its journey from a constituent of black pepper to a core component of numerous life-changing pharmaceuticals is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive overview of the discovery and history of substituted piperidines, with a focus on key synthetic methodologies and the pharmacological actions of prominent drug molecules.

A Historical Perspective: From Alkaloids to Modern Medicine

The story of piperidine begins with its discovery in 1850 by the Scottish chemist Thomas Anderson, who isolated it from piperine, the compound responsible for the pungency of black pepper. The name "piperidine" itself is derived from the Latin word for pepper, Piper. Early research focused on the isolation and characterization of naturally occurring piperidine-containing compounds, known as alkaloids. A landmark achievement in synthetic organic chemistry was the first total synthesis of the toxic piperidine alkaloid (±)-coniine by Albert Ladenburg in 1886. This accomplishment not only elucidated the structure of coniine but also demonstrated the feasibility of constructing such heterocyclic systems in the laboratory, paving the way for future synthetic endeavors.

The 20th century witnessed an explosion in the development of synthetic methodologies for substituted piperidines, driven by the burgeoning pharmaceutical industry. The inherent conformational flexibility of the piperidine ring, its ability to engage in hydrogen bonding, and its capacity to be functionalized at various positions made it an ideal scaffold for designing molecules that could interact with a wide range of biological targets. Today, the piperidine motif is found in a vast array of drugs, including antipsychotics, analgesics, stimulants, antihistamines, and more, highlighting its enduring importance in drug discovery.

Key Substituted Piperidine Drugs: Synthesis and Pharmacology

This section delves into the technical details of three prominent drugs built upon the piperidine scaffold: Haloperidol, Methylphenidate, and Fentanyl. For each, a representative synthetic protocol is provided, along with key quantitative data and a depiction of its primary signaling pathway.

Haloperidol: A Cornerstone of Antipsychotic Therapy

Haloperidol, a butyrophenone derivative, was discovered in 1958 at Janssen Pharmaceutica. It revolutionized the treatment of schizophrenia and other psychotic disorders and remains an important medication today.

A common synthesis of Haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

  • This intermediate can be prepared via a Grignard reaction between 4-chlorobromobenzene and piperidin-4-one. The Grignard reagent, 4-chlorophenylmagnesium bromide, is first formed by reacting 4-chlorobromobenzene with magnesium turnings in anhydrous diethyl ether.

  • To a stirred solution of piperidin-4-one in anhydrous diethyl ether, the freshly prepared Grignard reagent is added dropwise at 0°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-(4-chlorophenyl)-4-hydroxypiperidine.

Step 2: Synthesis of Haloperidol [1]

  • A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine (1 equivalent), 4-chloro-1-(4-fluorophenyl)-1-butanone (1.1 equivalents), potassium iodide (catalytic amount), and potassium carbonate (2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) is heated at 80-90°C for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford Haloperidol as a white solid. A reported yield for a similar manufacturing process is 32.5%.[1]

ParameterValueReference
Dopamine D2 Receptor Binding Affinity (Ki) 0.89 nM[2]
Oral Bioavailability 60-70%[3]
Plasma Protein Binding ~90%
Elimination Half-life (oral) 14.5 - 36.7 hours[3]
Metabolism Primarily hepatic via glucuronidation, reduction, and oxidation (CYP3A4)

Haloperidol's primary mechanism of action is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.

Haloperidol_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft D2R Dopamine D2 Receptor Dopamine_cleft->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates Haloperidol Haloperidol Haloperidol->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates

Caption: Haloperidol antagonizes the D2 receptor, preventing dopamine binding and inhibiting the downstream Gi/o signaling pathway.

Methylphenidate: A Widely Used Stimulant

Methylphenidate, sold under trade names like Ritalin and Concerta, is a central nervous system stimulant primarily used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It was first synthesized in 1944 and has become a mainstay in the management of these conditions.

The biologically active enantiomer of methylphenidate is d-threo-methylphenidate. Enantioselective syntheses are therefore highly desirable. The following is a summarized protocol based on a rhodium-catalyzed C-H insertion reaction.[4]

Step 1: Preparation of N-Boc-d-threo-methylphenidate [4]

  • In a reaction flask, N-butoxycarbonyl (Boc) piperidine and freshly distilled cyclohexane are combined and degassed.

  • A rhodium catalyst, such as Rh2{5R-MEPY}4, is added, and the mixture is heated to 50°C.

  • A solution of 2-diazo-2-phenylacetamide is slowly injected into the reaction mixture over several hours while maintaining the temperature at 50°C.

  • After the addition is complete, the reaction mixture is cooled to room temperature and filtered through a silica gel column to remove the catalyst. The filtrate contains the desired N-Boc-d-threo-methylphenidate.

Step 2: Deprotection to yield d-threo-Methylphenidate Hydrochloride [4]

  • Methanol is cooled to 0°C, and hydrogen chloride gas is bubbled through it for approximately 15 minutes to create an acidic methanol solution.

  • The N-Boc-d-threo-methylphenidate from the previous step is dissolved in a small amount of methanol and added to the cooled acidic methanol solution.

  • The mixture is stirred at 0°C for 30 minutes.

  • The solvent is removed in vacuo, and the residue is triturated with ethyl acetate.

  • The resulting white solid is washed with diethyl ether to yield d-threo-methylphenidate hydrochloride. A reported yield for this step is 68.5%.[4]

ParameterValueReference
Dopamine Transporter (DAT) Binding Affinity (Ki) 84 nM
Norepinephrine Transporter (NET) Binding Affinity (Ki) 514 nM
Oral Bioavailability 11-52%[4]
Plasma Protein Binding 10-33%[4]
Elimination Half-life 2-3 hours[4]
Metabolism Primarily by CES1A1 in the liver to ritalinic acid[4]

Methylphenidate's therapeutic effects are primarily mediated by its inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET) in the presynaptic neurons of the central nervous system. This blockade leads to an increase in the extracellular concentrations of dopamine and norepinephrine, enhancing neurotransmission.

Methylphenidate_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine (Vesicle) Dopamine_cleft Dopamine Dopamine_vesicle->Dopamine_cleft Release NE_vesicle Norepinephrine (Vesicle) NE_cleft Norepinephrine NE_vesicle->NE_cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine_cleft->DAT Reuptake DA_Receptor Dopamine Receptors Dopamine_cleft->DA_Receptor Binds NE_cleft->NET Reuptake NE_Receptor Norepinephrine Receptors NE_cleft->NE_Receptor Binds Methylphenidate Methylphenidate Methylphenidate->DAT Blocks Methylphenidate->NET Blocks Postsynaptic_Effect Increased Neurotransmission DA_Receptor->Postsynaptic_Effect NE_Receptor->Postsynaptic_Effect

Caption: Methylphenidate blocks DAT and NET, increasing synaptic dopamine and norepinephrine levels.

Fentanyl: A Potent Synthetic Opioid

Fentanyl, a powerful synthetic opioid, was first synthesized by Paul Janssen in 1959. It is approximately 50 to 100 times more potent than morphine and is used for severe pain management and as an anesthetic.

The original synthesis by Janssen laid the groundwork for the production of Fentanyl and its analogs.[5]

Step 1: Reductive Amination of N-benzyl-4-piperidone [5]

  • N-benzyl-4-piperidone is reacted with aniline in the presence of an acid catalyst.

  • The intermediate Schiff base is then reduced in situ with a reducing agent such as lithium aluminum hydride (LAH) in diethyl ether to yield N-benzyl-N-phenylpiperidin-4-amine.

Step 2: Acylation [5]

  • The resulting N-benzyl-N-phenylpiperidin-4-amine is acylated with propionyl anhydride in a suitable solvent like toluene to form N-benzyl-N-phenyl-N-(piperidin-4-yl)propanamide.

Step 3: Deprotection [5]

  • The N-benzyl protecting group is removed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in ethanol. This step yields norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide).

Step 4: N-alkylation [5]

  • Norfenantyl is then N-alkylated with 2-phenylethyl chloride in the presence of a base such as sodium carbonate and a catalyst like potassium iodide in a solvent such as methyl isobutyl ketone to yield Fentanyl. A more recent optimized three-step synthesis reports an overall yield of 73-78%.[3]

ParameterValueReference
µ-Opioid Receptor Binding Affinity (Ki) 1.35 nM[1]
Oral Bioavailability ~35%
Plasma Protein Binding 80-85%
Elimination Half-life (IV) 2-4 hours[1]
Metabolism Primarily hepatic via CYP3A4 to norfentanyl

Fentanyl exerts its potent analgesic effects by acting as a strong agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of this receptor leads to a cascade of intracellular events that ultimately reduce neuronal excitability and pain signaling.

Fentanyl_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fentanyl Fentanyl MOR µ-Opioid Receptor Fentanyl->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Voltage-gated Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_channel GIRK Channel K_efflux ↑ K+ Efflux K_channel->K_efflux G_alpha Gαi/o G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: Fentanyl activates the µ-opioid receptor, leading to inhibition of adenylyl cyclase and modulation of ion channels.

Experimental Workflow in Substituted Piperidine Drug Discovery

The discovery and development of new drugs containing a substituted piperidine core often involve a series of well-defined experimental workflows. Two critical stages are high-throughput screening to identify initial hits and in vivo pharmacokinetic studies to assess the drug's behavior in a living organism.

High-Throughput Screening (HTS) for GPCR Ligands

Many substituted piperidines target G-protein coupled receptors (GPCRs). High-throughput screening is a crucial first step in identifying new ligands for these receptors from large compound libraries.

HTS_Workflow start Start compound_library Compound Library (Substituted Piperidines) start->compound_library screening High-Throughput Screening (Automated Dispensing) compound_library->screening assay_prep Assay Preparation (e.g., GPCR-expressing cells) assay_prep->screening incubation Incubation screening->incubation readout Signal Readout (e.g., Fluorescence, Luminescence) incubation->readout data_analysis Data Analysis (Hit Identification) readout->data_analysis hit_validation Hit Validation (Dose-Response Curves) data_analysis->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization end End lead_optimization->end

Caption: A typical high-throughput screening workflow for identifying GPCR ligands.

In Vivo Pharmacokinetic (PK) Study

Once promising lead compounds are identified, their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) must be evaluated in animal models to predict their behavior in humans.

PK_Workflow start Start animal_model Animal Model Selection (e.g., Rat, Mouse) start->animal_model drug_admin Drug Administration (e.g., IV, Oral) animal_model->drug_admin blood_sampling Serial Blood Sampling (Time Points) drug_admin->blood_sampling sample_processing Sample Processing (Plasma Separation) blood_sampling->sample_processing bioanalysis Bioanalysis (LC-MS/MS) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (e.g., AUC, Cmax, t1/2) bioanalysis->pk_analysis report Report Generation pk_analysis->report end End report->end

References

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold." This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]

Key Physicochemical Properties:

  • Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of the conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

  • Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1]

  • Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. This allows for modulation of a drug's overall lipophilicity through substitution, which is a critical parameter for membrane permeability and solubility. These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Therapeutic Applications of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in its presence in drugs spanning a wide range of therapeutic areas.

Anticancer Activity

Piperidine derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[2]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
PiperineMDA-MB-231 (Breast)20 µg/mL[1]
PiperineMDA-MB-468 (Breast)25 µg/mL[1]
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)NF-κB-dependent cancer cell lines~5[3]
Monocarbonyl Curcumin Analogue (2,5-2Cl)A549 (Lung)< 5[2]
Monocarbonyl Curcumin Analogue (2Br-5Cl)A549 (Lung)< 5[2]
Piperazine-pyrimidine derivative (5b)MCF-7 (Breast)6.29[4]
Piperidine derivative on A549 lung cancer cellsA549 (Lung)32.43[5]
Antiviral Activity

The piperidine scaffold is a key component in several antiviral drugs. For instance, piperidine-substituted purines have demonstrated potent anti-HIV and anti-influenza activity.

Compound/DerivativeVirusCell LineEC50 (µM)Reference
FZJ13 (piperidine-substituted purine)HIV-1MT-4Comparable to 3TC
FZJ05 (piperidine-substituted purine)Influenza A/H1N1MDCKLower than ribavirin
Neuroprotective Effects

Piperidine derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanisms of action often involve the inhibition of acetylcholinesterase (AChE) or the modulation of neuroinflammatory pathways.

Compound/DerivativeAssayIC50/EC50Reference
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d)AChE inhibition13 ± 2.1 nM[6]
PiperineMitofusin activationLow nanomolar[7]
Piperidine urea derivative (A10)hERG inhibition>40 µM[8]
Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of piperidine-containing compounds are well-documented. Piperine, the active alkaloid in black pepper, has been shown to inhibit inflammatory pathways. Other derivatives have also demonstrated significant analgesic and anti-inflammatory activities.

Compound/DerivativeAssayIC50/EffectReference
4-(4'-bromophenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5)Platelet aggregation0.06 mM[9]
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)IκB kinase β inhibition~1.92 µM[3]
PiperineCarrageenan-induced paw edemaSignificant inhibition at 50 mg/kg[10]

Signaling Pathways Modulated by Piperidine Derivatives

The biological effects of piperidine-containing compounds are often attributed to their ability to modulate specific cellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Several piperidine-containing anticancer agents exert their effects by inhibiting this pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Piperidine_Inhibitor Piperidine-based PI3K Inhibitor Piperidine_Inhibitor->PI3K Inhibits

Piperidine inhibitors targeting the PI3K/Akt pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer. Piperidine derivatives, such as piperine and the curcumin analog EF31, have been shown to inhibit this pathway by targeting key components like IκB kinase (IKK).[3][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Upregulates Piperidine_Inhibitor Piperidine-based NF-κB Inhibitor (e.g., Piperine, EF31) Piperidine_Inhibitor->IKK_Complex Inhibits

Inhibition of the NF-κB pathway by piperidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel piperidine-containing compounds.

General Synthesis of a Substituted Piperidine

This protocol outlines a multi-step synthesis involving N-protection, activation, intramolecular cyclization, and deprotection.

Synthesis_Workflow Start Starting Material (e.g., 1-Aminohex-5-en-3-ol) N_Protection N-Protection (e.g., Boc₂O, TEA) Start->N_Protection OH_Activation OH Activation (e.g., TsCl, Pyridine) N_Protection->OH_Activation Cyclization Intramolecular Cyclization OH_Activation->Cyclization N_Deprotection N-Deprotection (e.g., TFA) Cyclization->N_Deprotection Purification Purification & Characterization N_Deprotection->Purification Final_Product Final Piperidine Derivative Purification->Final_Product

General synthetic workflow for a substituted piperidine.

Step 1: N-Protection

  • Reactants: Starting amino alcohol, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).

  • Procedure: Dissolve the amino alcohol and TEA in DCM. Cool the mixture to 0°C and add a solution of Boc₂O in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC. Purify the crude product by column chromatography.

Step 2: OH Activation

  • Reactants: N-protected intermediate, p-toluenesulfonyl chloride (TsCl), pyridine.

  • Procedure: Dissolve the N-protected intermediate in pyridine and cool to 0°C. Add TsCl portion-wise. Stir at 0°C for 4 hours. Monitor by TLC. Work up by pouring into ice-water and extracting with an organic solvent.

Step 3: Intramolecular Cyclization

  • Reactants: Activated intermediate, base (e.g., potassium tert-butoxide), THF.

  • Procedure: Dissolve the activated intermediate in THF and cool to 0°C. Add the base and stir at room temperature. Monitor by TLC. Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 4: N-Deprotection

  • Reactants: Cyclized product, trifluoroacetic acid (TFA), DCM.

  • Procedure: Dissolve the cyclized product in DCM and add TFA dropwise at 0°C. Stir at room temperature for 2 hours. Monitor by TLC. Concentrate the reaction mixture and basify with NaOH solution. Extract the product with an organic solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of synthesized piperidine derivatives.

  • Cell Seeding: Seed human cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

High-Throughput Screening (HTS) Workflow for Anticancer Agents

This workflow illustrates a typical process for screening a large library of compounds to identify potential anticancer drug candidates.

HTS_Workflow Library Compound Library (e.g., Piperidine Derivatives) Primary_Screen Primary HTS (Single Concentration, Cell Viability Assay) Library->Primary_Screen Hit_ID Hit Identification (>50% Inhibition) Primary_Screen->Hit_ID Hit_ID->Library Inactive Dose_Response Dose-Response Confirmation (IC50) Hit_ID->Dose_Response Confirmed Hits Secondary_Assay Secondary Assays (e.g., Apoptosis, Mechanism of Action) Dose_Response->Secondary_Assay Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-Dimethylpiperidine from 3,3-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,3-dimethylpiperidine via the catalytic hydrogenation of 3,3-dimethylpyridine. The piperidine moiety is a crucial structural motif in a vast number of pharmaceuticals and agrochemicals. The direct reduction of the corresponding pyridine derivative is the most atom-economical route to this valuable building block. However, the aromatic stability of the pyridine ring and steric hindrance from the gem-dimethyl group at the 3-position present synthetic challenges, often necessitating high-pressure and high-temperature conditions. This guide outlines several effective catalytic systems and detailed methodologies to facilitate the successful synthesis of this compound, aiding researchers in drug discovery and development.

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[1][2] The synthesis of these saturated heterocycles is, therefore, a critical task in the development of new chemical entities. The catalytic hydrogenation of pyridines is a direct and efficient method for accessing piperidines.[1][2] This process involves the saturation of the aromatic pyridine ring by the addition of hydrogen.

The synthesis of this compound from 3,3-dimethylpyridine is a transformation that requires careful consideration of the catalytic system and reaction conditions due to the steric hindrance imparted by the gem-dimethyl group. This steric bulk can impede the adsorption of the pyridine ring onto the catalyst surface, thus slowing down the rate of hydrogenation.[3] Consequently, more forcing conditions, such as elevated temperatures and high hydrogen pressures, are often required to achieve complete conversion.[4]

This document details various catalytic approaches for the hydrogenation of substituted pyridines, which can be adapted for the synthesis of this compound. The provided protocols are based on established methods for structurally similar compounds, such as 3-methylpyridine and 3,5-dimethylpyridine.[5][6]

Reaction Pathway and Mechanism

The catalytic hydrogenation of a pyridine ring on a metal surface is a stepwise process.[5] The reaction proceeds through the following key steps:

  • Adsorption: The 3,3-dimethylpyridine molecule adsorbs onto the surface of the heterogeneous catalyst.

  • Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively adsorbed onto the catalyst surface, forming active hydrogen atoms.

  • Stepwise Hydrogenation: The adsorbed hydrogen atoms are sequentially added to the pyridine ring. This involves the formation of partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine.

  • Desorption: Once the pyridine ring is fully saturated, the resulting this compound molecule desorbs from the catalyst surface.

ReactionPathway cluster_mechanism Reaction on Catalyst Surface Start 3,3-Dimethylpyridine + 3H₂ Catalyst Catalyst (e.g., PtO₂, Rh₂O₃, Ru/C) Intermediate1 Adsorbed 3,3-Dimethylpyridine Start->Intermediate1 Adsorption Product This compound Catalyst->Product High Pressure, Temperature Intermediate2 Partially Hydrogenated Intermediates (Dihydropyridine, Tetrahydropyridine) Intermediate1->Intermediate2 + H₂ (stepwise) Intermediate2->Product + H₂ (stepwise)

Caption: General reaction pathway for the catalytic hydrogenation of 3,3-dimethylpyridine.

Comparison of Catalytic Systems

The choice of catalyst is critical for the efficient hydrogenation of sterically hindered pyridines. Below is a summary of potential catalytic systems based on the reduction of analogous substituted pyridines.

Catalyst SystemSubstrate AnalogSolventTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)Reference
Platinum(IV) Oxide (PtO₂)3-MethylpyridineGlacial Acetic AcidRoom Temp.704-6High (not specified)[5]
Rhodium(III) Oxide (Rh₂O₃)3-Methylpyridine2,2,2-Trifluoroethanol40516>99 (conversion)[5][7]
Ruthenium-Carbon/Nickel/Metal Acetate3,5-DimethylpyridineDeionized Water150408High (not specified)[6]

Experimental Protocols

The following protocols are adapted from established procedures for the hydrogenation of substituted pyridines and can be used as a starting point for the synthesis of this compound.[5][6] Note: Due to the steric hindrance of the 3,3-dimethyl groups, higher temperatures and pressures than those described for 3-methylpyridine may be necessary to achieve a reasonable reaction rate and high conversion.

Protocol 1: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)

This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.[5]

Materials:

  • 3,3-Dimethylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • High-pressure autoclave/hydrogenator

Procedure:

  • To a high-pressure reaction vessel, add 3,3-dimethylpyridine (e.g., 1.0 g) and glacial acetic acid (e.g., 10 mL).

  • Carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution.

  • Seal the reaction vessel and purge with nitrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen gas to 70-100 bar.

  • Stir the reaction mixture at room temperature to 50°C for 6-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, carefully vent the hydrogen gas from the vessel.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and filter through a pad of Celite® to remove the catalyst.

  • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Hydrogenation using Rhodium(III) Oxide

This protocol is based on a mild hydrogenation of alkyl pyridines.[5][7]

Materials:

  • 3,3-Dimethylpyridine

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • High-pressure autoclave/hydrogenator

Procedure:

  • In a reaction vial, combine 3,3-dimethylpyridine (e.g., 0.8 mmol) and Rh₂O₃ (e.g., 0.5 mol%).

  • Add trifluoroethanol (1 mL) to the vial.

  • Place the vial in a high-pressure autoclave.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas purging (3 times).

  • Pressurize the autoclave with hydrogen gas to 5-50 bar.

  • Heat the reaction mixture to 40-80°C and stir for 16-24 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • The reaction mixture can be analyzed directly by NMR or GC-MS to determine conversion and yield.

  • For isolation, the catalyst can be removed by filtration through a short pad of silica or celite, and the solvent can be evaporated under reduced pressure.

Protocol 3: Hydrogenation using a Composite Ruthenium Catalyst

This protocol is adapted from a method for the synthesis of trans-3,5-dimethylpiperidine and may be suitable for sterically hindered substrates.[6]

Materials:

  • 3,3-Dimethylpyridine

  • Composite catalyst (e.g., Ruthenium on carbon, nickel powder, and a metal acetate in a specific ratio)

  • Deionized water

  • High-pressure reaction kettle

Procedure:

  • Under a hydrogen atmosphere, add 3,3-dimethylpyridine (e.g., 100 g), deionized water (e.g., 50 g), and the composite catalyst (e.g., 6 g) to a high-pressure reaction kettle.

  • Pressurize the reactor to 40-80 kg/cm ² (approximately 39-78 bar) with hydrogen.

  • Heat the reaction to 150-180°C and maintain for 6-10 hours.

  • After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Allow the filtrate to stand and separate the aqueous and organic layers.

  • The organic layer containing the crude this compound can be further purified by distillation.

Experimental Workflow

experimental_workflow start Start setup Reactor Setup: Add 3,3-dimethylpyridine, solvent, and catalyst to a high-pressure reactor start->setup purge Purge Reactor with N₂ then H₂ setup->purge pressurize Pressurize with H₂ to desired pressure purge->pressurize react Heat and Stir (Monitor reaction progress) pressurize->react cooldown Cool Reactor to Room Temperature react->cooldown depressurize Carefully Vent Excess H₂ cooldown->depressurize workup Work-up: - Catalyst filtration - Quenching (if acidic) - Extraction depressurize->workup purification Purification: - Distillation or - Column Chromatography workup->purification analysis Characterization: - NMR - GC-MS - IR purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the synthesis of this compound.

Safety Considerations

  • High-Pressure Hydrogenation: All hydrogenation reactions should be carried out in a properly functioning high-pressure autoclave by trained personnel. Ensure the reactor is rated for the intended pressure and temperature.

  • Pyrophoric Catalysts: Some hydrogenation catalysts (e.g., PtO₂ on Celite after reaction) can be pyrophoric. Do not allow the filter cake to dry in the air. Quench the catalyst-containing filter cake with water immediately after filtration.

  • Flammable Solvents and Reagents: Handle all flammable materials in a well-ventilated fume hood, away from ignition sources.

  • Corrosive Reagents: Glacial acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of this compound from 3,3-dimethylpyridine via catalytic hydrogenation is a feasible but potentially challenging transformation due to steric hindrance. The provided application notes and protocols, based on the successful hydrogenation of structurally similar pyridines, offer a solid foundation for researchers to develop an optimized procedure. Careful selection of the catalyst, solvent, temperature, and pressure will be key to achieving high yields and purity. The methodologies and data presented herein are intended to guide scientists and professionals in the efficient synthesis of this important piperidine derivative for applications in drug discovery and development.

References

Application Notes and Protocols: Catalytic Hydrogenation of Lutidine Derivatives for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of lutidine derivatives is a cornerstone synthetic strategy for accessing substituted piperidines, which are privileged scaffolds in a vast array of pharmaceuticals and natural products. The transformation of the aromatic pyridine ring in lutidines into a saturated piperidine core introduces three-dimensional complexity and chiral centers, crucial for molecular recognition and biological activity. This document provides detailed application notes and experimental protocols for the synthesis of piperidine derivatives from lutidines, focusing on various catalytic systems. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development, offering a practical guide to employing these powerful catalytic methods.

Key Applications in Drug Discovery

The piperidine moiety is a key structural component in numerous FDA-approved drugs. The catalytic hydrogenation of readily available lutidine precursors provides an efficient and scalable route to chiral piperidines, which are essential building blocks for a variety of therapeutic agents, including but not limited to:

  • Antipsychotics: As seen in the synthesis of intermediates for drugs like Preclamol and OSU-6162.[1]

  • Oncology Therapeutics: For the preparation of key intermediates in the synthesis of cancer treatments such as Niraparib.[1]

  • Antihistamines and Anticholinergics: Where the piperidine ring is crucial for receptor binding.

Catalytic Systems: An Overview

The choice of catalyst is paramount for achieving high yield, selectivity (chemo-, regio-, and stereo-), and functional group tolerance. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages.

  • Homogeneous Catalysts: Predominantly based on transition metals like iridium, rhodium, and ruthenium complexed with chiral ligands, these catalysts offer high enantioselectivity and activity under mild conditions. They are particularly valuable for asymmetric synthesis.[2][3][4][5][6]

  • Heterogeneous Catalysts: Typically involving precious metals like palladium or rhodium on a solid support (e.g., carbon), these catalysts are prized for their ease of separation, recyclability, and robustness, making them suitable for large-scale industrial processes.[7]

Experimental Workflows

General Homogeneous Catalysis Workflow

Homogeneous_Catalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification Catalyst_Precursor Catalyst Precursor ([M(COD)Cl]2) Catalyst_Formation Active Catalyst Solution Catalyst_Precursor->Catalyst_Formation Mixing in Solvent Ligand Chiral Ligand Ligand->Catalyst_Formation Reaction_Vessel Autoclave/ Reaction Vessel Substrate Lutidine Derivative Substrate->Reaction_Vessel Product_Mixture Reaction Mixture Reaction_Vessel->Product_Mixture Stirring, Heat Hydrogen H2 Gas Hydrogen->Reaction_Vessel Solvent_Removal Solvent Removal Product_Mixture->Solvent_Removal Concentration Purification Column Chromatography Solvent_Removal->Purification Final_Product Pure Piperidine Derivative Purification->Final_Product Isolation Heterogeneous_Catalysis_Workflow cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification Substrate Lutidine Derivative Reaction_Vessel Autoclave/ Reaction Vessel Substrate->Reaction_Vessel Catalyst Heterogeneous Catalyst (e.g., Pd/C, Rh/C) Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Reaction_Slurry Reaction Slurry Reaction_Vessel->Reaction_Slurry Stirring, Heat Hydrogen H2 Gas Hydrogen->Reaction_Vessel Filtration Filtration Reaction_Slurry->Filtration Catalyst Removal Filtrate Filtrate Filtration->Filtrate Solvent_Removal Solvent Removal Filtrate->Solvent_Removal Concentration Final_Product Pure Piperidine Derivative Solvent_Removal->Final_Product Purification (if needed)

References

3,3-Dimethylpiperidine: A Privileged Scaffold for Potent and Selective Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 3,3-dimethylpiperidine moiety has emerged as a valuable building block in modern drug discovery, offering a unique three-dimensional scaffold that can impart desirable pharmacological properties to small molecule therapeutics. Its gem-dimethyl substitution provides steric bulk and conformational rigidity, which can enhance binding affinity and selectivity for biological targets. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and the HDM2-p53 protein-protein interaction, two critical targets in inflammation and oncology, respectively.

Application in Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent mediator of pain and inflammation. Selective inhibition of mPGES-1 is a promising therapeutic strategy that may circumvent the gastrointestinal and cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.

Quantitative Data:

The following table summarizes the in vitro activity of representative this compound-containing compounds as mPGES-1 inhibitors.

Compound IDBiological TargetAssay TypeIC50 (nM)Reference
Example 14 mPGES-1Human Whole Blood (HWB)7[1]
Compound A mPGES-1Cell-free1.4 ± 0.2 µM[2]
Compound B mPGES-1Cell-free0.7 ± 0.1 µM[2]
Compound C mPGES-1Cell-free1.7 ± 0.2 µM[2]
Signaling Pathway:

mPGES1_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA₂ PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 mPGES-1 Pro-inflammatory Effects Pro-inflammatory Effects PGE2->Pro-inflammatory Effects PLA2 PLA₂ COX-1/2 COX-1/2 mPGES-1 mPGES-1 Inhibitor 3,3-Dimethyl- piperidine Inhibitor Inhibitor->mPGES-1

Caption: mPGES-1 signaling pathway and point of inhibition.

Experimental Protocols:

Protocol 1: Generalized Synthesis of 3,3-Dimethyl-N-aryl Piperidine mPGES-1 Inhibitors

This protocol outlines a general synthetic route for the preparation of N-aryl piperidine derivatives incorporating the this compound scaffold.

Workflow:

Synthesis_Workflow_mPGES1

Caption: Synthetic workflow for mPGES-1 inhibitors.

Step 1: N-Arylation of this compound A mixture of this compound (1.0 eq.), an appropriate aryl halide (e.g., 4-fluoronitrobenzene, 1.1 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent like dimethyl sulfoxide (DMSO) is heated at elevated temperature (e.g., 120-150 °C) for several hours until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group (if applicable) To a solution of the N-arylated nitro compound from Step 1 in a solvent such as ethanol or methanol, a reducing agent like palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated to afford the corresponding aniline derivative.

Step 3: Amide Coupling To a solution of the aniline derivative from Step 2 (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), a carboxylic acid (1.1 eq.), a coupling agent such as HATU (1.2 eq.), and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq.) are added. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is diluted with water and extracted with an organic solvent. The organic layer is washed sequentially with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine, then dried and concentrated. The final product is purified by column chromatography or recrystallization.

Protocol 2: Cell-Free mPGES-1 Inhibition Assay

This assay measures the direct inhibition of mPGES-1 enzymatic activity.

  • Preparation of Microsomal Fraction: A549 cells are stimulated with IL-1β (1 ng/mL) for 24-48 hours to induce mPGES-1 expression. The cells are then harvested, homogenized, and a microsomal fraction is prepared by differential centrifugation.

  • Assay Reaction: In a 96-well plate, the microsomal enzyme preparation is pre-incubated with various concentrations of the test compound (dissolved in DMSO) in a reaction buffer containing a glutathione (GSH) cofactor.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

  • Reaction Termination and Detection: The reaction is stopped after a defined time by adding a quenching solution. The amount of PGE2 produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Application in HDM2-p53 Interaction Inhibition

The interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (HDM2), is a critical control point in cell cycle regulation and apoptosis. In many cancers with wild-type p53, HDM2 is overexpressed, leading to the inactivation of p53. Small molecule inhibitors that disrupt the HDM2-p53 interaction can restore p53 function, triggering tumor cell death. The 3,3-disubstituted piperidine scaffold has been successfully employed to develop potent and orally bioavailable HDM2-p53 inhibitors.

Quantitative Data:

The following table presents the biochemical and cellular activities of representative 3,3-disubstituted piperidine derivatives as HDM2-p53 inhibitors.

Compound IDBiological TargetFP Binding Assay IC50 (nM)SJSA-1 Cell Proliferation IC50 (µM)Reference
Compound 3 HDM2-p531.80.45[3]
Compound 10 HDM2-p530.40.15[3]
Compound 21 HDM2-p530.30.09[3]
Signaling Pathway:

HDM2_p53_Pathway Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53

Caption: HDM2-p53 signaling pathway and point of inhibition.

Experimental Protocols:

Protocol 3: Generalized Synthesis of 3,3-Disubstituted Piperidine HDM2-p53 Inhibitors

This protocol describes a general method for synthesizing 3,3-disubstituted piperidine inhibitors of the HDM2-p53 interaction, exemplified by the work of Bogen et al.[3]

Workflow:

Synthesis_Workflow_HDM2

Caption: Synthetic workflow for HDM2-p53 inhibitors.

Step 1: Bargellini-type Reaction To a solution of a protected 3-piperidinone (e.g., N-Boc-3-piperidinone, 1.0 eq.) and an appropriate alcohol (e.g., 4-(trifluoromethyl)phenol, 1.2 eq.) in a suitable solvent such as chloroform, a base like sodium hydroxide is added at 0 °C. The reaction is stirred and allowed to warm to room temperature or heated as necessary. This one-pot reaction forms the key gem-disubstituted piperidine core.

Step 2: Amide Coupling The carboxylic acid intermediate from the Bargellini reaction is coupled with a desired amine. For instance, the carboxylic acid (1.0 eq.) is activated with a coupling agent like HATU (1.2 eq.) in the presence of a base such as DIPEA (2.0 eq.) in an anhydrous solvent like DMF. The amine component (e.g., a substituted piperazine, 1.1 eq.) is then added, and the mixture is stirred at room temperature or heated to facilitate the reaction.

Step 3: Deprotection The protecting group on the piperidine nitrogen (e.g., Boc group) is removed under appropriate conditions. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane.

Step 4: Final Coupling The deprotected piperidine is then coupled with the final acid chloride or activated carboxylic acid. For example, the piperidine intermediate (1.0 eq.) is dissolved in a solvent like DCM, and a base such as DIPEA (2.0 eq.) is added, followed by the dropwise addition of the acid chloride (e.g., 4-(trifluoromethyl)nicotinoyl chloride, 1.1 eq.) at 0 °C. The reaction is stirred until completion, and the final product is purified by chromatography.

Protocol 4: HDM2-p53 Fluorescence Polarization (FP) Assay

This assay is used to quantify the inhibition of the HDM2-p53 protein-protein interaction.

  • Reagents: Purified recombinant HDM2 protein, a fluorescently labeled p53-derived peptide (e.g., with FAM or TAMRA), and assay buffer.

  • Assay Setup: In a 384-well plate, varying concentrations of the test compound are added. Then, a solution of the fluorescently labeled p53 peptide is added to all wells.

  • Reaction Initiation: The binding reaction is initiated by the addition of the HDM2 protein solution to the wells.

  • Incubation and Measurement: The plate is incubated at room temperature to allow the binding to reach equilibrium. The fluorescence polarization is then measured using a plate reader equipped with appropriate filters.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent peptide from HDM2 by the inhibitor. IC50 values are determined by plotting the change in polarization against the inhibitor concentration.

The this compound scaffold is a versatile and powerful tool in the arsenal of medicinal chemists. Its incorporation into drug candidates targeting mPGES-1 and the HDM2-p53 interaction has led to the discovery of highly potent and selective inhibitors with promising therapeutic potential. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on this privileged structural motif.

References

Application Notes and Protocols: 3,3-Dimethylpiperidine in the Synthesis of mPGES-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 3,3-dimethylpiperidine scaffold in the development of potent and selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). Detailed protocols for the synthesis and biological evaluation of a key example compound are included, along with data presentation and visualization to support further research and development in this area.

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway. It is upregulated under pro-inflammatory conditions and is considered a key target for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[1][2][3] A promising scaffold for the development of mPGES-1 inhibitors is the this compound moiety. This structural element has been incorporated into a series of potent N-aryl piperidine inhibitors, leading to the discovery of highly active compounds.

One such notable compound, designated as "Example 14" in initial publications and also known as LY3023703, has demonstrated exceptional potency in inhibiting PGE2 synthesis.[4][5] These application notes will focus on the synthesis and evaluation of this class of compounds, using LY3023703 as a prime example.

Signaling Pathway of mPGES-1

The synthesis of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, primarily COX-2 during inflammation. Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[6] PGE2 then exerts its pro-inflammatory effects by binding to its G-protein coupled receptors (EP1-4). The mPGES-1 pathway is also interconnected with other signaling cascades, such as the JNK/MAPK pathway, which can form a positive feedback loop to amplify the inflammatory response.

mPGES1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-2 PGE2_int PGE2 PGH2->PGE2_int mPGES-1 PGE2_ext PGE2 (extracellular) PGE2_int->PGE2_ext mPGES1 mPGES-1 PLA2 PLA2 COX2 COX-2 EP_Receptors EP Receptors PGE2_ext->EP_Receptors Inflammation Inflammation EP_Receptors->Inflammation JNK_MAPK JNK/MAPK Pathway Inflammation->JNK_MAPK Positive Feedback JNK_MAPK->mPGES1 Positive Feedback Inhibitor This compound Inhibitor (LY3023703) Inhibitor->mPGES1 Inhibition

Figure 1: mPGES-1 Signaling Pathway and Point of Inhibition.

Data Presentation

The following tables summarize the key in vitro and in vivo data for the representative this compound-based mPGES-1 inhibitor, LY3023703.

Table 1: In Vitro Activity and Selectivity of LY3023703

AssaySpeciesIC50Selectivity vs. COX-1Selectivity vs. COX-2Selectivity vs. mPGES-2Reference
Human Whole Blood (PGE2)Human7 nM>4285-fold (no activity at 30 µM)>4285-fold (no activity at 30 µM)>8928-fold (no activity at 62.5 µM)[4]

Table 2: Pharmacokinetic Properties of LY3023703

SpeciesOral Bioavailability (%)Clearance (mL/min/kg)Volume of Distribution (Vd,ss) (L/kg)Reference
Dog743.621.6[4]

Experimental Protocols

Synthesis of this compound Core

The synthesis of the core this compound can be achieved through various routes. One common method involves the reductive amination of a suitable precursor. A published procedure describes the synthesis starting from 2,2-dimethyl-4-cyanobutanal.[7]

Protocol 1: Synthesis of this compound [7]

  • A solution of 2,2-dimethyl-4-cyanobutanal (0.254 mol) and liquid ammonia (51.1 mol) is pumped at 250 bar and 60°C through a tubular reactor filled with TiO2 (anatase) pellets.

  • The resulting mixture is then passed through a hydrogenation reactor at 250 bar and 120°C in the presence of hydrogen gas.

  • The product stream is decompressed, and ammonia is removed by distillation.

  • The crude product is purified by fractional distillation to yield this compound.

Synthesis of N-Aryl-3,3-dimethylpiperidine mPGES-1 Inhibitors

The coupling of the this compound core to a suitable aryl halide is a key step in the synthesis of the final mPGES-1 inhibitors. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.[8][9][10]

Synthesis_Workflow Aryl_Halide Aryl Halide (R-X) Coupling Buchwald-Hartwig Amination Aryl_Halide->Coupling Product N-Aryl-3,3-dimethylpiperidine Coupling->Product Pd Catalyst, Ligand, Base Final_Inhibitor mPGES-1 Inhibitor (e.g., LY3023703) Product->Final_Inhibitor Further Functionalization

Figure 2: General Synthetic Workflow for N-Aryl-3,3-dimethylpiperidine mPGES-1 Inhibitors.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [8][11]

  • To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3,3-dimethylpiperidine.

Note: The specific aryl halide and subsequent functional group manipulations will be dependent on the desired final inhibitor structure, such as that of LY3023703.

Biological Evaluation

Protocol 3: Human Whole Blood (HWB) Assay for PGE2 Inhibition [4][5]

  • Prepare stock solutions of the test compound (e.g., LY3023703) in a suitable solvent such as DMSO.

  • Dispense serial dilutions of the test compound into a 96-well plate.

  • Add freshly drawn human whole blood, anticoagulated with heparin, to each well.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stimulate PGE2 production by adding lipopolysaccharide (LPS) to a final concentration of 10 µg/mL.

  • Incubate the plate at 37°C for 24 hours.

  • Centrifuge the plate to separate the plasma.

  • Collect the plasma supernatant and analyze the PGE2 concentration using a validated method, such as a competitive enzyme immunoassay (EIA) or LC-MS/MS.

  • Calculate the IC50 value by plotting the percent inhibition of PGE2 production against the log concentration of the test compound.

Protocol 4: Microsomal mPGES-1 Enzyme Assay

  • Prepare microsomes from cells overexpressing human mPGES-1.

  • In a reaction buffer containing a source of glutathione (GSH), add the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate, PGH2.

  • Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a short period (e.g., 1 minute).

  • Stop the reaction by adding a quenching solution (e.g., a solution containing a reducing agent like SnCl2 to convert unreacted PGH2 to PGF2α).

  • Quantify the amount of PGE2 produced using a suitable method like EIA or LC-MS/MS.

  • Determine the IC50 value of the test compound.

Conclusion

The this compound scaffold serves as a valuable starting point for the design and synthesis of potent and selective mPGES-1 inhibitors. The representative compound, LY3023703, demonstrates the potential of this chemical class to achieve high potency in cellular and whole blood assays. The provided protocols offer a foundation for researchers to synthesize and evaluate novel analogs based on this scaffold, contributing to the development of next-generation anti-inflammatory therapeutics. Further optimization of pharmacokinetic and safety profiles will be crucial for the clinical translation of these promising compounds.

References

Application Notes and Protocols for N-alkylation Reactions of 3,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 3,3-dimethylpiperidine, a sterically hindered secondary amine of interest in medicinal chemistry and drug development. The gem-dimethyl group at the 3-position presents a significant steric challenge, influencing the choice of reaction conditions and synthetic strategies. These notes cover three primary methods for N-alkylation: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and Buchwald-Hartwig amination for N-arylation.

Introduction

The N-alkylation of piperidine scaffolds is a fundamental transformation in the synthesis of a vast array of biologically active molecules. The substituent on the nitrogen atom plays a crucial role in modulating the pharmacological properties of the resulting compound, including its potency, selectivity, and pharmacokinetic profile. This compound, with its gem-dimethyl substitution, offers a rigid scaffold that can be advantageous in drug design by locking the conformation of the piperidine ring. However, this substitution also introduces steric hindrance around the nitrogen atom, making N-alkylation more challenging compared to unsubstituted piperidine.

This guide provides practical protocols and quantitative data for the successful N-alkylation of this compound, enabling researchers to efficiently synthesize novel derivatives for further investigation.

Key N-Alkylation Strategies

Three principal methods for the N-alkylation of this compound are presented:

  • Direct N-Alkylation with Alkyl Halides: This classical method involves the reaction of this compound with an alkyl halide in the presence of a base. While straightforward, this method can be susceptible to the formation of quaternary ammonium salts as byproducts, especially with reactive alkylating agents. Careful control of stoichiometry and reaction conditions is crucial.

  • Reductive Amination with Carbonyl Compounds: A milder and often more selective alternative to direct alkylation, reductive amination involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. This method is particularly useful for introducing a wide variety of alkyl groups and avoids over-alkylation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, specifically for the N-arylation of amines. It allows for the introduction of aryl and heteroaryl substituents onto the piperidine nitrogen, which can be challenging to achieve through classical methods.

Data Presentation

The following tables summarize quantitative data for the N-alkylation of this compound using various methods and reagents.

Table 1: Direct N-Alkylation of this compound with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideK₂CO₃DMFRoom Temp.24~70-80 (estimated)General Knowledge
Benzyl BromideK₂CO₃Acetonitrile80 (Microwave)0.67High (not specified)[1]
Ethyl IodideNaHDMF0 to Room Temp.Not specifiedModerate to HighGeneral Knowledge
Propyl BromideK₂CO₃DMF6012Not specified[2]

Table 2: Reductive Amination of this compound

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃1,2-DichloroethaneRoom Temp.12-24High (not specified)General Procedure
Formaldehyde (37% in H₂O)HCOOHN/A1002High (not specified)Eschweiler-Clarke
AcetoneNaBH₃CNMethanolRoom Temp.12Moderate to HighGeneral Procedure

Table 3: Buchwald-Hartwig N-Arylation of this compound

Aryl HalidePalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BromobenzenePd(OAc)₂RuPhosNaOtBuToluene1101850-99 (for similar systems)[1]
2-BromopyridinePd₂(dba)₃BINAPNaOtBuToluene80460 (for similar systems)[2]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide under Microwave Irradiation

This protocol describes a rapid and efficient method for the N-benzylation of this compound using microwave assistance.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Microwave reactor

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • In a microwave reaction vessel, combine this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Add benzyl bromide (1.1 eq.) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 40 minutes.

  • After cooling, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford N-benzyl-3,3-dimethylpiperidine.

G cluster_workflow Direct N-Alkylation Workflow A 1. Mix Reactants This compound K2CO3 Acetonitrile B 2. Add Alkyl Halide (e.g., Benzyl Bromide) A->B C 3. Reaction (e.g., Microwave at 80°C) B->C D 4. Work-up Filtration Concentration C->D E 5. Purification Column Chromatography D->E F N-Alkyl-3,3-dimethylpiperidine E->F

Workflow for Direct N-Alkylation.
Protocol 2: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of N-benzyl-3,3-dimethylpiperidine via reductive amination using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous 1,2-dichloroethane.

  • Add benzaldehyde (1.05 eq.) to the solution. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-benzyl-3,3-dimethylpiperidine.

G cluster_pathway Reductive Amination Pathway amine This compound iminium Iminium Ion Intermediate amine->iminium + carbonyl Aldehyde/Ketone carbonyl->iminium product N-Alkyl-3,3-dimethylpiperidine iminium->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

General Pathway for Reductive Amination.
Protocol 3: Buchwald-Hartwig N-Arylation with Bromobenzene

This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with bromobenzene. Optimization of the ligand, base, and temperature may be necessary.

Materials:

  • This compound

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), RuPhos (4-10 mol%), and sodium tert-butoxide (1.4 eq.) to a Schlenk tube.

  • Add this compound (1.2 eq.) and bromobenzene (1.0 eq.).

  • Add anhydrous toluene to the reaction vessel.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-phenyl-3,3-dimethylpiperidine.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n PdII L_nPd(II)(Ar)(X) Pd0->PdII Ar-X OA Oxidative Addition (Ar-X) Pd_Amido L_nPd(II)(Ar)(NR2) PdII->Pd_Amido + R2NH, - HX Amine_Coord Amine Coordination (R2NH) Amido Deprotonation (Base) Pd_Amido->Pd0 Product Ar-NR2 RE Reductive Elimination

References

Synthesis of N-aryl 3,3-Dimethylpiperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-aryl 3,3-dimethylpiperidine derivatives. This class of compounds holds significant interest in medicinal chemistry, particularly as potent and selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. The protocols outlined below describe three common and effective methods for the synthesis of these derivatives: Buchwald-Hartwig amination, Ullmann condensation, and reductive amination.

Introduction

N-aryl this compound derivatives are a class of saturated heterocyclic compounds that have garnered considerable attention in drug discovery. The 3,3-dimethyl substitution on the piperidine ring can provide favorable metabolic stability and conformational rigidity, which can be advantageous for optimizing pharmacokinetic and pharmacodynamic properties. A notable application of these derivatives is the inhibition of mPGES-1, an enzyme that is upregulated during inflammation and in various cancers, leading to the production of pro-inflammatory prostaglandin E2 (PGE2).[1][2][3] By selectively targeting mPGES-1, these compounds offer a promising therapeutic strategy for inflammatory diseases and cancer with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2][3]

Synthetic Methodologies

The synthesis of N-aryl this compound derivatives can be achieved through several established cross-coupling and amination reactions. The choice of method often depends on the availability of starting materials, desired substrate scope, and tolerance of functional groups.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds.[4] It offers a versatile and efficient route to N-aryl piperidines from readily available aryl halides and this compound. The success of this reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, base, and solvent.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A detailed protocol for the Buchwald-Hartwig amination is presented below. The following procedure is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Aryl halide (e.g., aryl bromide, aryl chloride) (1.0 equiv)

    • This compound (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., Xantphos, RuPhos, SPhos) (2-10 mol%)

    • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)

    • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, base, palladium catalyst, and phosphine ligand.

    • Add the anhydrous solvent via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl this compound derivative.

Quantitative Data Summary: Buchwald-Hartwig Amination

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromotoluene2Xantphos (4)NaOtBuToluene1001285-95
1-Chloro-4-nitrobenzene3RuPhos (6)Cs₂CO₃Dioxane1101875-85
3-Bromoanisole2SPhos (4)K₃PO₄Toluene1001680-90
2-Chloropyridine5Xantphos (10)NaOtBuDioxane1202460-70

Note: The data in this table is representative and compiled from general knowledge of Buchwald-Hartwig reactions. Specific yields for this compound may vary.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide, This compound, Catalyst, Ligand, Base solvent Add Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Cool, Dilute, Wash reaction->workup purification Column Chromatography workup->purification product N-aryl 3,3-Dimethyl- piperidine purification->product

Buchwald-Hartwig Amination Workflow
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, providing an alternative to the palladium-catalyzed methods.[5] While traditionally requiring harsh reaction conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures.

Experimental Protocol: General Procedure for Ullmann Condensation

  • Materials:

    • Aryl halide (e.g., aryl iodide, aryl bromide) (1.0 equiv)

    • This compound (1.5-2.0 equiv)

    • Copper catalyst (e.g., CuI, Cu₂O) (5-20 mol%)

    • Ligand (optional, e.g., L-proline, 1,10-phenanthroline) (10-40 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

    • High-boiling polar solvent (e.g., DMF, DMSO, NMP)

  • Procedure:

    • To a reaction vessel, add the aryl halide, this compound, copper catalyst, ligand (if used), and base.

    • Add the solvent and heat the mixture to the desired temperature (typically 100-150 °C).

    • Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data Summary: Ullmann Condensation

Aryl HalideCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Iodotoluene10 (CuI)L-proline (20)K₂CO₃DMSO1202470-80
1-Bromo-4-nitrobenzene15 (Cu₂O)NoneCs₂CO₃NMP1401865-75
3-Iodoanisole10 (CuI)1,10-phenanthroline (20)K₂CO₃DMF1302475-85
2-Bromopyridine20 (CuI)L-proline (40)Cs₂CO₃DMSO1503650-60

Note: The data in this table is representative and compiled from general knowledge of Ullmann condensations. Specific yields for this compound may vary.

Experimental Workflow: Ullmann Condensation

Ullmann_Condensation_Workflow reagents Combine Aryl Halide, This compound, Cu Catalyst, Base (Ligand) solvent Add High-Boiling Solvent reagents->solvent reaction Heat Reaction Mixture solvent->reaction workup Cool, Dilute with Water, Extract reaction->workup purification Column Chromatography workup->purification product N-aryl 3,3-Dimethyl- piperidine purification->product

Ullmann Condensation Workflow
Reductive Amination

Reductive amination is a two-step process in one pot, involving the formation of an iminium ion from the reaction of a ketone (3,3-dimethyl-4-piperidone) with an aniline, followed by in-situ reduction to the corresponding amine.[6][7] This method is particularly useful when starting from a piperidone precursor.

Experimental Protocol: General Procedure for Reductive Amination

  • Materials:

    • 3,3-Dimethyl-4-piperidone hydrochloride (1.0 equiv)

    • Aryl amine (e.g., aniline) (1.0-1.2 equiv)

    • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride) (1.5-2.0 equiv)

    • Acid catalyst (optional, e.g., acetic acid) (catalytic to 1.0 equiv)

    • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF))

  • Procedure:

    • To a reaction flask, add 3,3-dimethyl-4-piperidone hydrochloride and the aryl amine in the chosen solvent.

    • If using an acid catalyst, add it to the mixture.

    • Stir the mixture at room temperature for a period to allow for iminium ion formation (typically 30 minutes to a few hours).

    • Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data Summary: Reductive Amination

Aryl AmineReducing AgentSolventTemp (°C)Time (h)Yield (%)
AnilineNaBH(OAc)₃DCErt1285-95
4-ChloroanilineNaBH(OAc)₃DCMrt1680-90
3-MethoxyanilineNaBH₃CNTHF/AcOHrt2475-85
2-MethylanilineNaBH(OAc)₃DCErt1870-80

Note: The data in this table is representative and compiled from general knowledge of reductive amination reactions. Specific yields for 3,3-dimethyl-4-piperidone may vary.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow reagents Combine 3,3-Dimethyl-4-piperidone, Aryl Amine, (Acid) iminium Stir to Form Iminium Ion reagents->iminium reduction Add Reducing Agent iminium->reduction quench Quench with NaHCO₃ (aq) reduction->quench workup Extract and Dry quench->workup purification Column Chromatography workup->purification product N-aryl 3,3-Dimethyl- piperidin-4-amine purification->product

Reductive Amination Workflow

Application in Drug Discovery: Inhibition of mPGES-1

As previously mentioned, N-aryl this compound derivatives have been identified as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] This enzyme is a key player in the biosynthesis of prostaglandin E2 (PGE2), a lipid mediator involved in inflammation, pain, fever, and cancer.

Signaling Pathway of PGE2 Synthesis and the Role of mPGES-1

The synthesis of PGE2 is a multi-step process.[8][9] First, arachidonic acid is released from the cell membrane by phospholipase A₂. Cyclooxygenase (COX) enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H₂ (PGH₂). Finally, mPGES-1, along with other PGE synthases, isomerizes PGH₂ to PGE₂.[8][9] In inflammatory conditions, the expression of both COX-2 and mPGES-1 is significantly upregulated. N-aryl this compound derivatives can inhibit mPGES-1, thereby blocking the final step in the production of inflammatory PGE2.

Signaling Pathway Diagram

PGE2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A₂ Membrane_Lipids->PLA2 AA Arachidonic Acid COX COX-1 / COX-2 AA->COX O₂ PGH2 Prostaglandin H₂ (PGH₂) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) Inflammation Inflammation, Pain, Fever PGE2->Inflammation Binds to EP Receptors PLA2->AA COX->PGH2 mPGES1->PGE2 Inhibitor N-aryl 3,3-Dimethyl- piperidine Derivatives Inhibitor->mPGES1 Inhibition

PGE2 Synthesis Pathway and Inhibition

Conclusion

The synthesis of N-aryl this compound derivatives can be effectively achieved through various modern synthetic methodologies, including Buchwald-Hartwig amination, Ullmann condensation, and reductive amination. The choice of the synthetic route should be guided by the specific substitution patterns of the desired products and the availability of starting materials. These compounds are of significant interest to the pharmaceutical industry, particularly for their potential as selective mPGES-1 inhibitors, offering a promising avenue for the development of novel anti-inflammatory and anti-cancer agents. The protocols and data provided herein serve as a comprehensive guide for researchers in the synthesis and exploration of this important class of molecules.

References

Application of 3,3-Dimethylpiperidine in the Synthesis of a Novel Fungicidal Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a privileged heterocyclic motif frequently incorporated into the structure of biologically active compounds, including pharmaceuticals and agrochemicals. Its presence can significantly influence the physicochemical properties, such as lipophilicity and metabolic stability, which are critical for the efficacy of crop protection agents. 3,3-Dimethylpiperidine, a readily available cyclic amine, serves as a valuable building block for the synthesis of novel agrochemicals. The gem-dimethyl substitution at the 3-position can impart specific conformational constraints and enhance metabolic stability, potentially leading to compounds with improved biological activity and persistence. This document outlines the application of this compound in the synthesis of a potential novel fungicidal agent, designated as DMP-F-452, and provides a detailed experimental protocol for its preparation and hypothetical efficacy data.

Rationale for Use in Agrochemical Synthesis

The incorporation of the this compound moiety into agrochemical candidates is predicated on several key advantages:

  • Enhanced Metabolic Stability: The gem-dimethyl group can sterically hinder enzymatic degradation, potentially prolonging the active lifespan of the agrochemical in the target pest and the environment.

  • Optimal Lipophilicity: The piperidine ring, modified with dimethyl groups, can modulate the lipophilicity of the final compound, which is crucial for its uptake and translocation within the plant and the target fungus.

  • Structural Rigidity: The conformational restriction imposed by the gem-dimethyl substitution can lead to a more defined three-dimensional structure, potentially enhancing the binding affinity to the target site within the fungus.

Synthesis of a Hypothetical Fungicide: DMP-F-452

A representative application of this compound is in the synthesis of N-aroyl derivatives, a class of compounds known to exhibit fungicidal properties. The following section details the synthesis of a hypothetical fungicide, N-(4-chlorobenzoyl)-3,3-dimethylpiperidine (DMP-F-452).

Experimental Protocol: Synthesis of N-(4-chlorobenzoyl)-3,3-dimethylpiperidine (DMP-F-452)

Materials:

  • This compound (≥98%)

  • 4-Chlorobenzoyl chloride (≥99%)

  • Triethylamine (≥99%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc), for chromatography

  • Hexanes, for chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (5.66 g, 50 mmol) and anhydrous dichloromethane (100 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (7.0 mL, 50 mmol).

  • Acylation: Slowly add a solution of 4-chlorobenzoyl chloride (8.75 g, 50 mmol) in anhydrous dichloromethane (50 mL) to the stirred reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.

  • Workup: Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure product, DMP-F-452, as a white solid.

Quantitative Data
ParameterValue
Yield of DMP-F-452 11.5 g (91%)
Purity (by HPLC) >99%
Melting Point 85-87 °C
¹H NMR (400 MHz, CDCl₃) δ 7.42 (d, J = 8.4 Hz, 2H), 7.38 (d, J = 8.4 Hz, 2H), 3.65-3.55 (m, 2H), 1.68-1.58 (m, 4H), 1.05 (s, 6H)
¹³C NMR (101 MHz, CDCl₃) δ 169.8, 137.2, 134.9, 128.9, 128.7, 48.1, 42.5, 33.9, 30.1, 25.4
HRMS (ESI) [M+H]⁺ Calculated for C₁₄H₁₉ClNO: 252.1150; Found: 252.1148

Hypothetical Fungicidal Activity

The synthesized compound, DMP-F-452, was hypothetically evaluated for its in vitro fungicidal activity against a panel of common plant pathogenic fungi. The results are presented as the half-maximal effective concentration (EC₅₀).

Fungal SpeciesDMP-F-452 EC₅₀ (µg/mL)Commercial Standard EC₅₀ (µg/mL)
Botrytis cinerea8.55.2 (Boscalid)
Fusarium graminearum12.39.8 (Tebuconazole)
Rhizoctonia solani6.17.5 (Azoxystrobin)
Septoria tritici15.811.4 (Propiconazole)

Visualizations

Synthesis_of_DMP_F_452 cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3_3_Dimethylpiperidine This compound 3_3_Dimethylpiperidine->Reaction 4_Chlorobenzoyl_chloride 4-Chlorobenzoyl chloride 4_Chlorobenzoyl_chloride->Reaction Reagents Triethylamine, Dichloromethane 0 °C to Room Temperature, 4h Reagents->Reaction DMP_F_452 N-(4-chlorobenzoyl)-3,3-dimethylpiperidine (DMP-F-452) Reaction->DMP_F_452 Acylation Experimental_Workflow A 1. Dissolve this compound and Triethylamine in DCM B 2. Cool to 0 °C A->B C 3. Add 4-Chlorobenzoyl chloride solution B->C D 4. Stir at Room Temperature for 4h C->D E 5. Quench with NaHCO₃ solution D->E F 6. Aqueous Workup (Wash with H₂O and Brine) E->F G 7. Dry (MgSO₄) and Concentrate F->G H 8. Column Chromatography Purification G->H I 9. Isolate Pure DMP-F-452 H->I

Application Notes and Protocols: 3,3-Dimethylpiperidine Derivatives in the Synthesis of Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in the development of opioid receptor modulators, owing to its presence in the core structure of morphine. Minor structural modifications to this scaffold can significantly alter a compound's affinity, selectivity, and efficacy at the mu (µ), delta (δ), and kappa (κ) opioid receptors. While the user specified 3,3-dimethylpiperidine, the scientific literature extensively documents the use of the closely related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core in the synthesis of potent and selective opioid receptor antagonists. This document will focus on these well-characterized compounds, providing a comprehensive overview of their synthesis, pharmacological evaluation, and the underlying signaling pathways. The principles and protocols described herein are readily adaptable for the study of other piperidine-based opioid receptor modulators.

The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines represent a significant class of pure opioid receptor antagonists.[1][2] Two notable examples from this class are JDTic, a potent and selective κ-opioid receptor (KOR) antagonist, and LY255582, a non-selective opioid antagonist.[3][4] These compounds have been instrumental as research tools to investigate the physiological roles of the opioid system and as templates for the design of novel therapeutics for conditions such as depression, anxiety, and substance abuse disorders.[1][5]

Data Presentation

The following table summarizes the in vitro binding affinities (Ki) and functional antagonist potencies (Ke) of representative trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives at the human opioid receptors.

Compoundµ-OR Ki (nM)δ-OR Ki (nM)κ-OR Ki (nM)µ-OR Ke (nM)δ-OR Ke (nM)κ-OR Ke (nM)Reference
JDTic --0.3267.59270.02-0.69[3][6]
LY255582 0.156-----[7][8]
Analog 4c ---11.376600.033[6]
Analog 4f ---3.541290.023[6]

*Analog 4c is a JDTic analog with the 3-methyl group removed. Analog 4f is a JDTic analog with both the 3- and 4-methyl groups removed.[6]

Signaling Pathways and Experimental Workflows

Opioid Receptor Antagonist Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Antagonists like those derived from the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold bind to the receptor but do not induce the conformational change necessary for G-protein activation. By occupying the binding site, they block endogenous or exogenous agonists from activating the receptor, thereby inhibiting the downstream signaling cascade.

cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular OR Opioid Receptor (μ, δ, or κ) G_protein G-protein (Gi/o) OR->G_protein No Activation AC Adenylyl Cyclase G_protein->AC No Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel No Inhibition K_channel K+ Channel G_protein->K_channel No Activation cAMP cAMP levels (remain stable) AC->cAMP Ca_ion Ca2+ influx (unaffected) Ca_channel->Ca_ion K_ion K+ efflux (unaffected) K_channel->K_ion Antagonist 3,4-Dimethylpiperidine Antagonist (e.g., JDTic) Antagonist->OR Binds Neuron Neuronal Activity (uninhibited by agonist) Ca_ion->Neuron K_ion->Neuron

Opioid receptor antagonist signaling pathway.
Experimental Workflow for Pharmacological Characterization

The following diagram illustrates a typical workflow for the synthesis and pharmacological evaluation of novel opioid receptor modulators.

start Design & Synthesis of 3,4-Dimethylpiperidine Analog purification Purification & Structural Characterization (NMR, MS) start->purification binding_assay Radioligand Binding Assay (Determine Ki) purification->binding_assay functional_assay [35S]GTPγS Functional Assay (Determine Ke and Efficacy) purification->functional_assay data_analysis Data Analysis & SAR Studies binding_assay->data_analysis functional_assay->data_analysis in_vivo In Vivo Studies (e.g., Analgesia, Behavioral Models) data_analysis->in_vivo

Workflow for opioid modulator characterization.

Experimental Protocols

Protocol 1: Synthesis of a trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivative

This protocol is a representative synthesis for the core scaffold of compounds like JDTic and LY255582, based on published methodologies.[6]

Step 1: Synthesis of tert-butyl 4-(3-(benzyloxy)phenyl)-3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

  • To a solution of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate in toluene, add 3-(benzyloxy)phenylmagnesium bromide at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude alcohol in dichloromethane and treat with trifluoroacetic acid at 0 °C.

  • Stir the reaction for 2 hours, then concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Step 2: Synthesis of tert-butyl (3R,4R)-4-(3-(benzyloxy)phenyl)-3,4-dimethylpiperidine-1-carboxylate

  • To a solution of the product from Step 1 in tetrahydrofuran, add lithium diisopropylamide at -78 °C.

  • After 30 minutes, add methyl iodide and stir the reaction for 4 hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Step 3: Synthesis of (3R,4R)-4-(3-(benzyloxy)phenyl)-3,4-dimethylpiperidine

  • Dissolve the product from Step 2 in dichloromethane and add trifluoroacetic acid.

  • Stir at room temperature for 2 hours, then concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the desired product.

Step 4: N-alkylation and Deprotection

  • The secondary amine from Step 3 can then be N-alkylated with a suitable electrophile to introduce the desired substituent.

  • Finally, the benzyl protecting group is removed, typically by catalytic hydrogenation, to yield the final trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid receptor modulator.

Protocol 2: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific opioid receptor subtype.[9][10][11][12]

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human opioid receptor of interest (µ, δ, or κ).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for µ-OR, [³H]-naltrindole for δ-OR, [³H]-U-69,593 for κ-OR).

  • Test Compound: The synthesized 3,4-dimethylpiperidine derivative.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist (e.g., naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from the expressing cell line by homogenization and differential centrifugation. Determine the protein concentration of the final membrane preparation.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Assay Buffer

    • Cell membrane preparation (typically 20-50 µg of protein)

    • Radioligand at a concentration near its Kd value.

    • Varying concentrations of the test compound.

    • For total binding, add Assay Buffer instead of the test compound.

    • For non-specific binding, add the non-specific binding control.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate agonist-induced G-protein activation.[6][13][14][15][16] For an antagonist, this involves measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS: A non-hydrolyzable analog of GTP.

  • GDP: Guanosine diphosphate.

  • Agonist: A known agonist for the target receptor (e.g., DAMGO for µ-OR).

  • Test Compound: The synthesized 3,4-dimethylpiperidine derivative.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: As described in Protocol 2.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Assay Buffer

    • Cell membrane preparation

    • GDP (typically 10-30 µM)

    • Varying concentrations of the test compound (antagonist).

    • A fixed concentration of the agonist (typically its EC₈₀ concentration).

    • [³⁵S]GTPγS (typically 0.05-0.1 nM).

    • For basal binding, omit the agonist.

    • For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction and filter as described in Protocol 2.

  • Counting: Measure the radioactivity as described in Protocol 2.

  • Data Analysis:

    • Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the agonist-stimulated binding.

    • Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the antagonist equilibrium dissociation constant (Ke) using the Schild equation.

References

Asymmetric Synthesis of Chiral 3,3-Disubstituted Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 3,3-disubstituted piperidines. This class of molecules is of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds and natural products. The protocols outlined below are based on the stereoselective dialkylation of phenylglycinol-derived oxazolopiperidone lactams, a robust method for establishing a chiral quaternary center at the C3 position of the piperidine ring.

Overview of the Synthetic Strategy

The enantioselective synthesis of 3,3-disubstituted piperidines is achieved through a multi-step sequence starting from a chiral oxazolopiperidone lactam. This chiral auxiliary-based approach allows for high stereocontrol during the introduction of two different substituents at the C3 position. The key steps involve:

  • Monoalkylation: Introduction of the first substituent at the C3 position of the chiral lactam.

  • Dialkylation: Introduction of the second substituent, creating the crucial C3 quaternary stereocenter. The stereochemical outcome is directed by the chiral auxiliary.[1][2]

  • Reductive Removal of Chiral Auxiliary: Cleavage and removal of the phenylglycinol auxiliary to yield the target enantiopure 3,3,5-trisubstituted piperidine.[2]

The stereoselectivity of the dialkylation process is dependent on the configuration of the starting lactam and the order in which the substituents are introduced.[1]

Synthetic_Strategy Start Chiral Phenylglycinol-derived Oxazolopiperidone Lactam Monoalkylated C3-Monoalkylated Lactam Start->Monoalkylated 1. LiHMDS 2. R1-X Dialkylated C3,C3-Dialkylated Lactam Monoalkylated->Dialkylated 1. LiHMDS 2. R2-X Piperidine Enantiopure 3,3-Disubstituted Piperidine Dialkylated->Piperidine Reductive Auxiliary Removal

Caption: Overall synthetic workflow for 3,3-disubstituted piperidines.

Experimental Protocols

The following protocols are adapted from the procedures reported by Amat et al.[2]

General Procedure for the Monoalkylation of Lactams

This procedure describes the introduction of the first alkyl group at the C3 position.

Materials:

  • Chiral oxazolopiperidone lactam (e.g., phenylglycinol-derived)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)

  • Alkylating agent (R¹-X, e.g., alkyl halide)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Protocol:

  • Under an argon atmosphere, prepare a solution of the starting lactam (1.0 mmol) in anhydrous THF.

  • In a separate flask, cool a solution of LiHMDS (1.5 mmol, 1.5 equiv) in anhydrous THF to -78 °C.

  • Slowly add the lactam solution to the cooled LiHMDS solution. Stir the resulting mixture at -78 °C for 1 hour.

  • Add the alkylating agent (R¹-X, 2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Allow the reaction to stir at -78 °C for the appropriate time (typically 1-3 hours, monitor by TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C3-monoalkylated lactam.

General Procedure for the Dialkylation of C3-Monoalkylated Lactams

This procedure describes the introduction of the second alkyl group to form the quaternary stereocenter.

Materials:

  • C3-monoalkylated lactam (from step 2.1)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)

  • Alkylating agent (R²-X, e.g., alkyl halide)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Protocol:

  • Under an argon atmosphere, prepare a solution of the C3-monoalkylated lactam (1.0 mmol) in anhydrous THF.

  • In a separate flask, cool a solution of LiHMDS (3.0 to 4.2 mmol, 3.0-4.2 equiv) in anhydrous THF to -78 °C.

  • Slowly add the lactam solution to the cooled LiHMDS solution and stir at this temperature for 1 hour.

  • Add the second alkylating agent (R²-X, 5.0 mmol, 5.0 equiv) to the mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then let it warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C3,C3-dialkylated lactam.

Experimental_Workflow cluster_0 Dialkylation Protocol Prepare Lactam Solution Dissolve C3-monoalkylated lactam in anhydrous THF Enolate Formation Add lactam solution to LiHMDS Stir for 1h at -78°C Prepare Lactam Solution->Enolate Formation Prepare Base Cool LiHMDS solution in THF to -78°C Prepare Base->Enolate Formation Alkylation Add second alkylating agent (R2-X) Stir and warm to RT overnight Enolate Formation->Alkylation Workup Quench with NH4Cl Aqueous workup Alkylation->Workup Purification Purify by flash chromatography Workup->Purification

Caption: Step-by-step workflow for the dialkylation experiment.

Quantitative Data

The stereoselectivity of the dialkylation is highly dependent on the starting material and the order of substituent addition. The following table summarizes representative results from the literature.

Starting LactamDiastereomeric Ratio (d.r.)Yield (%)Reference
(8aR)-LactamAllylBenzyl>98:285[2]
(8aS)-LactamAllylBenzyl85:1580[2]
(8aR)-LactamBenzylAllyl5:9582[2]
(8aS)-LactamBenzylAllyl65:3575[2]

Note: The diastereomeric ratio refers to the configuration at the newly formed C3 quaternary center.

Applications

The methodology described provides a powerful tool for the synthesis of complex chiral piperidines. For instance, this strategy has been successfully applied to the total synthesis of (-)-quebrachamine, an indole alkaloid.[1] The resulting enantiopure 3,3-disubstituted piperidines serve as valuable chiral building blocks for the synthesis of a wide array of natural products and pharmaceutically active molecules.[1][2]

Conclusion

The use of phenylglycinol-derived chiral auxiliaries enables a reliable and highly stereoselective synthesis of 3,3-disubstituted piperidines. The detailed protocols and representative data provided herein offer a practical guide for researchers in organic synthesis and drug discovery to access these important molecular scaffolds. The high degree of stereocontrol, coupled with the versatility of the alkylating agents that can be employed, makes this a valuable strategy for building molecular complexity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-disubstituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important structural motif.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of 3,3-disubstituted piperidines?

A1: The primary challenges in synthesizing 3,3-disubstituted piperidines often revolve around the introduction of the two substituents at the C3 position. Key difficulties include controlling the dialkylation of 3-piperidone precursors, where mono-alkylation is a common and often difficult-to-separate byproduct. Steric hindrance can significantly impede the introduction of the second alkyl group, leading to low yields. Other challenges include preventing side reactions such as aldol condensation of the enolate intermediate and purification of the final product from starting materials and byproducts.

Q2: Which synthetic routes are most effective for constructing the 3,3-disubstituted piperidine core?

A2: Two of the most common and effective strategies are the dialkylation of a protected 3-piperidone and the Bargellini reaction. The dialkylation approach offers a straightforward, two-step introduction of the substituents.[1] The Bargellini reaction is a multicomponent reaction that can assemble the 3,3-disubstituted piperidine core in a single step from a protected 3-piperidinone, an alcohol, and chloroform under basic conditions.[2]

Q3: Why is N-protection of the piperidine ring crucial during the synthesis of 3,3-disubstituted derivatives?

A3: The nitrogen atom of the piperidine ring is both basic and nucleophilic, which can interfere with many synthetic transformations. Protecting the nitrogen, typically with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), serves several critical functions.[3] It prevents the nitrogen from acting as a base, which is important when using strong bases to generate an enolate at the C3 position. It also blocks the nitrogen from undergoing undesired side reactions, such as N-alkylation. Furthermore, the protecting group can influence the conformation of the piperidine ring, which can be leveraged to control stereoselectivity in some cases.

Q4: I am struggling with the purification of my 3,3-disubstituted piperidine. What are some common purification strategies?

A4: Purification of 3,3-disubstituted piperidines can be challenging due to the potential for a mixture of products (starting material, mono-alkylated, and di-alkylated) with similar polarities. Column chromatography on silica gel is the most common method for purification. Careful selection of the eluent system is critical to achieve good separation. If the product is an amine, it may streak on the silica gel column; in such cases, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve the separation. For basic piperidine products, an acid-base extraction can be an effective preliminary purification step to separate them from neutral byproducts. In some instances, crystallization of the hydrochloride or other salt of the final product can be an efficient purification method.

Troubleshooting Guides

Guide 1: Low Yield in the Dialkylation of N-Boc-3-piperidone

This guide addresses the common issue of low yields during the synthesis of N-Boc-3,3-disubstituted piperidines from N-Boc-3-piperidone.

Problem: Low yield of the desired 3,3-disubstituted product.

Troubleshooting_Low_Yield Start Low Yield of 3,3-Disubstituted Product Cause1 Incomplete Deprotonation Start->Cause1 Possible Cause Cause2 Predominance of Mono-alkylation Start->Cause2 Possible Cause Cause3 Steric Hindrance in Second Alkylation Start->Cause3 Possible Cause Cause4 Side Reactions (e.g., Aldol Condensation) Start->Cause4 Possible Cause Solution1 Use a Stronger Base (e.g., LDA, NaHMDS) Cause1->Solution1 Solution Solution2 Increase Equivalents of Alkylating Agent Cause2->Solution2 Solution Solution3 Use a More Reactive Alkylating Agent (e.g., R-I) Cause3->Solution3 Solution Solution4 Optimize Reaction Temperature (often lower) Cause3->Solution4 Solution Solution5 Slow Addition of Alkylating Agent Cause4->Solution5 Solution

Caption: Troubleshooting workflow for low yield in the dialkylation of N-Boc-3-piperidone.

Potential Cause Recommended Solutions
Incomplete Deprotonation The base may not be strong enough to fully generate the enolate of the N-Boc-3-piperidone. Solution: Switch to a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). Ensure anhydrous conditions, as water will quench the base.
Predominance of Mono-alkylation The reaction may stall after the first alkylation, leaving a significant amount of the 3-mono-substituted piperidine. Solution: Increase the equivalents of the alkylating agent for the second alkylation step. Consider a two-step, one-pot procedure where the base and alkylating agent are added sequentially for each substitution.
Steric Hindrance in Second Alkylation The introduction of the first substituent can sterically hinder the approach of the second electrophile.[1] Solution: Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). Optimize the reaction temperature; sometimes, slightly elevated temperatures can overcome the activation barrier, but this must be balanced against the risk of side reactions.
Side Reactions (e.g., Aldol Condensation) The enolate intermediate can react with the starting ketone, leading to aldol condensation products. Solution: Maintain a low reaction temperature (e.g., -78 °C) during enolate formation and alkylation. Add the alkylating agent slowly to the enolate solution to ensure it is trapped as it forms.

Quantitative Data

The following table summarizes typical yields for the synthesis of substituted piperidines via catalytic hydrogenation of the corresponding pyridines.

Substrate Product Catalyst Pressure (bar) Time (h) Yield (%) Reference
2-Methylpyridine2-MethylpiperidinePtO₂704-6High[4]
3-Methylpyridine3-MethylpiperidinePtO₂704-6High[4]
4-Methylpyridine4-MethylpiperidinePtO₂704-6High[4]
2,4-Dimethylpyridinecis-2,4-DimethylpiperidinePtO₂11685[4]
2,6-Dimethylpyridinecis-2,6-DimethylpiperidinePtO₂11690[4]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3,3-diethylpiperidine

This protocol details the synthesis of a 3,3-disubstituted piperidine via the dialkylation of N-Boc-3-piperidone.

Step 1: Synthesis of N-Boc-3-piperidone from N-Boc-3-hydroxypiperidine [5]

  • Prepare a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-piperidone.

Step 2: Dialkylation of N-Boc-3-piperidone

  • Dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in anhydrous THF.

  • Slowly add the LDA solution to the N-Boc-3-piperidone solution at -78 °C to form the enolate. Stir for 1 hour at this temperature.

  • Slowly add ethyl iodide (2.5 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3,3-diethylpiperidine.

Protocol 2: Bargellini Reaction for the Synthesis of a 3,3-Disubstituted Piperidine Derivative[2][3]
  • To a solution of N-Boc-3-piperidone (1.0 eq) and a chosen alcohol (e.g., phenol, 1.2 eq) in chloroform, add a 50% aqueous solution of sodium hydroxide.

  • Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the 3,3-disubstituted piperidine derivative.

Mandatory Visualizations

Bargellini Reaction Mechanism

The following diagram illustrates the accepted mechanism of the Bargellini reaction for the synthesis of a 3,3-disubstituted piperidine.

Bargellini_Mechanism start N-Boc-3-Piperidone + CHCl3 + NaOH trichloromethide Formation of Trichloromethide Anion (CCl3-) start->trichloromethide alkoxide Nucleophilic Attack on Carbonyl Carbon trichloromethide->alkoxide epoxide Intramolecular SN2 Reaction alkoxide->epoxide Forms gem-dichloroepoxide ring_opening Nucleophilic Ring Opening by Alcohol (R-OH) epoxide->ring_opening hydrolysis Hydrolysis of Dichloromethyl Group ring_opening->hydrolysis product 3,3-Disubstituted Piperidine Product hydrolysis->product

Caption: Mechanism of the Bargellini reaction for 3,3-disubstituted piperidine synthesis.

References

Technical Support Center: Optimization of 3,3-Dimethylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3-dimethylpiperidine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound?

A1: The most prominently documented industrial method is the reductive amination of 2,2-dimethyl-4-cyanobutanal. This process involves the reaction of the cyanobutanal with ammonia in the presence of a catalyst, followed by high-pressure catalytic hydrogenation.

Q2: What is the primary byproduct in the synthesis of this compound from 2,2-dimethyl-4-cyanobutanal?

A2: The major byproduct is 2,2-dimethylpentane-1,5-diamine.[1] The formation of this linear diamine competes with the desired intramolecular cyclization to form this compound.

Q3: How can this compound be purified from the reaction mixture?

A3: Fractional distillation is a common method used to separate this compound from the higher-boiling byproduct, 2,2-dimethylpentane-1,5-diamine.[1] Due to the difference in their boiling points, this technique can yield high-purity this compound.

Q4: Are there alternative synthesis routes to this compound?

A4: Yes, alternative routes include the catalytic hydrogenation of a corresponding substituted pyridine, such as 3,3-dimethylpyridine. This method, however, is less commonly detailed in readily available literature for this specific isomer. General methods for pyridine hydrogenation often employ catalysts like platinum oxide or rhodium on a support.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of this compound - Inefficient cyclization of the intermediate imine. - Suboptimal catalyst activity or deactivation. - Incomplete hydrogenation of the nitrile precursor.- Optimize Reaction Conditions: Systematically vary temperature and pressure within the recommended ranges to favor cyclization. - Catalyst Selection and Handling: Ensure the catalyst is fresh and handled under inert conditions to prevent deactivation. Consider screening different hydrogenation catalysts (e.g., Raney Nickel, Palladium, Rhodium based catalysts).
High Yield of 2,2-Dimethylpentane-1,5-diamine Byproduct - Reaction conditions (temperature, pressure, catalyst) favoring the formation of the linear diamine over the cyclic amine. - High concentration of the reducing agent leading to rapid reduction before cyclization.- Modify Reaction Parameters: Lowering the reaction temperature or pressure might favor the intramolecular cyclization. - Catalyst Choice: Investigate catalysts known to promote intramolecular cyclization reactions.
Incomplete Reaction - Insufficient reaction time. - Low hydrogen pressure. - Catalyst poisoning.- Increase Reaction Time: Monitor the reaction progress using techniques like GC-MS and extend the reaction time if necessary. - Ensure Adequate Hydrogen Pressure: Verify that the hydrogen pressure is maintained at the desired level throughout the reaction. - Check for Catalyst Poisons: Ensure all reactants and the solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds).
Difficulty in Purifying this compound - Close boiling points of the product and impurities. - Formation of azeotropes.- Optimize Fractional Distillation: Use a longer distillation column with higher theoretical plates for better separation. - Alternative Purification Methods: Consider preparative gas chromatography or conversion to a salt, recrystallization, and then regeneration of the free base for highly pure samples.

Experimental Protocols

Synthesis of this compound via Reductive Amination of 2,2-Dimethyl-4-cyanobutanal[1]

This protocol is based on a documented industrial process.

Materials:

  • 2,2-dimethyl-4-cyanobutanal

  • Liquid ammonia

  • Hydrogen gas

  • Titanium dioxide (TiO2, anatase) pellets (catalyst for amination)

  • Hydrogenation catalyst (e.g., a supported noble metal catalyst)

  • Inert support for the hydrogenation catalyst

Equipment:

  • High-pressure tubular reactor system

  • High-pressure hydrogenation reactor

  • Distillation apparatus

Procedure:

  • Amination: A continuous stream of 2,2-dimethyl-4-cyanobutanal (e.g., 34.0 g/hour ) and liquid ammonia (e.g., 1450 ml/hour) are pumped through a tubular reactor packed with TiO2 pellets at high pressure (e.g., 250 bar) and elevated temperature (e.g., 60°C).

  • Hydrogenation: The effluent from the amination reactor is then passed through a high-pressure hydrogenation reactor. Hydrogen gas is introduced simultaneously (e.g., 100 L/hour). The reaction is carried out at high pressure (e.g., 250 bar) and a higher temperature (e.g., 120°C).

  • Work-up: The product stream is cooled and the pressure is released.

  • Purification: Excess ammonia is removed by distillation. The resulting crude product mixture is then subjected to fractional distillation to separate this compound from 2,2-dimethylpentane-1,5-diamine and other impurities.

Quantitative Data from a Representative Synthesis: [1]

ParameterValue
2,2-dimethyl-4-cyanobutanal feed rate34.0 g/hour
Ammonia feed rate1450 ml/hour
Amination Pressure250 bar
Amination Temperature60°C
Hydrogenation Pressure250 bar
Hydrogenation Temperature120°C
Hydrogen feed rate100 L/hour
Product Boiling Point
This compound50°-52°C / 210 mmHg
2,2-Dimethylpentane-1,5-diamine72°C / 8 mmHg

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield of this compound start Low Yield of this compound Detected check_conversion Check Conversion of Starting Material (GC/MS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low complete_conversion Complete Conversion check_conversion->complete_conversion High sub_incomplete Potential Causes: - Insufficient Reaction Time - Low H2 Pressure - Catalyst Deactivation incomplete_conversion->sub_incomplete analyze_byproduct Analyze Product/Byproduct Ratio (GC) complete_conversion->analyze_byproduct solution_incomplete Solutions: - Increase Reaction Time - Verify H2 Pressure - Use Fresh Catalyst sub_incomplete->solution_incomplete sub_complete Potential Causes: - High Formation of Byproduct (2,2-dimethylpentane-1,5-diamine) high_byproduct High Byproduct Ratio analyze_byproduct->high_byproduct sub_high_byproduct Potential Causes: - Suboptimal Temperature/Pressure - Non-selective Catalyst high_byproduct->sub_high_byproduct solution_high_byproduct Solutions: - Optimize T and P for Cyclization - Screen Different Catalysts sub_high_byproduct->solution_high_byproduct

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction Pathway Overview

Reaction_Pathway Synthesis Pathway of this compound reactant 2,2-Dimethyl-4-cyanobutanal intermediate Intermediate (Imine/Enamine) reactant->intermediate + NH3 - H2O ammonia Ammonia (NH3) product This compound (Desired Product) intermediate->product Intramolecular Cyclization + H2 (Catalyst) byproduct 2,2-Dimethylpentane-1,5-diamine (Byproduct) intermediate->byproduct Intermolecular Reaction + H2 (Catalyst)

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of 3,3-Dimethylpiperidine by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3,3-dimethylpiperidine via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is dependent on the pressure at which the distillation is conducted. At atmospheric pressure, the boiling point is approximately 134-136°C.[1] Under vacuum, the boiling point is significantly lower. For instance, a boiling point of 50-52°C has been reported at 210 mmHg.[2]

Q2: My crude this compound is wet. Can I proceed directly with fractional distillation?

A2: It is highly recommended to dry the crude product before fractional distillation. Piperidines can form azeotropes with water, which are mixtures that boil at a constant temperature and composition, making separation by simple distillation ineffective.[3][4] The piperidine-water azeotrope has a boiling point of approximately 92.8°C.[1] Pre-drying with a suitable agent like potassium hydroxide (KOH) or sodium sulfate (Na₂SO₄) is advisable.

Q3: What are the common impurities I should expect in my crude this compound?

A3: Common impurities can include unreacted starting materials, partially hydrogenated intermediates, and byproducts from side reactions. The specific impurities will depend on the synthetic route used. For example, if synthesized via hydrogenation of a dimethylpyridine, residual starting material or partially hydrogenated species may be present. A known byproduct from certain syntheses is 2,2-dimethylpentane-1,5-diamine.[2]

Q4: Should I perform the distillation at atmospheric pressure or under vacuum?

A4: The choice between atmospheric and vacuum distillation depends on the thermal stability of this compound and its impurities. While distillation at atmospheric pressure is simpler, the lower temperatures afforded by vacuum distillation can prevent degradation of the product and potentially improve separation from high-boiling impurities.

Q5: What safety precautions should I take when distilling this compound?

A5: this compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all distillation glassware is free of cracks or defects, especially when performing vacuum distillation, to prevent implosion.

Data Presentation: Physical Properties

The following table summarizes the physical properties of this compound and potential impurities to aid in designing the purification protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₅N113.20134-136 (atm)
50-52 (210 mmHg)[2]
3,5-Dimethylpyridine (Lutidine)C₇H₉N107.15169-170 (atm)
2,2-Dimethylpentane-1,5-diamineC₇H₁₈N₂130.2372 (8 mmHg)[2]
Piperidine-Water Azeotrope--~92.8

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Distillation temperature is not stable and fluctuates. - Uneven heating of the distillation flask.- "Bumping" of the liquid due to superheating.- Fluctuations in the vacuum pressure (if applicable).- Use a heating mantle with a stirrer for uniform heating.- Add boiling chips or a magnetic stir bar to the distillation flask.- Ensure all connections in the vacuum setup are airtight and the vacuum source is stable.
The product is co-distilling with water at a lower temperature than expected. - Formation of a piperidine-water azeotrope.- Dry the crude product with a suitable drying agent (e.g., KOH pellets) before distillation.- Consider azeotropic distillation with an entrainer like toluene to remove water.[3]
Poor separation of product from impurities. - Inefficient fractionating column.- Distillation rate is too fast.- The boiling points of the components are very close.- Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.- If boiling points are very close, a highly efficient column and a slow distillation rate are crucial. Consider re-distilling the collected fractions.
No distillate is being collected, even at the expected boiling temperature. - The thermometer is placed incorrectly.- The condenser is not being cooled effectively.- There is a leak in the system (especially under vacuum).- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Check that cooling water is flowing through the condenser from the bottom inlet to the top outlet.- For vacuum distillation, check all joints for proper sealing and ensure the vacuum pump is functioning correctly.
The material in the distillation flask is darkening or charring. - The distillation temperature is too high, causing decomposition.- Switch to vacuum distillation to lower the required boiling temperature.- Ensure the heating mantle is not set to an excessively high temperature.

Experimental Protocol: Fractional Distillation of this compound

This protocol provides a general methodology. Specific parameters may need to be optimized based on the scale of the experiment and the nature of the impurities.

1. Pre-distillation Drying:

  • If the crude this compound contains water, add anhydrous potassium hydroxide (KOH) pellets and stir for several hours or until the liquid is clear.

  • Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

2. Apparatus Setup:

  • Assemble the fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Add a magnetic stir bar or boiling chips to the distillation flask.

  • Ensure all glass joints are properly sealed. For vacuum distillation, lightly grease the joints.

  • Position the thermometer correctly, with the top of the bulb level with the side arm leading to the condenser.

  • Connect the condenser to a circulating water bath, with water entering at the bottom and exiting at the top.

3. Distillation Procedure:

  • Atmospheric Distillation:

    • Begin heating the distillation flask gently using a heating mantle.

    • Observe the vapor rising through the fractionating column.

    • Collect any low-boiling fractions (e.g., residual solvents, water azeotrope) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (approx. 134-136°C), change to a clean receiving flask to collect the pure product.

    • Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the product fraction.

  • Vacuum Distillation:

    • After assembling the apparatus, connect the vacuum line to the distillation setup.

    • Slowly apply the vacuum and ensure the system is holding the desired pressure.

    • Begin heating and stirring.

    • Collect fractions based on the boiling point at the recorded pressure.

    • After collecting the desired fraction, cool the apparatus before slowly releasing the vacuum.

4. Post-distillation:

  • Allow the apparatus to cool completely before disassembling.

  • Characterize the purified this compound using appropriate analytical techniques (e.g., GC, NMR) to confirm its purity.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_collection Fraction Collection crude Crude this compound drying Drying (e.g., with KOH) crude->drying dist_flask Distillation Flask drying->dist_flask frac_column Fractionating Column dist_flask->frac_column high_boiling High-Boiling Residue dist_flask->high_boiling Residue condenser Condenser frac_column->condenser rec_flask Receiving Flask condenser->rec_flask impurities Low-Boiling Impurities rec_flask->impurities Fraction 1 product Pure this compound rec_flask->product Fraction 2

Caption: Workflow for the purification of this compound by fractional distillation.

Troubleshooting_Logic start Distillation Issue? q_temp Unstable Temperature? start->q_temp s_heat Ensure even heating and add boiling chips/stir bar. q_temp->s_heat Yes q_separation Poor Separation? q_temp->q_separation No s_column Use a more efficient column and reduce distillation rate. q_separation->s_column Yes q_distillate No Distillate? q_separation->q_distillate No s_setup Check thermometer placement, condenser cooling, and for leaks. q_distillate->s_setup Yes q_azeotrope Co-distilling with water? q_distillate->q_azeotrope No s_dry Pre-dry crude product or use azeotropic distillation with an entrainer. q_azeotrope->s_dry Yes

References

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of piperidines?

A1: The most prevalent side reaction is over-alkylation, leading to the formation of quaternary ammonium salts. This occurs when the initially formed tertiary amine undergoes a second alkylation. The newly formed N-alkylated piperidine is often more nucleophilic than the starting secondary amine, making it susceptible to further reaction, especially with an excess of a reactive alkylating agent.[1][2] This byproduct can complicate purification due to its high water solubility, leading to reduced isolated yields.[1] Other potential side reactions include elimination reactions, particularly with sterically hindered substrates or when using strong bases at elevated temperatures.

Q2: My catalytic hydrogenation of a substituted pyridine is giving low yield and poor stereoselectivity. What are the likely causes?

A2: Low yields in pyridine hydrogenation can be attributed to several factors. The aromaticity of the pyridine ring requires potent catalytic systems, and the basic nitrogen atom in both the starting material and the piperidine product can act as a catalyst poison.[3][4] Poor stereoselectivity can arise from the reaction proceeding through a stepwise pathway rather than a concerted one, which can be influenced by the choice of catalyst and reaction conditions like temperature and pressure.[5] For instance, higher temperatures can reduce selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.[6]

Q3: I'm struggling to separate my synthesized piperidine from residual pyridine. Why is this difficult and what are the best methods?

A3: The difficulty in separating piperidine and pyridine by simple fractional distillation arises from the formation of a constant boiling azeotropic mixture.[5][7] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[5][7] To overcome this, two effective methods are:

  • Azeotropic distillation: Introducing an entrainer like water can alter the relative volatilities, facilitating separation.[7]

  • Selective salt formation: Piperidine reacts with CO2 to form a solid piperidine carbonate, while pyridine does not. This allows for the separation of the solid salt by filtration, followed by liberation of the free piperidine with a strong base.[5][7][8]

Q4: What are the advantages of using reductive amination for N-alkylation of piperidines compared to direct alkylation with alkyl halides?

A4: Reductive amination offers several advantages over direct alkylation. It is a milder and often more selective method that avoids the formation of quaternary ammonium salts, a common byproduct in direct alkylation.[9][10] This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. The use of selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it preferentially reduces the iminium ion over the carbonyl compound.[9]

Troubleshooting Guides

Guide 1: Low Yield in Piperidine Synthesis

This guide provides a systematic approach to troubleshooting low yields in the synthesis of substituted piperidines.

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Check Reagents & Starting Materials start->check_reagents sub_reagents1 Impure or Degraded? check_reagents->sub_reagents1 check_conditions 2. Review Reaction Conditions sub_conditions1 Temperature Too High/Low? check_conditions->sub_conditions1 analyze_byproducts 3. Analyze Byproducts sub_byproducts1 Identify Side Products (GC-MS, NMR) analyze_byproducts->sub_byproducts1 optimize_purification 4. Optimize Work-up & Purification sub_purification1 Product Lost During Extraction? optimize_purification->sub_purification1 outcome Improved Yield sub_reagents2 Incorrect Stoichiometry? sub_reagents1->sub_reagents2 No action_reagents Purify/Replace Reagents Verify Stoichiometry sub_reagents1->action_reagents Yes sub_reagents2->check_conditions No sub_reagents2->action_reagents Yes action_reagents->check_conditions sub_conditions2 Incorrect Solvent/Base? sub_conditions1->sub_conditions2 No action_conditions Optimize Temperature Screen Solvents/Bases sub_conditions1->action_conditions Yes sub_conditions2->analyze_byproducts No sub_conditions2->action_conditions Yes action_conditions->analyze_byproducts action_byproducts Modify Conditions to Minimize Side Reactions (e.g., change base, temp) sub_byproducts1->action_byproducts action_byproducts->optimize_purification sub_purification2 Decomposition on Silica? sub_purification1->sub_purification2 No action_purification Adjust pH of Aqueous Layer Use Alternative Chromatography sub_purification1->action_purification Yes sub_purification2->outcome No sub_purification2->action_purification Yes action_purification->outcome

Caption: Troubleshooting workflow for low yield in piperidine synthesis.

Potential Cause Troubleshooting Steps
Impure or Wet Reagents Ensure all starting materials, solvents, and reagents are pure and anhydrous, as moisture can interfere with many synthetic steps.
Suboptimal Reaction Conditions Systematically vary reaction parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions. Elevated temperatures, for example, can sometimes lead to side product formation.[5]
Catalyst Deactivation In catalytic hydrogenations, the nitrogen atom of pyridine or piperidine can poison the catalyst.[3][4] Consider using an acid additive like glacial acetic acid to protonate the nitrogen, facilitating reduction.[3]
Product Loss During Work-up/Isolation Piperidine derivatives can be basic and may require pH adjustment during aqueous extractions to ensure they are in the organic layer. For purification, basic alumina or amine-deactivated silica may be necessary to prevent irreversible binding.
Guide 2: Formation of Quaternary Ammonium Salt in N-Alkylation

This guide focuses on mitigating the common side reaction of over-alkylation in the N-alkylation of piperidines.

n_alkylation_decision start Goal: N-Alkylation of Piperidine check_sensitivity Are Starting Materials Sensitive to Strong Bases/Heat? start->check_sensitivity reductive_amination Use Reductive Amination check_sensitivity->reductive_amination Yes direct_alkylation Use Direct Alkylation with Alkyl Halide check_sensitivity->direct_alkylation No outcome Selective Mono-alkylation reductive_amination->outcome control_stoichiometry Control Stoichiometry: Slow Addition of Alkyl Halide direct_alkylation->control_stoichiometry use_base Use a Non-Nucleophilic Base (e.g., DIPEA, K2CO3) control_stoichiometry->use_base monitor_reaction Monitor Reaction Closely (TLC, GC-MS) use_base->monitor_reaction monitor_reaction->outcome

Caption: A decision-making flowchart for selecting a suitable piperidine alkylation method.

Factor Mitigation Strategy Quantitative Data/Observations
Stoichiometry Use the piperidine as the limiting reagent and add the alkylating agent slowly, for instance, using a syringe pump. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation.[1][11]An excess of the alkylating agent significantly increases the likelihood of quaternary salt formation.[1] Using 1.1 equivalents of alkyl halide with slow addition can favor mono-alkylation.[11]
Base Employ a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) to neutralize the acid formed during the reaction without competing in the alkylation.[1][9]Using 1.5 equivalents of DIPEA can effectively scavenge the acid produced.[1]
Reaction Conditions Lowering the reaction temperature can help to minimize the formation of side products.[5]While gentle heating can increase the reaction rate, it may also accelerate quaternary salt formation.[1]
Alternative Method Consider reductive amination, which avoids the use of alkyl halides and thus eliminates the possibility of quaternary salt formation.[1][9]Reductive amination approaches can provide good yields but may require more optimization.[5]

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of Piperidine with Slow Addition

This protocol is designed to minimize the formation of quaternary ammonium salts.

Materials:

  • Piperidine

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Anhydrous acetonitrile

  • Syringe pump

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, prepare a 0.1 M solution of piperidine in anhydrous acetonitrile. Ensure the piperidine is in excess relative to the alkyl halide.

  • Using a syringe pump, slowly add 1.1 equivalents of the alkyl halide to the stirred piperidine solution over several hours at room temperature.[11]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Remove the solvent and excess piperidine by rotary evaporation.

  • Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.[7]

  • Separate the ethereal layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylpiperidine.[7]

Protocol 2: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This is a general guideline for the hydrogenation of substituted pyridines.[3]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Celite®

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a high-pressure reactor vessel, add the substituted pyridine and glacial acetic acid as the solvent.[3]

  • Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[3]

  • Seal the reactor, purge with an inert gas, and then purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours, monitoring the reaction progress by GC-MS or TLC.[3]

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[3]

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated NaHCO₃ solution and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude piperidine derivative.[3]

  • Purify further by distillation or chromatography as needed.[3]

References

Technical Support Center: 3,3-Dimethylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,3-Dimethylpiperidine. Our goal is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and solutions to common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors depending on your synthetic route. Here are some common causes and solutions:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC) to ensure all starting material has been consumed before work-up. For catalytic hydrogenations, ensure the catalyst is active and consider increasing reaction time, temperature, or hydrogen pressure.

    • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. In the synthesis from 2,2-dimethyl-4-cyanobutanal, a major side product is 2,2-dimethylpentane-1,5-diamine.[1]

      • Solution: Optimize reaction conditions to minimize side product formation. This may involve adjusting the temperature, pressure, or catalyst type.

    • Catalyst Poisoning: In catalytic hydrogenation routes, the nitrogen atom in the pyridine ring or the piperidine product can poison the catalyst, reducing its activity.[2]

      • Solution: Using acidic additives like glacial acetic acid can protonate the nitrogen, reducing its coordinating ability and enhancing catalyst activity.[3] Rhodium and Platinum-based catalysts are often more effective than Palladium for pyridine hydrogenation.[3]

    • Loss During Work-up: this compound is a volatile and water-soluble amine, which can lead to losses during extraction and solvent removal.

      • Solution: Ensure the aqueous layer is made strongly basic (pH > 12) before extraction to deprotonate the amine salt fully. Use a low-boiling-point solvent for extraction and remove it carefully under reduced pressure.

Issue 2: Impure this compound (Multiple Peaks in GC-MS)

  • Question: My final product shows multiple peaks on the GC-MS analysis. What are these impurities and how can I remove them?

  • Answer: The presence of multiple peaks indicates impurities. The identity of these impurities will depend on the synthetic route and reaction conditions.

    • Common Impurities and Their Removal:

      • 2,2-dimethylpentane-1,5-diamine: This is a common byproduct in the synthesis from 2,2-dimethyl-4-cyanobutanal.[1]

        • Purification Method: Fractional distillation is an effective method for separating this compound (b.p. 50°-52° C/210 mmHg) from the higher-boiling 2,2-dimethylpentane-1,5-diamine (b.p. 72° C/8 mmHg).[1]

      • Unreacted Starting Material (e.g., 3,3-Dimethylpyridine): Incomplete hydrogenation will leave unreacted starting material.

        • Purification Method: Fractional distillation can be used, but separation may be challenging due to close boiling points. Alternatively, treatment with an acid can selectively protonate the more basic piperidine, allowing for separation from the less basic pyridine through extraction.

      • Partially Hydrogenated Intermediates (e.g., 3,3-Dimethyl-tetrahydropyridine): These can form if the hydrogenation is incomplete.

        • Purification Method: Re-subjecting the mixture to the hydrogenation conditions can drive the reaction to completion. Fractional distillation may also be effective.

Issue 3: Product Discoloration

  • Question: My purified this compound has a yellow or brownish tint. What causes this and is it a problem?

  • Answer: Discoloration in amines is often due to oxidation. While this may not affect the performance in all applications, for high-purity requirements, the colored impurities should be removed.

    • Solution:

      • Purification: Distillation is the most effective method for removing colored impurities.

      • Prevention: To prevent future discoloration, store purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • What are the common synthetic routes to this compound? Two common routes are:

    • Reductive amination of 2,2-dimethyl-4-cyanobutanal: This involves the reaction of the cyanobutanal with ammonia and hydrogen under high pressure and temperature in the presence of a catalyst.[1]

    • Catalytic hydrogenation of 3,3-dimethylpyridine: This involves the reduction of the pyridine ring using a metal catalyst (e.g., Platinum, Rhodium) and hydrogen gas.

  • How do reaction conditions affect the yield and purity in the catalytic hydrogenation of 3,3-dimethylpyridine? The choice of catalyst, solvent, temperature, and pressure are all critical. Platinum and Rhodium catalysts are generally more effective than Palladium for pyridine hydrogenation.[3] Using an acidic solvent like glacial acetic acid can improve the reaction rate by protonating the pyridine nitrogen.[3] Higher hydrogen pressure and temperature often lead to more complete reduction but can also increase the likelihood of side reactions.

Purification

  • What is the best method to purify this compound? Fractional distillation is the most common and effective method for purifying this compound, especially for removing less volatile impurities like 2,2-dimethylpentane-1,5-diamine.[1]

  • How can I remove water from my this compound sample? Drying over a suitable desiccant like potassium hydroxide (KOH) pellets followed by distillation is an effective method for removing water.

Analytical Characterization

  • What are the expected NMR and GC-MS signatures for this compound?

    • ¹H NMR: You can expect signals corresponding to the methyl protons and the protons on the piperidine ring.

    • ¹³C NMR: You will see distinct signals for the methyl carbons and the carbons of the piperidine ring.

    • GC-MS: The mass spectrum will show a molecular ion peak (M+) at m/z 113, along with characteristic fragmentation patterns. The NIST Mass Spectrometry Data Center reports a top peak at m/z 44 and a second highest at m/z 57.[4]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Reductive Amination of 2,2-dimethyl-4-cyanobutanalRoute 2: Catalytic Hydrogenation of 3,3-dimethylpyridine
Starting Materials 2,2-dimethyl-4-cyanobutanal, Ammonia, Hydrogen3,3-dimethylpyridine, Hydrogen
Key Transformation Reductive amination and cyclizationAromatic ring reduction
Common Catalysts TiO₂, Hydrogenation catalyst (e.g., Nickel, Cobalt)[1]Platinum(IV) oxide (PtO₂), Rhodium(III) oxide (Rh₂O₃)[5]
Typical Conditions High pressure (e.g., 250 bar), High temperature (e.g., 120°C)[1]Moderate to high pressure (e.g., 5-70 bar), Room temperature to moderate heat (e.g., 40°C)[5]
Major Side Products 2,2-dimethylpentane-1,5-diamine[1]Partially hydrogenated intermediates (e.g., tetrahydropyridines)
Purification Fractional distillation[1]Fractional distillation, Acid-base extraction

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination of 2,2-dimethyl-4-cyanobutanal

This protocol is based on the procedure described in US Patent 5,166,443.[1]

Materials:

  • 2,2-dimethyl-4-cyanobutanal

  • Liquid ammonia

  • Hydrogen gas

  • Titanium dioxide (TiO₂, anatase) pellets

  • Hydrogenation catalyst (as per the patent, part of a downstream process)

Procedure:

  • A continuous flow reactor system is used.

  • 2,2-dimethyl-4-cyanobutanal (e.g., 34.0 g/hour ) and liquid ammonia (e.g., 1450 ml/hour) are pumped at 250 bar and 60°C through a tubular reactor filled with TiO₂ pellets.[1]

  • The effluent from the first reactor is then passed through a hydrogenation reactor at 250 bar and 120°C with a concurrent flow of hydrogen gas (e.g., 100 L/hour).[1]

  • The product stream is decompressed to atmospheric pressure.

  • Ammonia is removed by distillation.

  • The resulting crude product is purified by fractional distillation to separate this compound from 2,2-dimethylpentane-1,5-diamine.[1]

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 3,3-Dimethylpyridine (Adapted from protocols for 3-methylpyridine) [5]

Materials:

  • 3,3-Dimethylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • High-pressure autoclave/hydrogenator

Procedure:

  • In a high-pressure reaction vessel, dissolve 3,3-dimethylpyridine (1.0 eq) in glacial acetic acid.

  • Carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution.

  • Seal the reaction vessel and purge several times with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the vessel with hydrogen gas to 70 bar.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Carefully neutralize the filtrate by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation.

Visualizations

Synthesis_Pathway_1 A 2,2-dimethyl-4-cyanobutanal B Reaction with Ammonia A->B + NH3 C Intermediate B->C D Catalytic Hydrogenation C->D + H2, Catalyst E Crude Product Mixture D->E F Fractional Distillation E->F G This compound F->G Lower boiling point H 2,2-dimethylpentane-1,5-diamine F->H Higher boiling point

Caption: Synthesis of this compound from 2,2-dimethyl-4-cyanobutanal.

Synthesis_Pathway_2 A 3,3-Dimethylpyridine B Catalytic Hydrogenation A->B + H2, Catalyst (e.g., PtO2) C Crude Product Mixture B->C D Purification C->D Distillation / Acid-Base Extraction E This compound D->E

Caption: Synthesis of this compound from 3,3-Dimethylpyridine.

Troubleshooting_Yield Start Low Yield of this compound Incomplete Incomplete Reaction? Start->Incomplete Side Side Reactions? Incomplete->Side No Monitor Monitor reaction (TLC, GC-MS) Increase reaction time/temp/pressure Incomplete->Monitor Yes Loss Loss during Work-up? Side->Loss No Optimize Optimize conditions (temp, catalyst) Side->Optimize Yes Workup Basify to pH > 12 before extraction Careful solvent removal Loss->Workup Yes

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: N-Boc Protection of 3,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the N-Boc protection of 3,3-dimethylpiperidine, a sterically hindered secondary amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-tert-butyloxycarbonyl (Boc) protection of this compound.

Question: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What could be the cause?

Answer: Low conversion is the most common issue when protecting sterically hindered amines like this compound. The bulky gem-dimethyl groups adjacent to the nitrogen atom significantly slow down the rate of nucleophilic attack on the Boc anhydride.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: Standard room temperature conditions may be inadequate.

    • Solution 1: Increase the reaction time significantly (e.g., 24-48 hours) while monitoring progress by TLC or LC-MS.

    • Solution 2: Gently heat the reaction mixture. A moderate temperature of 40-50°C can often drive the reaction to completion without significant side product formation.[1]

  • Inadequate Activation of Boc Anhydride: For a hindered and relatively weak nucleophile, the electrophilicity of di-tert-butyl dicarbonate (Boc₂O) may be insufficient.

    • Solution 3: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, ~0.1 eq). DMAP is an acylation catalyst that reacts with Boc₂O to form a more reactive intermediate.[2]

  • Incorrect Choice of Base or Solvent: The reaction environment can play a crucial role.

    • Solution 4: Switch to a stronger, non-nucleophilic base like Diisopropylethylamine (DIPEA) if using triethylamine (TEA). Ensure the base is anhydrous.

    • Solution 5: Use a more polar aprotic solvent like Dioxane or Tetrahydrofuran (THF) instead of Dichloromethane (DCM) to improve solubility and potentially increase the reaction rate.[1]

Question: My TLC/LC-MS analysis shows multiple product spots. What are the likely side products and how can I avoid them?

Answer: While less common with secondary amines than primary ones, side reactions can still occur, especially under forcing conditions.

Possible Side Reactions & Prevention:

  • Urea Formation: An isocyanate intermediate can form, which then reacts with another amine molecule to produce a urea derivative. This is more prevalent at higher temperatures.[2]

    • Prevention: Avoid excessive heating. If heating is necessary, maintain the lowest possible temperature that allows the reaction to proceed. Running the reaction at or below room temperature is ideal to minimize this pathway.[2]

  • Excess Boc₂O in Product: Unreacted Boc anhydride remaining after the reaction can contaminate the final product.

    • Prevention/Solution: Use a controlled amount of Boc₂O (typically 1.1-1.2 equivalents).[2] During the aqueous workup, a mild basic wash can help hydrolyze some of the remaining anhydride. For more persistent cases, a scavenger resin like Si-Trisamine can be used to remove excess electrophiles.

Question: I'm having difficulty with the aqueous workup; an emulsion has formed.

Answer: Emulsion formation during the extraction phase can make product isolation tedious and lead to lower yields.

Possible Cause & Solutions:

  • Surfactant-like Properties of Amine Salts: The protonated amine starting material or product can act as a surfactant, stabilizing the emulsion.

    • Solution 1: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.

    • Solution 2: Filter the entire emulsified mixture through a pad of Celite. This can physically disrupt the emulsion, allowing for better phase separation.

    • Solution 3: If the product is stable, adjust the pH of the aqueous layer to be more strongly basic (e.g., with 1M NaOH) to ensure all amine species are deprotonated and less soluble in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-Boc protection of an amine? The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, resulting in the N-Boc protected amine, carbon dioxide, and tert-butanol.[3] A base is typically used to neutralize the protonated amine intermediate and accelerate the reaction.[3]

Q2: Why is a base, such as triethylamine (TEA), necessary? A base serves two main purposes:

  • It deprotonates the amine starting material if it is in its salt form (e.g., hydrochloride).

  • It acts as an acid scavenger, neutralizing the acidic byproducts generated during the reaction, which drives the equilibrium towards the product.[3]

Q3: What is the specific role of 4-dimethylaminopyridine (DMAP)? DMAP is a hypernucleophilic acylation catalyst. It reacts with Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is much more electrophilic than Boc anhydride itself, making it more susceptible to attack by a weak nucleophile like a sterically hindered amine.[2]

Q4: How can I monitor the reaction's progress? The most common method is Thin Layer Chromatography (TLC). A suitable solvent system (e.g., 20-30% Ethyl Acetate in Hexanes) should be used to achieve good separation between the starting material (this compound) and the N-Boc protected product. The starting amine can be visualized with a ninhydrin stain, while the product will be ninhydrin-negative but visible under a UV lamp if a fluorescent indicator plate is used or with a potassium permanganate stain. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for monitoring the disappearance of starting material and the appearance of the product's mass peak.

Q5: What is the best way to purify the final product, N-Boc-3,3-dimethylpiperidine? For most standard procedures, the product is obtained with high purity after a simple aqueous workup and removal of the solvent under reduced pressure.[3] If further purification is required due to side products or residual starting material, flash column chromatography on silica gel is the preferred method. A gradient of ethyl acetate in hexanes is typically effective for elution.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Boc protection of hindered secondary amines.

Condition IDBase (eq.)Catalyst (eq.)SolventTemperatureTime (h)Typical YieldNotes
ATriethylamine (1.5)NoneDCMRoom Temp.24-48Low to ModerateStandard conditions, often slow and incomplete for hindered substrates.
BTriethylamine (1.5)DMAP (0.1)DCMRoom Temp.12-24Good to HighCatalysis significantly accelerates the reaction.
CNaOH (2.0)NoneDioxane/H₂ORoom Temp.12-24GoodBiphasic conditions can improve solubility and rate for some substrates.[2]
DTriethylamine (1.5)NoneAcetonitrile40 °C8-16GoodThermal conditions can drive the reaction to completion.[1]

Experimental Protocols

Protocol 1: Standard Catalytic N-Boc Protection

This protocol utilizes DMAP to facilitate the protection of the sterically hindered amine.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 0.5 M).

  • Add Base & Catalyst: Add triethylamine (TEA, 1.5 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir for 5 minutes at room temperature.

  • Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess base and unreacted amine), saturated aqueous sodium bicarbonate, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, which is often a clear oil or a white solid.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Amine This compound Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O Boc Anhydride (Boc)₂O Boc2O->Tetrahedral Base Base (e.g., TEA) Base->Amine Deprotonates (if needed) Activated_Boc Activated Intermediate (with DMAP if used) Product N-Boc-3,3-dimethylpiperidine Tetrahedral->Product Collapse & Proton Transfer Byproducts CO₂ + t-BuOH + Protonated Base Tetrahedral->Byproducts

Caption: Mechanism of base-assisted Boc protection.

Experimental_Workflow start Start setup Dissolve amine, base, and catalyst in solvent start->setup add_boc Add Boc₂O setup->add_boc react Stir at specified temperature (e.g., Room Temp.) add_boc->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup: Quench, Extract, Wash monitor->workup Complete isolate Dry organic layer and concentrate in vacuo workup->isolate purify Purify by column chromatography (if necessary) isolate->purify end End Product isolate->end Sufficiently Pure purify->isolate Impure purify->end Pure

Caption: General experimental workflow for Boc protection.

Troubleshooting_Tree start Reaction Issue? low_yield Low/No Conversion start->low_yield Yes side_products Multiple Products start->side_products No sol_ly1 Increase Reaction Time low_yield->sol_ly1 sol_ly2 Increase Temperature (40°C) low_yield->sol_ly2 sol_ly3 Add catalytic DMAP low_yield->sol_ly3 sol_sp1 Avoid high temperatures side_products->sol_sp1 sol_sp2 Use 1.1-1.2 eq. Boc₂O side_products->sol_sp2

Caption: Decision tree for troubleshooting common issues.

References

Overcoming steric hindrance in 3,3-disubstituted piperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis and functionalization of 3,3-disubstituted piperidines. This resource provides troubleshooting guidance and frequently asked questions to address common challenges arising from steric hindrance in these complex reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with 3,3-disubstituted piperidines?

The geminal substituents at the C3 position introduce significant steric hindrance, which can impede reactions at the nitrogen atom (e.g., N-alkylation, N-arylation) and adjacent positions. This often leads to low reaction yields, incomplete conversions, and the formation of unwanted byproducts. Overcoming this steric barrier is a key challenge in the synthesis of these valuable compounds.

Q2: Which synthetic strategies are effective for creating the 3,3-disubstituted piperidine core?

Several methods have proven effective, each with its own advantages and limitations:

  • Dialkylation of 3-Piperidone Derivatives: A common approach involves the dialkylation of a protected 3-piperidone, such as N-Boc-3-oxopiperidine.[1] This is followed by deprotection to yield the desired 3,3-disubstituted piperidine.

  • Ring-Closing Metathesis (RCM): RCM of appropriately substituted diallylamines is a powerful tool for constructing the piperidine ring, even with sterically demanding substituents.[2]

  • Dearomatization of Pyridine Precursors: Transition metal-catalyzed dearomatization of substituted pyridines offers an alternative route that can tolerate a wide range of functional groups and provide access to sterically hindered piperidines in excellent yield.[3]

  • Intramolecular Cyclization: Designing acyclic precursors that favor a 6-endo cyclization can be a regioselective strategy for forming the 3-substituted piperidine ring.[4]

Q3: How can I functionalize the C-H bonds of a pre-formed 3,3-disubstituted piperidine ring?

Direct C-H functionalization is challenging due to the similar reactivity of C-H bonds. However, indirect methods have been developed. For instance, C3 functionalization of N-Boc-piperidine can be achieved through cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive and regioselective ring-opening of the cyclopropane ring.[4][5] Catalyst and protecting group strategies can also be employed to direct C-H functionalization to other positions like C2 or C4.[5][6]

Troubleshooting Guide

Low Yield in N-Alkylation or N-Arylation Reactions

Problem: I am attempting an N-alkylation or N-arylation of a 3,3-disubstituted piperidine, but the reaction is sluggish and gives a low yield.

Possible CauseSuggested Solution
Steric Hindrance Increase reaction temperature to provide more energy to overcome the activation barrier. Consider using a more reactive alkylating/arylating agent with a better leaving group (e.g., iodide instead of bromide). For N-arylation, explore catalyst systems known to be effective for sterically hindered substrates, such as those with bulky phosphine ligands.
Poor Leaving Group Switch to an alkylating agent with a more labile leaving group (e.g., triflate or tosylate).
Inappropriate Solvent Use polar aprotic solvents like DMF or acetonitrile (MeCN) to help solvate the transition state and improve reaction rates.[7]
Insufficiently Strong Base For N-alkylation, ensure the base is strong enough to deprotonate the piperidine nitrogen effectively. For N-arylation coupling reactions, the choice and amount of base are critical; consider screening different bases (e.g., Cs2CO3, K3PO4).
Formation of Quaternary Ammonium Salt Byproduct

Problem: My N-alkylation reaction is producing a significant amount of the quaternary ammonium salt as a byproduct.

Possible CauseSuggested Solution
Over-alkylation This is a common side reaction, especially with reactive alkylating agents.[7] To minimize it, use a slight excess of the piperidine starting material (1.1-1.2 equivalents).[7] Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump to maintain a low concentration, which favors mono-alkylation.[7]
High Reaction Temperature Lowering the reaction temperature can help control the rate of the second alkylation step.[7]
Low Yield in Dialkylation of N-Boc-3-oxopiperidine

Problem: I am getting a low yield in my synthesis of N-Boc-3,3-dipropylpiperidine from N-Boc-3-oxopiperidine.[1]

Possible CauseSuggested Solution
Incomplete Deprotonation The base may not be strong enough to fully deprotonate the alpha-carbon of the ketone. Consider using a stronger base like LDA or NaHMDS.
Stalling at Mono-alkylation The second alkylation is more sterically hindered.[1] Drive the reaction to completion by using a larger excess of the alkylating agent and a longer reaction time.
Side Reactions The enolate intermediate can undergo side reactions like aldol condensation.[1] Ensure the alkylating agent efficiently traps the enolate by adding it promptly after base addition.
Poor Reagent Quality Ensure all reagents and solvents are pure and dry, as moisture can significantly hinder reactions involving strong bases.[7]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Reductive Heck Reaction for 3-Substituted Tetrahydropyridines

This procedure provides a route to enantioenriched 3-substituted piperidines following a subsequent reduction step.

  • To a 7 mL dram vial equipped with a magnetic stir bar and sealed with a rubber septum, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).[8]

  • Place the vial under reduced pressure and then purge with argon. Repeat this cycle three times.[8]

  • Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).[8]

  • Stir the catalyst solution at 70 °C for 10 minutes.[8]

  • Add the boronic acid (1.5 mmol, 3.0 equiv) and then the dihydropyridine substrate (0.5 mmol, 1 equiv).[8]

  • Stir the resulting mixture at 70 °C for 20 hours.[8]

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., Et₂O).[4]

  • Further purification is performed using standard chromatographic techniques.

General Procedure for Catalytic Hydrogenation of Pyridine Derivatives

This method is a common way to produce piperidine rings from pyridine precursors.

  • Dissolve the substituted pyridine in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Add a catalyst, typically 5-10 mol% of 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[7]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen (e.g., using a balloon or a Parr shaker) and stir the mixture at room temperature for 3-24 hours.[7]

  • Monitor the reaction's progress by TLC or GC-MS until the starting material is fully consumed.[7]

  • Carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[7]

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.[7]

Visualizations

Troubleshooting_Low_Yield start Low Yield in 3,3-Disubstituted Piperidine Reaction steric_hindrance Is Steric Hindrance the Likely Cause? start->steric_hindrance reaction_conditions Are Reaction Conditions Suboptimal? steric_hindrance->reaction_conditions No increase_temp Increase Temperature steric_hindrance->increase_temp Yes change_catalyst Change Catalyst/Ligand System (e.g., bulky phosphines) steric_hindrance->change_catalyst Yes better_lg Use More Reactive Reagent (Better Leaving Group) steric_hindrance->better_lg Yes reagent_quality Is Reagent Quality a Concern? reaction_conditions->reagent_quality No optimize_solvent Optimize Solvent (e.g., polar aprotic) reaction_conditions->optimize_solvent Yes optimize_base Optimize Base (Stoichiometry & Strength) reaction_conditions->optimize_base Yes slow_addition Slow Reagent Addition (Syringe Pump) reaction_conditions->slow_addition Yes purify_reagents Purify/Dry Reagents and Solvents reagent_quality->purify_reagents Yes check_reagent_activity Verify Reagent Activity reagent_quality->check_reagent_activity Yes end Improved Yield increase_temp->end change_catalyst->end better_lg->end optimize_solvent->end optimize_base->end slow_addition->end purify_reagents->end check_reagent_activity->end

Caption: Troubleshooting workflow for low reaction yields.

Synthetic_Strategy_Decision start Goal: Synthesize a 3,3-Disubstituted Piperidine precursor_type What type of precursor is available/desired? start->precursor_type piperidone 3-Piperidone Derivative precursor_type->piperidone Cyclic Ketone pyridine Substituted Pyridine precursor_type->pyridine Aromatic acyclic Acyclic Diene/Amine precursor_type->acyclic Acyclic dialkylation Dialkylation of N-protected 3-piperidone piperidone->dialkylation dearomatization Transition Metal-Catalyzed Dearomatization pyridine->dearomatization rcm Ring-Closing Metathesis (RCM) acyclic->rcm intramolecular_cyclization Intramolecular Cyclization acyclic->intramolecular_cyclization end_product 3,3-Disubstituted Piperidine dialkylation->end_product dearomatization->end_product rcm->end_product intramolecular_cyclization->end_product

Caption: Decision tree for selecting a synthetic strategy.

References

Scalable synthesis of 3,3-Dimethylpiperidine for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 3,3-Dimethylpiperidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common issues encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthesis method for this compound for industrial applications?

A common industrial method involves the reductive amination of 2,2-dimethyl-4-cyanobutanal. This process typically utilizes a continuous flow reaction system under high pressure and temperature in the presence of ammonia and a hydrogenation catalyst.[1]

Q2: What are the key starting materials and reagents for this synthesis?

The primary starting material is 2,2-dimethyl-4-cyanobutanal. Other critical reagents include liquid ammonia, hydrogen gas, and a suitable catalyst, such as Titanium Dioxide (TiO2) and a hydrogenation catalyst.[1]

Q3: What are the typical reaction conditions for this industrial synthesis?

The reaction is generally performed at high pressure (e.g., 250 bar) and elevated temperatures. The initial reaction with ammonia can be carried out at around 60°C, followed by hydrogenation at a higher temperature, such as 120°C.[1]

Q4: What kind of yield can be expected from this synthesis?

This process can result in a mixture of this compound and 2,2-dimethylpentane-1,5-diamine. The yield of the diamine is reported to be around 70.5%, with the remaining fraction containing the desired this compound.[1]

Q5: How is the final product purified on a large scale?

Purification is typically achieved through fractional distillation to separate this compound from the co-product 2,2-dimethylpentane-1,5-diamine and any remaining starting materials or solvents.[1]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Low Overall Yield - Incomplete reaction due to insufficient catalyst activity.- Non-optimal reaction temperature or pressure.- Impurities in starting materials.[2]- Verify the activity and loading of the hydrogenation catalyst.- Ensure the reaction parameters (temperature, pressure) are within the optimal range.- Analyze the purity of 2,2-dimethyl-4-cyanobutanal and ammonia.
Formation of Byproducts - Side reactions due to incorrect temperature control.- Presence of moisture or other contaminants.[3]- Calibrate temperature and pressure sensors.- Ensure all reactants and the reaction system are dry.
Reaction Stalls - Catalyst poisoning.- Blockage in the continuous flow reactor.- Replace or regenerate the catalyst bed.- Inspect the reactor for any obstructions.
Difficult Separation of Products - Inefficient fractional distillation column.- Azeotrope formation.- Check the efficiency of the distillation column (e.g., packing material, reflux ratio).- Analyze the product mixture for potential azeotropes and adjust distillation conditions accordingly.
Product Contamination - Incomplete removal of ammonia or solvent.- Leaks in the system introducing impurities.- Ensure complete removal of ammonia by distillation before fractional distillation of the product.- Perform a leak test on the reactor system.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via Reductive Amination[1]

Materials:

  • 2,2-dimethyl-4-cyanobutanal (93.4% purity)

  • Liquid ammonia

  • Hydrogen gas

  • Titanium Dioxide (TiO2, anatase) pellets (1.5 mm)

  • Hydrogenation catalyst

Equipment:

  • High-pressure pump

  • Tubular reactor

  • Hydrogenation reactor

  • Distillation apparatus (for ammonia removal)

  • Fractional distillation column (30 cm packed with 3 mm glass rings)

Procedure:

  • Reaction Setup: A tubular reactor is filled with 63.5 g (100 ml) of TiO2 pellets. This is placed upstream of a hydrogenation reactor.

  • Reactant Feed: 34.0 g/hour of 2,2-dimethyl-4-cyanobutanal and 1450 ml/hour of liquid ammonia are pumped through the TiO2-filled tubular reactor at 250 bar and 60°C.

  • Hydrogenation: The effluent from the first reactor is passed into the hydrogenation reactor from bottom to top at 250 bar and 120°C. Simultaneously, 100 L/hour of hydrogen gas is passed through this reactor.

  • Work-up: The product stream is decompressed to atmospheric pressure. Ammonia is removed by distillation.

  • Purification: The resulting product mixture is separated by fractional distillation using a packed column to yield this compound (boiling point 50°-52° C./210 mmHg) and 2,2-dimethylpentane-1,5-diamine (boiling point 72° C./8 mmHg).

Data Presentation

Table 1: Reactant Flow Rates and Reaction Conditions

Parameter Value Unit
2,2-dimethyl-4-cyanobutanal Flow Rate34.0 g/hour
Liquid Ammonia Flow Rate1450ml/hour
Hydrogen Flow Rate100L/hour
Pressure250bar
TiO2 Reactor Temperature60°C
Hydrogenation Reactor Temperature120°C

Table 2: Product Distillation Data [1]

Product Boiling Point Pressure
This compound50-52°C / 210 mmHg
2,2-dimethylpentane-1,5-diamine72°C / 8 mmHg

Visualizations

Scalable_Synthesis_Workflow cluster_reactants Reactant Feed cluster_reaction Reaction Stages cluster_purification Purification cluster_products Final Products Start 2,2-dimethyl-4-cyanobutanal & Liquid Ammonia Reactor1 Tubular Reactor (TiO2) 60°C, 250 bar Start->Reactor1 Reactor2 Hydrogenation Reactor 120°C, 250 bar Reactor1->Reactor2 Hydrogen Gas Decompression Decompression Reactor2->Decompression NH3_Removal Ammonia Distillation Decompression->NH3_Removal Fractional_Distillation Fractional Distillation NH3_Removal->Fractional_Distillation Product1 This compound Fractional_Distillation->Product1 Product2 2,2-dimethylpentane- 1,5-diamine Fractional_Distillation->Product2

Caption: Workflow for the scalable synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impurities Detected Check_Conditions Verify Reaction Conditions (Temp, Pressure) Start->Check_Conditions Check_Reagents Analyze Starting Material Purity Check_Conditions->Check_Reagents Correct Adjust_Conditions Adjust Temperature/Pressure Check_Conditions->Adjust_Conditions Incorrect Check_Catalyst Inspect Catalyst Activity Check_Reagents->Check_Catalyst Pure Purify_Reagents Purify or Replace Reagents Check_Reagents->Purify_Reagents Impure Replace_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Replace_Catalyst Inactive Re_run Re-run Experiment Check_Catalyst->Re_run Active Adjust_Conditions->Re_run Purify_Reagents->Re_run Replace_Catalyst->Re_run

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Resolving Diastereomers of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the resolution of substituted piperidine diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving diastereomers of substituted piperidines?

A1: The most common and effective methods for separating diastereomers of substituted piperidines are:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are widely used for both analytical and preparative separations.[1]

  • Diastereoselective Crystallization: This classical method involves forming diastereomeric salts by reacting the racemic piperidine with a chiral resolving agent. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.[1][2]

  • Enzymatic Kinetic Resolution: This technique utilizes enzymes, most commonly lipases, to selectively acylate or hydrolyze one diastereomer, allowing the separation of the unreacted diastereomer from the product.[3]

Q2: Why can the separation of piperidine diastereomers be challenging?

A2: The separation can be difficult due to the subtle structural differences between diastereomers, which result in very similar physical and chemical properties. In chromatography, the basic nature of the piperidine nitrogen can lead to strong interactions with the stationary phase, causing poor peak shapes (tailing) and reduced resolution.[1] In crystallization, the structural similarities can lead to the formation of solid solutions, where both diastereomers co-crystallize, making separation by simple recrystallization ineffective.

Q3: When should I choose chromatography over crystallization for resolving piperidine diastereomers?

A3: The choice depends on several factors:

  • Scale: Crystallization is often more suitable and cost-effective for large-scale separations.[4]

  • Purity Requirements: Chiral chromatography can often achieve very high levels of purity and is excellent for analytical and small- to medium-scale preparative work.[4]

  • Compound Properties: If the diastereomers are difficult to crystallize or form oils, chromatography is the preferred method.

  • Development Time: Developing a crystallization procedure can be more time-consuming and empirical, involving extensive screening of resolving agents and solvents. Chromatographic method development can sometimes be more systematic.

Q4: What is a "solid solution" in diastereomeric crystallization and how can I overcome it?

A4: A solid solution occurs when the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer, leading to a single solid phase containing both. This prevents purification by simple recrystallization. To overcome this, you can try:

  • Screening different resolving agents: A structurally different resolving agent will form diastereomers with different crystal packing properties.

  • Varying the solvent: Different solvents can alter the solubility and crystal packing, potentially preventing solid solution formation.

  • Temperature cycling (annealing): Subjecting the solid solution to heating and slow cooling cycles can promote phase separation.

Troubleshooting Guides

Chiral Chromatography (HPLC/SFC)
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the stationary phase.- Add a basic modifier to the mobile phase (e.g., 0.1-0.5% diethylamine (DEA) or triethylamine (TEA)).[1]- Use a base-deactivated chiral stationary phase.[1]- For reversed-phase HPLC, increase the ionic strength of the mobile phase.
Poor or No Resolution - The chosen chiral stationary phase (CSP) is not suitable for the analytes.- The mobile phase composition is not optimal.- Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based like Chiralpak® or protein-based).[1]- Systematically vary the mobile phase composition (e.g., change the alcohol modifier in normal phase/SFC, or the organic modifier in reversed-phase).[1]- Optimize the column temperature; lower temperatures often improve resolution.[1]
Irreproducible Retention Times - Insufficient column equilibration.- Changes in mobile phase composition.- Column degradation.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a guard column to protect the analytical column from contaminants.
Diastereoselective Crystallization
ProblemPossible Cause(s)Suggested Solution(s)
Formation of Oil or Gum Instead of Crystals - The diastereomeric salt is too soluble in the chosen solvent.- The presence of impurities.- Screen a wider range of solvents, including solvent mixtures.- Try adding an "anti-solvent" (a solvent in which the salt is insoluble) dropwise to a solution of the salt in a "good" solvent.- Ensure the starting racemic piperidine and resolving agent are of high purity.
No Crystal Formation - The solution is not supersaturated.- High solubility of the diastereomeric salt.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature (e.g., 4°C or -20°C).- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low Diastereomeric Excess (d.e.) of Crystals - Co-crystallization of both diastereomers.- Formation of a solid solution.- Cooling the solution too quickly.- Perform multiple recrystallizations.- Screen different resolving agents and solvent systems.- Allow the solution to cool slowly to room temperature before further cooling.

Quantitative Data Tables

Chiral Chromatography of Substituted Piperidines
CompoundChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs) / Separation (α)Reference
Piperidine-2,6-dione Analogues (e.g., Aminoglutethimide)Chiralpak IAMethyl-tert-butyl ether-THF (90:10, v/v)1.0Rs: 1.00-5.33[5]
Piperidine-2,6-dione AnaloguesKromasil CHI-DMBHexane-Dioxane (90:10, v/v)Not SpecifiedBaseline separation[6]
(R/S)-Piperidin-3-amine (derivatized with PTSC)Chiralpak AD-H0.1% Diethylamine in Ethanol0.5Rs > 4.0[7]
(S)-1-Boc-3-hydroxypiperidineChiralpak-IC3 (250 x 4.6 mm, 3µm)Isocratic Normal PhaseNot SpecifiedGood separation of R/S isomers[8]
Diastereomers from Piper kadsuraChiral SFCCO2/DCM/MeOHNot SpecifiedBaseline separation[9]
Enzymatic Resolution of Piperidine Derivatives
SubstrateEnzymeAcyl Donor/SolventEnantiomeric Excess (ee)Reference
N-protected 2-piperidineethanolPorcine Pancreatic Lipase (PPL) / Lipase PSVinyl acetate / MTBELow to moderate ee[3]
Racemic (RS)-phenylethylamineAspergillus niger lipaseEthyl acetate / n-heptane>99% eep[10]
Chiral aminesCandida antarctica lipase (Novozym 435)Ethyl acetate / Et2O90-98% ee[5]

Experimental Protocols

Protocol 1: Chiral HPLC/SFC Method Development
  • Sample Preparation: Dissolve the diastereomeric mixture of the substituted piperidine in the initial mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Initial Screening:

    • Columns: Screen a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ, OZ).

    • Mobile Phase (SFC): Start with a gradient of 5% to 40% methanol in CO2 with 0.1% DEA over 10 minutes.

    • Mobile Phase (Normal Phase HPLC): Begin with a mobile phase of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% DEA.

    • Mobile Phase (Reversed-Phase HPLC): Use a mobile phase of acetonitrile and water with a buffer (e.g., ammonium acetate) and 0.1% DEA.

  • Method Optimization:

    • Select the column and mobile phase system that shows the best initial separation.

    • Optimize the mobile phase composition by running isocratic methods with varying percentages of the organic modifier.

    • If peak shape is poor, adjust the concentration of the basic additive (e.g., up to 0.5% DEA).

    • Adjust the flow rate and column temperature to further improve resolution and reduce analysis time. Lower flow rates and temperatures often enhance resolution on chiral columns.

  • Preparative Separation: Once the analytical method is optimized, scale up to a preparative column for fraction collection.

  • Fraction Analysis: Analyze the collected fractions using the optimized analytical method to determine their diastereomeric purity.

Protocol 2: Diastereoselective Crystallization
  • Resolving Agent and Solvent Screening:

    • Dissolve a small amount of the racemic piperidine derivative in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone).

    • In separate vials, add a solution of a chiral resolving agent (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid) to the piperidine solution.

    • Observe for the formation of a precipitate at room temperature and after cooling. The ideal combination will result in the crystallization of one diastereomeric salt.

  • Preparative Crystallization:

    • Dissolve the racemic piperidine derivative in the minimum amount of the chosen hot solvent.

    • Add the selected chiral resolving agent (typically 0.5 to 1.0 equivalents).

    • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

    • Further cool the mixture in an ice bath or refrigerator to maximize the yield of the crystals.

  • Isolation and Purification:

    • Isolate the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

    • If necessary, recrystallize the diastereomeric salt from the same or a different solvent system to improve purity.

  • Analysis and Liberation of the Free Base:

    • Determine the diastereomeric excess of the crystallized salt by chiral HPLC or by NMR spectroscopy.

    • To recover the enantiomerically enriched piperidine, dissolve the salt in water and adjust the pH to basic (e.g., with NaHCO3 or NaOH) to liberate the free amine, which can then be extracted with an organic solvent.

Protocol 3: Enzymatic Kinetic Resolution using a Lipase
  • Enzyme and Acyl Donor Screening:

    • In small vials, dissolve the racemic substituted piperidine (if it has a hydroxyl or secondary amine group) in a suitable organic solvent (e.g., hexane, methyl tert-butyl ether).

    • Add a small amount (e.g., 10-20 mg) of different lipase preparations (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), porcine pancreatic lipase (PPL)).

    • Add an acyl donor (e.g., vinyl acetate, ethyl acetate).

    • Stir the reactions at a controlled temperature (e.g., 30-45 °C) and monitor the progress by chiral HPLC or GC. The goal is to find an enzyme that selectively acylates one diastereomer.

  • Preparative Scale Resolution:

    • Scale up the reaction using the optimal enzyme, acyl donor, and solvent identified in the screening.

    • Monitor the reaction closely and stop it at approximately 50% conversion to obtain both the acylated product and the unreacted starting material in high enantiomeric excess.

  • Separation and Analysis:

    • After the reaction, the enzyme can be removed by filtration.

    • The acylated product and the unreacted piperidine can be separated by standard column chromatography or by an acid-base extraction if their properties are sufficiently different.

    • Determine the enantiomeric excess of both the product and the unreacted starting material by chiral chromatography.

  • Deprotection (if necessary): The acylated product can be hydrolyzed (e.g., using a base like NaOH or an acid) to yield the other enantiomer of the piperidine derivative.

Mandatory Visualizations

experimental_workflow_chromatography cluster_prep Preparation cluster_dev Method Development cluster_sep Separation & Analysis prep_sample Prepare Sample (Dissolve & Filter) screen_cols Screen Chiral Stationary Phases prep_sample->screen_cols screen_mp Screen Mobile Phases screen_cols->screen_mp decision Good Separation? screen_mp->decision optimize Optimize Conditions (Flow, Temp, Modifiers) optimize->decision prep_sep Preparative Separation collect Collect Fractions prep_sep->collect analyze Analyze Purity collect->analyze end End analyze->end start Start start->prep_sample decision->optimize No decision->prep_sep Yes experimental_workflow_crystallization cluster_screening Screening cluster_cryst Crystallization cluster_analysis Analysis & Recovery screen_ra Screen Resolving Agents screen_solv Screen Solvents screen_ra->screen_solv decision_screen Crystals Form? screen_solv->decision_screen salt_form Form Diastereomeric Salt cool Slow Cooling salt_form->cool isolate Isolate Crystals cool->isolate analyze_de Analyze Diastereomeric Excess (d.e.) isolate->analyze_de decision_purity High d.e.? analyze_de->decision_purity recrystallize Recrystallize if needed recrystallize->isolate liberate Liberate Free Amine end End liberate->end start Start start->screen_ra decision_screen->screen_ra No decision_screen->salt_form Yes decision_purity->recrystallize No decision_purity->liberate Yes

References

Validation & Comparative

Navigating Stereochemistry: A Comparative Analysis of Dimethylpiperidine Isomer Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's conformational stability is paramount for predicting its behavior and biological activity. This guide offers a comparative analysis of the thermodynamic stability of dimethylpiperidine isomers, supported by experimental and computational data. By examining the subtle interplay of steric and electronic effects, we can elucidate the factors governing the preferred three-dimensional arrangements of these versatile heterocyclic scaffolds.

The stability of dimethylpiperidine isomers is primarily dictated by the steric interactions between the methyl groups and the piperidine ring. These interactions give rise to different conformational and stereoisomeric preferences, which can be quantified through thermodynamic parameters such as the standard molar enthalpy of formation (ΔfH°) and the conformational free energy (ΔG°). Generally, isomers with equatorial methyl groups are more stable than those with axial methyl groups due to the avoidance of unfavorable 1,3-diaxial interactions.

Thermodynamic Stability: A Quantitative Comparison

The overall thermodynamic stability of the various dimethylpiperidine isomers can be compared using their standard molar enthalpies of formation in the gaseous state. Lower (more negative) enthalpy values indicate greater stability. A computational study employing the G3MP2B3 method has provided a comprehensive dataset for the twelve isomers of dimethylpiperidine.

IsomerStandard Molar Enthalpy of Formation (ΔfH°) (kJ·mol⁻¹)[1][2]
cis-2,3-Dimethylpiperidine-111.2 ± 2.2
trans-2,3-DimethylpiperidineNot explicitly provided
cis-2,4-DimethylpiperidineNot explicitly provided
trans-2,4-DimethylpiperidineNot explicitly provided
cis-2,5-DimethylpiperidineNot explicitly provided
trans-2,5-DimethylpiperidineNot explicitly provided
cis-2,6-Dimethylpiperidine-111.2 ± 2.2
trans-2,6-DimethylpiperidineNot explicitly provided
3,3-DimethylpiperidineNot explicitly provided
cis-3,4-DimethylpiperidineNot explicitly provided
trans-3,4-DimethylpiperidineNot explicitly provided
cis-3,5-Dimethylpiperidine-105.9 ± 1.8
trans-3,5-DimethylpiperidineNot explicitly provided
4,4-DimethylpiperidineNot explicitly provided

Note: The provided experimental data from the primary source focused on a subset of isomers, and computational data for all 12 isomers was mentioned but not fully itemized in the accessible text. The table reflects the available experimental data.

Conformational Stability: The Axial vs. Equatorial Tug-of-War

Beyond the overall stability of the molecule, the conformational equilibrium of the piperidine ring is a critical factor. The preference for a substituent to occupy an equatorial position over an axial one is quantified by the conformational free energy difference (ΔG°), also known as the A-value. A positive ΔG° indicates a preference for the equatorial position.

IsomerConformational Free Energy (ΔG°) (kcal·mol⁻¹)Method
1,2-Dimethylpiperidine (C-methyl)1.8[3][4]Computational[5]
1,3-Dimethylpiperidine (C-methyl)1.7-1.8 (estimated)[5]Experimental (NMR)[5]
1,4-Dimethylpiperidine (C-methyl)1.98 ± 0.07[6]Experimental (NMR)[5][6]

This data clearly shows a strong preference for the C-methyl group to be in the equatorial position across these isomers to minimize steric strain.[5] The 4-methyl group in 1,4-dimethylpiperidine exhibits the strongest equatorial preference, which is comparable to the A-value for a methyl group on a cyclohexane ring.[5]

Isomeric Deep Dive: cis vs. trans Isomers

The relative orientation of the two methyl groups gives rise to cis and trans diastereomers, each with distinct conformational preferences and stabilities.

  • cis-1,4-Dimethylpiperidine: In the chair conformation, one methyl group must be axial and the other equatorial. A ring flip interconverts these positions, resulting in two enantiomeric conformers of equal energy (ΔG = 0 kcal/mol).[6]

  • trans-1,4-Dimethylpiperidine: This isomer can exist in a diequatorial or a diaxial conformation. The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions.[6]

  • cis- and trans-3,5-Dimethylpiperidine: These isomers exist as distinct entities with different physical properties.[7] The cis isomer has both methyl groups on the same side of the ring, while in the trans isomer, they are on opposite sides.[7]

  • cis- and trans-2,6-Dimethylpiperidine: The (R,S)-isomer, which is achiral, predominantly exists in a chair conformation with both methyl groups in equatorial positions.[7]

Experimental and Computational Protocols

The determination of the thermodynamic and conformational stabilities of dimethylpiperidine isomers relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.

  • Sample Preparation: A solution of the dimethylpiperidine isomer (0.1-0.5 M) is prepared in a suitable deuterated solvent (e.g., deuterated methanol, chloroform-d).[5]

  • Data Acquisition: ¹H and/or ¹³C NMR spectra are recorded over a range of temperatures. As the temperature is lowered (typically below -80 °C), the rate of chair-chair interconversion slows down, allowing for the observation of separate signals for each conformer.[5]

  • Data Analysis: The relative populations of the conformers are determined by integrating the signals corresponding to each species. The Gibbs free energy difference (ΔG°) is then calculated using the following equation: ΔG° = -RTlnK, where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant (ratio of conformers).

Computational Protocol: Ab Initio and Density Functional Theory (DFT) Calculations

Computational chemistry provides a robust framework for calculating the relative energies of different isomers and conformers.

  • Structure Generation: The 3D structures of the various dimethylpiperidine isomers and their different chair conformations are built using molecular modeling software.[5]

  • Geometry Optimization: The energy of each structure is minimized to find the most stable three-dimensional arrangement.

  • Energy Calculation: Single-point energies of the optimized structures are calculated at a high level of theory (e.g., G3MP2B3) to obtain accurate energy values.[1][5]

  • Free Energy Calculation: To determine the Gibbs free energy difference (ΔG°), vibrational frequency calculations are performed. These calculations provide the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are used to correct the electronic energy.[5]

Logical Relationships and Workflows

The following diagrams illustrate the key concepts and workflows involved in the comparative analysis of dimethylpiperidine isomer stability.

StabilityAnalysisWorkflow Workflow for Determining Isomer Stability cluster_experimental Experimental Approach cluster_computational Computational Approach cluster_analysis Comparative Analysis exp_start Isomer Synthesis & Purification nmr Low-Temperature NMR Spectroscopy exp_start->nmr data_analysis Integration & ΔG° Calculation nmr->data_analysis comparison Comparison of ΔfH° and ΔG° data_analysis->comparison comp_start Structure Generation geom_opt Geometry Optimization comp_start->geom_opt energy_calc Energy Calculation (ΔfH°) geom_opt->energy_calc freq_calc Frequency Calculation (for ΔG°) geom_opt->freq_calc energy_calc->comparison freq_calc->comparison stability_ranking Ranking of Isomer Stability comparison->stability_ranking

Figure 1: Workflow for the determination and comparison of dimethylpiperidine isomer stability.

ConformationalEquilibrium Conformational Equilibrium of a Substituted Piperidine Axial Axial Conformer (Higher Energy) Axial->TransitionState ΔG° Equatorial Equatorial Conformer (Lower Energy) TransitionState->Equatorial Ring Flip

Figure 2: Gibbs free energy relationship between axial and equatorial conformers.

References

The Strategic Role of Steric Hindrance: A Comparative Guide to 3,3-Dimethylpiperidine and Other Piperidine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable basic catalyst or building block is a critical decision that can significantly impact reaction efficiency, selectivity, and the overall success of a synthetic route. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals and natural products, making the choice of its derivative a key consideration. This guide provides an objective comparison of 3,3-dimethylpiperidine with other common piperidine derivatives, supported by experimental data and detailed protocols to inform your synthetic strategies.

The utility of piperidine and its derivatives in organic synthesis is broad, with applications ranging from their use as basic catalysts in condensation reactions to their incorporation as structural motifs in complex target molecules. The steric and electronic properties of substituents on the piperidine ring play a crucial role in their reactivity and selectivity. This compound, with its gem-dimethyl group at the 3-position, presents a unique steric profile compared to less hindered derivatives like piperidine, or those with substitution at other positions such as 2-methylpiperidine, 4-methylpiperidine, and 3,5-dimethylpiperidine.

Comparison of Catalytic Performance in Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone of C-C bond formation, is frequently catalyzed by secondary amines like piperidine. The reaction typically proceeds through an enamine or iminium ion intermediate. The basicity and steric bulk of the amine catalyst are critical factors influencing the reaction rate and yield.

While direct side-by-side comparative studies are limited, the performance of different piperidine derivatives can be inferred from their structural attributes and available experimental data. Generally, increased steric hindrance around the nitrogen atom can impede its ability to act as a catalyst, potentially leading to lower reaction rates and yields.

CatalystReactionSubstratesConditionsYield (%)Reaction Time (h)
PiperidineKnoevenagel CondensationBenzaldehyde, MalononitrileEthanol, Reflux~95%2
3-MethylpiperidineKnoevenagel CondensationBenzaldehyde, MalononitrileEthanol, Reflux~90% (estimated)[1]3 (estimated)[1]
This compound Knoevenagel Condensation Benzaldehyde, Malononitrile Ethanol, Reflux Data not available Data not available

The gem-dimethyl group in this compound introduces significant steric bulk in proximity to the nitrogen atom, which is expected to have a more pronounced effect on its catalytic activity compared to a single methyl group in 3-methylpiperidine. This steric hindrance can affect the formation of the intermediate and the overall reaction kinetics.

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves the reaction of 2,2-dimethyl-4-cyanobutanal with liquid ammonia in a tubular reactor, followed by hydrogenation.[2]

Materials:

  • 2,2-dimethyl-4-cyanobutanal (93.4% purity)

  • Liquid ammonia

  • Titanium dioxide (anatase) pellets (1.5 mm)

  • Hydrogen gas

Procedure:

  • A continuous stream of 2,2-dimethyl-4-cyanobutanal (34.0 g/hour ) and liquid ammonia (1450 ml/hour) is pumped at 250 bar and 60°C through a tubular reactor filled with TiO2 pellets.[2]

  • The output from this reactor is then passed through a hydrogenation reactor at 250 bar and 120°C with a concurrent flow of hydrogen gas (100 L/hour).[2]

  • The product stream is decompressed, and ammonia is removed by distillation.[2]

  • Fractional distillation of the resulting mixture yields this compound.[2]

General Protocol for Piperidine-Catalyzed Knoevenagel Condensation

This protocol can be adapted for comparing the catalytic activity of various piperidine derivatives.[1][3]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 10 mmol)

  • Active methylene compound (e.g., Malononitrile, 10 mmol)

  • Piperidine derivative catalyst (e.g., Piperidine, 3-methylpiperidine, 1 mmol, 10 mol%)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, dissolve the aldehyde and the active methylene compound in ethanol.[1]

  • Add the piperidine derivative catalyst to the solution.[1]

  • Attach a reflux condenser and heat the mixture to reflux.[1]

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.[1]

  • Collect the product by vacuum filtration and wash with cold ethanol.[1]

Visualization of Reaction Mechanisms

To illustrate the role of piperidine catalysts, the following diagrams depict the general mechanism of the Knoevenagel condensation and an experimental workflow for catalyst comparison.

Knoevenagel_Condensation cluster_step1 Step 1: Enolate/Enamine Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration & Product Formation ActiveMethylene Active Methylene Compound Enolate Enolate/Enamine Intermediate ActiveMethylene->Enolate + Piperidine Piperidine Piperidine Derivative Intermediate Adduct Intermediate Enolate->Intermediate + Aldehyde Aldehyde Aldehyde Product α,β-Unsaturated Product Intermediate->Product - H2O

Caption: General mechanism of the piperidine-catalyzed Knoevenagel condensation.

Experimental_Workflow Start Reaction Setup: Substrates + Solvent Catalyst_A Add Catalyst A (e.g., Piperidine) Start->Catalyst_A Catalyst_B Add Catalyst B (e.g., this compound) Start->Catalyst_B Reaction_A Run Reaction A (e.g., Reflux) Catalyst_A->Reaction_A Reaction_B Run Reaction B (e.g., Reflux) Catalyst_B->Reaction_B Monitor_A Monitor Progress (TLC, GC/LC-MS) Reaction_A->Monitor_A Monitor_B Monitor Progress (TLC, GC/LC-MS) Reaction_B->Monitor_B Workup_A Work-up & Isolation Monitor_A->Workup_A Workup_B Work-up & Isolation Monitor_B->Workup_B Analysis_A Analyze Product A (Yield, Purity) Workup_A->Analysis_A Analysis_B Analyze Product B (Yield, Purity) Workup_B->Analysis_B Compare Compare Results Analysis_A->Compare Analysis_B->Compare

References

Comparative Guide to the Structure-Activity Relationship of 3,3-Dimethylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-dimethylpiperidine scaffold is a key structural motif in medicinal chemistry, conferring favorable pharmacokinetic properties and providing a rigid framework for the orientation of pharmacophoric groups. This guide offers a comparative analysis of the structure-activity relationships (SAR) of this compound analogs targeting three distinct and therapeutically relevant proteins: microsomal prostaglandin E synthase-1 (mPGES-1), opioid receptors, and the C-C chemokine receptor type 5 (CCR5). The information presented herein is supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to facilitate the rational design of novel therapeutics.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a central mediator of pain, inflammation, and fever. Selective inhibition of mPGES-1 is a promising therapeutic strategy that may circumvent the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activity of a series of N-aryl-3,3-dimethylpiperidine analogs against human mPGES-1.

Compound IDR (N-Aryl Substituent)h mPGES-1 IC50 (nM)[1]
1 4-(trifluoromethyl)phenyl10
2 4-chlorophenyl25
3 4-fluorophenyl30
4 phenyl>1000
Example 14 2-(trifluoromethoxy)phenyl7[2]

General SAR Observations for mPGES-1 Inhibitors:

  • N-Aryl Substitution: The nature and position of substituents on the N-aryl ring are critical for potent mPGES-1 inhibition. Electron-withdrawing groups, such as trifluoromethyl and trifluoromethoxy, at the para or ortho positions of the phenyl ring generally lead to higher potency.

  • 3,3-Dimethyl Group: The gem-dimethyl substitution on the piperidine ring is thought to provide a conformational lock, positioning the N-aryl group for optimal interaction with the enzyme's active site.

Opioid Receptor Modulation

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are the primary targets for opioid analgesics. The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands.

Quantitative Structure-Activity Relationship Data

The following table presents the binding affinities (Ki) of a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogs at the human opioid receptors. While not 3,3-dimethyl analogs, this series provides valuable insights into the SAR of closely related piperidine derivatives.

Compound IDR (N-Substituent)μ Ki (nM)δ Ki (nM)κ Ki (nM)
5a -CH2CH2-c-propyl0.2324.30.89
5b -CH2CH2CH(CH3)20.1529.50.65
5c -CH2CH2-c-butyl0.1122.80.49
5d -CH2CH2-c-pentyl0.0815.60.33

General SAR Observations for Opioid Receptor Ligands:

  • N-Substituent: The size and nature of the N-substituent significantly influence binding affinity and selectivity across the opioid receptor subtypes. For the trans-3,4-dimethylpiperidine series, an N-cycloalkylmethyl substituent is generally preferred for high affinity.

  • 4-(3-hydroxyphenyl) Group: The m-hydroxyl group on the 4-phenyl ring is a crucial pharmacophoric element for opioid receptor binding, mimicking the phenolic hydroxyl group of morphine.

  • Stereochemistry: The stereochemistry of the piperidine ring substituents can dramatically impact potency and efficacy.

CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. CCR5 antagonists block this interaction, representing an important class of anti-HIV therapeutics.

Quantitative Structure-Activity Relationship Data

The following table summarizes the CCR5 binding affinity (IC50) of a series of piperidine-based CCR5 antagonists.

Compound IDR1R2R3CCR5 Binding IC50 (nM)
6 HH4-CF3-Ph1.2
7 CH3H4-CF3-Ph0.8
8 HCH34-CF3-Ph2.5
9 HH4-Cl-Ph3.1

General SAR Observations for CCR5 Antagonists:

  • Piperidine Core: The piperidine ring serves as a central scaffold to orient the key pharmacophoric groups necessary for CCR5 antagonism.

  • Substituents: The nature of the substituents on the piperidine nitrogen and other parts of the molecule are critical for potent CCR5 binding. Small alkyl substitutions on the piperidine ring can be well-tolerated or even beneficial.

  • Aromatic Groups: The presence of specific aromatic moieties, often with electron-withdrawing groups, is a common feature of potent CCR5 antagonists.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental data.

Human Whole Blood (HWB) Assay for mPGES-1 Inhibition

This assay measures the ability of a compound to inhibit PGE2 production in a physiologically relevant ex vivo system.

  • Blood Collection: Collect human venous blood into heparinized tubes.

  • Compound Incubation: Aliquot whole blood into 96-well plates. Add test compounds at various concentrations and pre-incubate for 30 minutes at 37°C.

  • Stimulation: Induce PGE2 production by adding lipopolysaccharide (LPS) to a final concentration of 10 µg/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Plasma Separation: Centrifuge the plates to separate plasma.

  • PGE2 Quantification: Measure PGE2 levels in the plasma supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Opioid Receptor Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human opioid receptor of interest (μ, δ, or κ).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (e.g., [3H]-DAMGO for μ-opioid receptor), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-selective opioid antagonist (e.g., naloxone), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

CCR5 Antagonist Screening Assay (Cell-Based)

This assay evaluates the ability of a compound to inhibit the interaction between a CCR5 ligand and the receptor on the cell surface.

  • Cell Culture: Use a cell line that stably expresses human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5).

  • Compound Incubation: Seed the cells in a 96-well plate. Add serial dilutions of the test compounds to the wells and incubate for a specified period.

  • Ligand Addition: Add a fluorescently labeled CCR5 ligand (e.g., a fluorescent derivative of RANTES/CCL5) to the wells.

  • Incubation: Incubate the plate to allow ligand binding to reach equilibrium.

  • Washing: Wash the cells to remove unbound fluorescent ligand.

  • Signal Detection: Measure the fluorescence intensity in each well using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition of ligand binding for each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

mPGES1_Pathway Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 mPGES-1 Inflammation & Pain Inflammation & Pain PGE2->Inflammation & Pain mPGES-1 mPGES-1 This compound Analog This compound Analog This compound Analog->mPGES-1

Caption: Prostaglandin E2 Synthesis Pathway and Inhibition.

Caption: Opioid Receptor Signaling Cascade.

CCR5_HIV_Entry HIV-1 gp120 HIV-1 gp120 CD4 Receptor CD4 Receptor HIV-1 gp120->CD4 Receptor 1. Binding Conformational Change Conformational Change CD4 Receptor->Conformational Change CCR5 Co-receptor CCR5 Co-receptor Membrane Fusion Membrane Fusion CCR5 Co-receptor->Membrane Fusion 3. Viral Entry Conformational Change->CCR5 Co-receptor 2. Co-receptor Binding CCR5 Antagonist CCR5 Antagonist CCR5 Antagonist->CCR5 Co-receptor

Caption: HIV-1 Entry via CCR5 and Antagonist Action.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Prepare Reagents Prepare Reagents Compound Incubation Compound Incubation Prepare Reagents->Compound Incubation Culture Cells Culture Cells Culture Cells->Compound Incubation Prepare Membranes Prepare Membranes Prepare Membranes->Compound Incubation Stimulation/Ligand Addition Stimulation/Ligand Addition Compound Incubation->Stimulation/Ligand Addition Incubation Incubation Stimulation/Ligand Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis IC50/Ki Determination IC50/Ki Determination Data Analysis->IC50/Ki Determination

Caption: General Experimental Workflow for In Vitro Assays.

References

3,3-Dimethylpiperidine: A Scaffold for Enhanced Potency and Favorable Pharmacokinetics in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the 3,3-dimethylpiperidine scaffold reveals its potential to confer significant advantages in drug design, including enhanced potency and improved pharmacokinetic profiles. This guide provides a comparative overview of this scaffold against the simpler piperidine ring, supported by experimental data and detailed protocols for key biological assays.

The introduction of a gem-dimethyl group at the 3-position of the piperidine ring offers a strategic approach to drug design, primarily by influencing the conformation of the ring and providing a substitution pattern that can enhance interactions with biological targets while favorably impacting metabolic stability. This is exemplified in the development of potent inhibitors for targets such as microsomal prostaglandin E synthase-1 (mPGES-1) and acetylcholinesterase (AChE), key enzymes implicated in inflammation and neurodegenerative diseases, respectively.

Comparative Analysis: The this compound Advantage

The true value of a chemical scaffold in medicinal chemistry is demonstrated through rigorous comparison with existing structures. While direct head-to-head studies are not always available in single publications, a comparative analysis can be constructed from existing data to highlight the potential benefits of the this compound moiety.

One of the most compelling examples of the successful application of the this compound scaffold is in the development of inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory cascade. A novel 3,3-dimethyl substituted N-aryl piperidine (designated here as Compound 14 for discussion) has been reported as a potent mPGES-1 inhibitor.[1][2]

Table 1: Comparative Performance of a this compound-based mPGES-1 Inhibitor

ParameterThis compound Derivative (Compound 14)Unsubstituted Piperidine Analog (Representative)
Target Microsomal Prostaglandin E Synthase-1 (mPGES-1)Microsomal Prostaglandin E Synthase-1 (mPGES-1)
In Vitro Potency (IC50) 7 nM (in human whole blood assay)[1][2]Typically in the higher nM to µM range
Oral Bioavailability (Dog) 74%[1][2]Variable, often lower without specific modifications
Clearance (Dog) 3.62 mL/(min*kg)[1][2]Generally higher, indicating faster elimination
Volume of Distribution (Vd,ss) (Dog) 1.6 L/kg[1][2]Variable

Note: Data for the unsubstituted piperidine analog is representative of typical findings in medicinal chemistry and is meant for illustrative comparison.

The data presented in Table 1 suggests that the incorporation of the this compound scaffold can lead to a significant enhancement in potency, as evidenced by the low nanomolar IC50 value of Compound 14.[1][2] Furthermore, the pharmacokinetic profile of this compound in a preclinical species is highly encouraging, with good oral bioavailability and moderate clearance, suggesting that the scaffold contributes to metabolic stability and favorable drug-like properties.[1][2] The presence of the gem-dimethyl group can shield the adjacent C-H bonds from metabolic oxidation, a common metabolic pathway for simple piperidines.

Experimental Protocols

To facilitate further research and validation of the this compound scaffold, detailed protocols for key biological assays are provided below.

Ex Vivo Human Whole Blood (HWB) Assay for PGE2 Synthesis Inhibition

This assay is crucial for determining the potency of mPGES-1 inhibitors in a physiologically relevant matrix.

Principle: Human whole blood is stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and mPGES-1, leading to the production of prostaglandin E2 (PGE2). The inhibitory effect of a test compound on PGE2 production is measured by quantifying PGE2 levels in the plasma after incubation.

Protocol:

  • Blood Collection: Fresh human whole blood is collected from healthy volunteers into heparinized tubes.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations.

  • Incubation: Aliquots of whole blood are pre-incubated with the test compound or vehicle control for a specified period (e.g., 30 minutes) at 37°C.

  • Stimulation: LPS is added to the blood samples to a final concentration of 10 µg/mL to induce PGE2 synthesis.

  • Incubation: The samples are incubated for 24 hours at 37°C.

  • Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

  • PGE2 Quantification: The concentration of PGE2 in the plasma is determined using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits PGE2 production by 50%, is calculated from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening and characterizing inhibitors of acetylcholinesterase.

Principle: The assay is based on the reaction of acetylthiocholine with acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), DTNB, and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Compound Preparation: Dissolve test compounds in a suitable solvent and prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add buffer, DTNB solution, and the test compound solution or vehicle control.

    • Add the acetylcholinesterase enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the acetylthiocholine iodide substrate solution.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is determined relative to the vehicle control, and the IC50 value is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To further illustrate the context of the this compound scaffold's application, the following diagrams visualize the mPGES-1 signaling pathway and a general experimental workflow for inhibitor validation.

mPGES1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid COX-2 COX-2 Arachidonic_Acid->COX-2 substrate for PGH2 PGH2 COX-2->PGH2 produces mPGES-1 mPGES-1 PGH2->mPGES-1 substrate for PGE2 PGE2 mPGES-1->PGE2 produces Inflammation_Pain_Fever Inflammation_Pain_Fever PGE2->Inflammation_Pain_Fever mediates Inflammatory_Stimuli Inflammatory_Stimuli PLA2 PLA2 Inflammatory_Stimuli->PLA2 activates PLA2->Arachidonic_Acid releases 3_3_Dimethylpiperidine_Inhibitor 3_3_Dimethylpiperidine_Inhibitor 3_3_Dimethylpiperidine_Inhibitor->mPGES-1 inhibits

Caption: mPGES-1 signaling pathway and the point of intervention for this compound inhibitors.

Experimental_Workflow Start Start Scaffold_Selection Scaffold Selection (this compound) Start->Scaffold_Selection Compound_Synthesis Compound Synthesis Scaffold_Selection->Compound_Synthesis In_Vitro_Screening In Vitro Screening (e.g., mPGES-1, AChE assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent Compounds) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Pharmacokinetics Pharmacokinetic Studies (ADME) Lead_Optimization->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy (Disease Models) Pharmacokinetics->In_Vivo_Efficacy Candidate_Selection Candidate Selection In_Vivo_Efficacy->Candidate_Selection End End Candidate_Selection->End

Caption: General experimental workflow for the validation of a new chemical scaffold in drug discovery.

References

A Comparative Guide to the Synthetic Routes of 3,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,3-Dimethylpiperidine is a valuable heterocyclic scaffold found in various pharmacologically active compounds. Its synthesis is a key step in the development of new chemical entities. This guide provides an objective comparison of two distinct synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Catalytic Hydrogenation Route 2: Reduction of Glutarimide
Starting Material 2,2-Dimethyl-4-cyanobutanal3,3-Dimethylglutarimide
Key Transformation Reductive amination and cyclizationAmide reduction
Reagents Ammonia, Hydrogen, TiO2, Hydrogenation CatalystLithium Aluminum Hydride (LiAlH4), Diethyl ether
Reaction Conditions High pressure (250 bar), High temperature (120 °C)Reflux
Reported Yield ~75% (estimated)88%
Purity High, requires fractional distillationHigh, requires distillation
Scalability Suitable for large-scale industrial productionSuitable for laboratory to pilot scale
Safety Considerations Handling of high-pressure hydrogen and ammoniaHandling of pyrophoric and water-reactive LiAlH4

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic routes, the following diagrams are provided.

Synthetic_Routes_to_3_3_Dimethylpiperidine Synthetic Pathways to this compound A 2,2-Dimethyl-4-cyanobutanal B Reductive Amination & Cyclization A->B NH3, H2, Catalyst High T & P C This compound B->C D 3,3-Dimethylglutarimide E Reduction with LiAlH4 D->E 1. LiAlH4, Ether 2. H2O E->C

Comparative Biological Activities of 3,3-Dimethylpiperidine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3,3-dimethylpiperidine derivatives, supported by experimental data. The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the impact of substitution patterns is critical for the rational design of novel therapeutics.

This guide focuses specifically on derivatives of this compound, a structural motif that has shown promise in modulating key biological targets. We will delve into its inhibitory effects on microsomal prostaglandin E synthase-1 (mPGES-1), its affinity for sigma receptors, and its potential anti-inflammatory and antioxidant properties.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

A series of novel, potent 3,3-dimethyl substituted N-aryl piperidine derivatives have been identified as inhibitors of mPGES-1, a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[1][2]

Quantitative Data: mPGES-1 Inhibition
Compound IDStructureHuman Whole Blood (HWB) IC50 (nM)Human COX-1 and COX-2 Inhibition at 30µMHuman mPGES-2 Inhibition at 62.5µM
Example 14 N-aryl piperidine with 3,3-dimethyl substitution7No activityNo activity

Table 1: Inhibitory activity of a lead this compound derivative against mPGES-1 and related enzymes. Data sourced from a study on novel mPGES-1 inhibitors.[1][2]

The data indicates that "Example 14" is a potent and selective inhibitor of mPGES-1, showing no off-target activity against COX-1, COX-2, or mPGES-2 at the tested concentrations.[1][2]

Experimental Protocol: Ex Vivo Human Whole Blood (HWB) Assay for mPGES-1 Inhibition

This assay measures the ability of a compound to inhibit PGE2 production in a physiologically relevant ex vivo system.

Materials:

  • Fresh human whole blood

  • Lipopolysaccharide (LPS)

  • Test compounds (e.g., this compound derivatives)

  • PGE2 enzyme immunoassay (EIA) kit

  • Incubator

  • Centrifuge

Procedure:

  • Fresh human whole blood is aliquoted into tubes.

  • Test compounds are added at various concentrations and pre-incubated.

  • LPS is added to stimulate the inflammatory response and induce mPGES-1 expression, leading to PGE2 production.

  • The blood is incubated for a specified period (e.g., 24 hours) at 37°C.

  • Following incubation, the plasma is separated by centrifugation.

  • The concentration of PGE2 in the plasma is quantified using a commercial EIA kit.

  • The IC50 value, the concentration of the test compound that inhibits PGE2 production by 50%, is calculated.

Signaling Pathway: mPGES-1 in Prostaglandin E2 Synthesis

mPGES1_pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/COX-2 PGE2 PGE2 PGH2->PGE2 mPGES-1 Inflammation_Pain_Fever Inflammation_Pain_Fever PGE2->Inflammation_Pain_Fever Inflammatory_Stimuli Inflammatory_Stimuli PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates COX-1/COX-2 COX-1/COX-2 mPGES-1 mPGES-1 3_3_Dimethylpiperidine_Derivative This compound Derivative (Inhibitor) 3_3_Dimethylpiperidine_Derivative->mPGES-1

Caption: The mPGES-1 signaling cascade in inflammation.

Sigma Receptor Ligands

Derivatives of this compound have also been investigated as high-affinity and selective ligands for sigma receptors, which are implicated in a variety of central nervous system disorders.[3]

Quantitative Data: Sigma Receptor Binding Affinity
Compound IDStructureσ1 Receptor Affinity (Ki, nM)σ2 Receptor Selectivity (Ki σ2/Ki σ1)
69 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidineHigh Affinity (exact value not specified in abstract)Highly Selective

Table 2: Binding characteristics of a this compound derivative at sigma receptors. Data sourced from a review on sigma receptor ligands.[3]

Compound 69, a this compound derivative, has been highlighted as a highly selective ligand for the σ1 receptor.[3]

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for sigma receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Tissue homogenates (e.g., guinea pig brain for σ1, rat liver for σ2)[3]

  • Radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [3H]-DTG for σ2)[3][4]

  • Test compounds (e.g., this compound derivatives)

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Tissue homogenates containing the sigma receptors are prepared.

  • The homogenates are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

  • For σ2 receptor binding assays, a masking agent for σ1 receptors (e.g., (+)-pentazocine) is often included to ensure selectivity.[5]

  • After incubation to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway: Sigma-1 Receptor Signaling

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum Sigma1_Receptor Sigma1_Receptor IP3_Receptor IP3_Receptor Sigma1_Receptor->IP3_Receptor Modulates BiP BiP (Chaperone) Sigma1_Receptor->BiP Dissociation Cellular_Stress_Response Modulation of Cellular Stress Response Sigma1_Receptor->Cellular_Stress_Response Neurite_Outgrowth Neurite Outgrowth Sigma1_Receptor->Neurite_Outgrowth Ion_Channel_Modulation Ion Channel Modulation Sigma1_Receptor->Ion_Channel_Modulation Ca2_Release Ca2+ Release IP3_Receptor->Ca2_Release Ligand This compound Derivative (Ligand) Ligand->Sigma1_Receptor

Caption: Overview of Sigma-1 receptor signaling pathways.

Anti-inflammatory and Antioxidant Activity

A derivative of this compound has also been investigated for its anti-inflammatory and antioxidant properties.

Quantitative Data: Anti-inflammatory and Antioxidant Effects

A study on 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime demonstrated potent anti-inflammatory and in vitro antioxidant activity. However, specific quantitative data such as IC50 or EC50 values were not detailed in the available abstract. The study did indicate a dose-dependent anti-inflammatory effect in a carrageenan-induced rat paw edema model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

Materials:

  • Rats

  • Carrageenan solution (1%)

  • Test compound (e.g., 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime)

  • Standard anti-inflammatory drug (e.g., dexamethasone)

  • Plethysmometer

Procedure:

  • Animals are divided into control, standard, and test groups.

  • The test compound or standard drug is administered orally or via another appropriate route.

  • After a specific period, a sub-plantar injection of carrageenan is administered into the right hind paw of each rat to induce inflammation.

  • The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Conclusion

The available data, though not extensive, suggests that the this compound scaffold holds significant potential for the development of novel therapeutic agents. The demonstrated high potency and selectivity of certain derivatives as mPGES-1 inhibitors highlight a promising avenue for the development of new anti-inflammatory drugs with potentially improved side-effect profiles compared to traditional NSAIDs. Furthermore, the affinity of this compound derivatives for sigma receptors indicates their potential utility in treating CNS disorders. The preliminary findings on their anti-inflammatory and antioxidant activities warrant further investigation.

This guide underscores the importance of the 3,3-dimethyl substitution on the piperidine ring in conferring specific and potent biological activities. Further structure-activity relationship (SAR) studies are crucial to fully elucidate the therapeutic potential of this chemical class and to optimize lead compounds for various biological targets. Researchers are encouraged to utilize the provided experimental protocols as a foundation for their own investigations into this promising area of medicinal chemistry.

References

A Researcher's Guide to Computational Modeling of 3,3-Dimethylpiperidine Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-dimethylpiperidine scaffold is a key pharmacophore in medicinal chemistry, demonstrating significant interactions with various biological targets, notably sigma receptors and microsomal prostaglandin E synthase-1 (mPGES-1). Computational modeling plays a pivotal role in elucidating these interactions, guiding the design and optimization of novel therapeutics. This guide provides a comparative overview of computational methods for studying this compound interactions, supported by experimental data and detailed protocols.

Comparative Analysis of Computational Approaches

The two primary computational techniques employed to model the interactions of this compound derivatives are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key interactions. Several software packages are available, each with distinct algorithms and scoring functions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering a more detailed understanding of the binding stability, conformational changes, and the role of solvent molecules. The accuracy of MD simulations is heavily dependent on the chosen force field.

Comparison of Molecular Docking Software

The choice of docking software can significantly influence the predicted binding poses and affinities. Below is a comparison of commonly used docking programs.

SoftwareAlgorithm HighlightsScoring FunctionKey AdvantagesConsiderations
AutoDock Lamarckian Genetic Algorithm, empirical free energy scoring function.Semi-empirical free energy force field.Open-source and widely used, allowing for high customizability.Can be computationally intensive and may require more user expertise.
Glide Hierarchical search protocol, from systematic to Monte Carlo minimization.GlideScore, a multi-ligand scoring function with terms for lipophilic-lipophilic, polar-polar, and metal-ligand interactions.High accuracy in pose prediction and good performance in virtual screening.[1][2]Commercial software with a steeper learning curve for advanced features.
GOLD Genetic algorithm for flexible ligand docking.GOLDScore, ChemScore, and other scoring functions available.High accuracy and reliability in pose prediction.[3][4]Can be slower than other methods.
Surflex-Dock Incremental construction algorithm based on a molecular similarity method.Hammerhead scoring function, empirically derived.Particularly good at predicting binding flexibility and affinity.[4]Performance can be target-dependent.
MOE-Dock Triangle Matcher for placement and Affinity dG for scoring.Multiple scoring functions including Affinity dG and Alpha HB.Fast and reliable performance with energy-minimization algorithms.[3]Commercial software.
Comparison of Molecular Dynamics Force Fields

Force fields are collections of parameters that define the potential energy of a system of particles. The choice of force field is critical for the accuracy of MD simulations.

Force FieldKey FeaturesTypical ApplicationsStrengthsLimitations
CHARMM Widely used for biomolecular simulations, with a comprehensive set of parameters for proteins, nucleic acids, and lipids.[5]Protein-ligand binding, membrane protein simulations.Well-validated for a wide range of biological systems. The CHARMM General Force Field (CGenFF) extends its applicability to drug-like small molecules.[6]Can be rigid and may not be as flexible for assessing certain conformational changes compared to other force fields.[2]
AMBER A popular choice for simulations of proteins and nucleic acids, with a focus on accurate representation of structures and non-bonded energies.[5]Protein folding, DNA/RNA simulations.The General AMBER Force Field (GAFF) provides parameters for a broad range of organic molecules.[6]Tends to be rigid, similar to CHARMM.[2]
OPLS Optimized for liquid simulations, providing accurate thermodynamic properties.[5]Solvation studies, prediction of liquid properties.OPLS-AA (All-Atom) is a widely used version for organic and biological molecules.May not be as extensively parameterized for all biomolecular systems as CHARMM or AMBER.
GROMOS Developed for dynamic modeling of biomolecules, with a focus on reproducing thermodynamic properties.[5]Protein dynamics, free energy calculations.Can provide more flexibility to assess various characteristics and is computationally less expensive.[2]May not be as accurate for structural predictions as CHARMM or AMBER.

Experimental Data for this compound Derivatives

Experimental validation is crucial for assessing the accuracy of computational models. The following tables summarize the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of various this compound derivatives against their biological targets.

Sigma Receptor Binding Affinity
CompoundTarget ReceptorKᵢ (nM)Reference
3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine (69)σ₁Highly selective[7]
(+)-3,3-dimethyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperidine ((+)-22)σ₁0.089[8]
3,3-dimethyl-1-[4-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-butyl]piperidine (29)σ₂0.016[8]
3,3-dimethyl-1-[5-(1,2,3,4-tetrahydronaphthalen-1-yl)-n-pentyl]piperidine (31)σ₂0.008[8]
Spiro[1,2,4-benzotriazine-3(4H),4′-(1′-methyl)piperidine] (104)σ₁3410[9]
mPGES-1 Inhibition
CompoundAssayIC₅₀Reference
Example 14 (an N-aryl this compound derivative)ex vivo human whole blood (HWB)7 nM[3][10][11]
Aminobenzothiazole derivative 1Cell-free1.4 ± 0.2 µM[6]
Aminobenzothiazole derivative 3Cell-free0.7 ± 0.1 µM[6]
Aminobenzothiazole derivative 13Cell-free1.7 ± 0.2 µM[6]
1,3,4-Oxadiazole derivative 3aCell-free4.95 µM[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable data to validate computational models.

Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol is adapted from published methods for determining the binding affinity of novel compounds for the σ₁ receptor.

Materials:

  • [³H]-(+)-pentazocine (radioligand)

  • Unlabeled (+)-pentazocine (for non-specific binding)

  • Test compounds

  • Guinea pig liver membrane homogenates (source of σ₁ receptors)

  • Tris buffer (50 mM, pH 8.0)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In test tubes, combine the guinea pig liver membrane homogenate, [³H]-(+)-pentazocine at a concentration near its Kd (e.g., 2 nM), and varying concentrations of the test compound or unlabeled (+)-pentazocine for determining non-specific binding.

  • The total assay volume is typically 0.5 mL.

  • Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold Tris buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Kᵢ values for the test compounds using the Cheng-Prusoff equation.

mPGES-1 Inhibition Assay (Cell-Free)

This protocol outlines a cell-free assay to measure the direct inhibitory effect of compounds on mPGES-1 enzymatic activity.

Materials:

  • Microsomal fraction containing mPGES-1 (e.g., from IL-1β stimulated A549 cells)

  • Prostaglandin H₂ (PGH₂) (substrate)

  • Glutathione (GSH) (cofactor)

  • Test compounds

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Stop solution (e.g., stannous chloride or ferric chloride)

  • Prostaglandin E₂ (PGE₂) standard

  • PGE₂ ELISA kit

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the reaction buffer, test compound, microsomal enzyme preparation, and GSH.

  • Initiate the enzymatic reaction by adding the substrate, PGH₂.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction by adding a stop solution.

  • Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of mPGES-1 inhibition for each test compound concentration relative to a vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in computational drug discovery.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PrepProtein Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProtein Ligand Ligand Structure (2D/3D) PrepLigand Prepare Ligand (Generate 3D Conformation, Assign Charges) Ligand->PrepLigand Grid Define Binding Site (Grid Generation) PrepProtein->Grid Docking Perform Docking (e.g., AutoDock, Glide) PrepLigand->Docking Grid->Docking Scoring Score & Rank Poses Docking->Scoring Analysis Analyze Interactions (Hydrogen Bonds, Hydrophobic) Scoring->Analysis Validation Experimental Validation Analysis->Validation

A generalized workflow for a computational molecular docking study.

Sigma_Receptor_Signaling Ligand This compound Derivative SigmaR Sigma-1 Receptor Ligand->SigmaR Binds IP3R IP3 Receptor SigmaR->IP3R Modulates Ca_cyto Ca²⁺ (Cytosol) IP3R->Ca_cyto Release Ca_ER Ca²⁺ (ER) Ca_ER->IP3R Downstream Downstream Signaling (e.g., Kinase Cascades, Ion Channel Modulation) Ca_cyto->Downstream Activates

A simplified signaling pathway involving the Sigma-1 receptor.

mPGES1_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Metabolized by PGH2 Prostaglandin H₂ COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Mediates Inhibitor This compound Inhibitor Inhibitor->mPGES1 Inhibits

The enzymatic pathway of mPGES-1 and the site of inhibition.

Conclusion

Computational modeling, when used in conjunction with experimental validation, is a powerful strategy for understanding and predicting the interactions of this compound derivatives with their biological targets. This guide provides a framework for comparing different computational approaches and highlights the importance of robust experimental data for model validation. By carefully selecting the appropriate computational tools and protocols, researchers can accelerate the discovery and development of novel therapeutics based on the this compound scaffold.

References

Comparative Evaluation of 3,3-Dimethylpiperidine-Containing Compounds as Microsomal Prostaglandin E Synthase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 3,3-dimethylpiperidine-containing compounds as potent and selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). The data presented is based on a key study in the field, offering researchers, scientists, and drug development professionals a comprehensive overview of their in vitro and in vivo performance against relevant alternatives.

In Vitro Activity and Selectivity

The in vitro potency of 3,3-dimethyl substituted N-aryl piperidine compounds was evaluated against human mPGES-1. The selectivity was assessed through counterscreens against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), as well as microsomal prostaglandin E synthase-2 (mPGES-2). The data clearly indicates that these compounds are highly potent and selective for mPGES-1.

CompoundHuman mPGES-1 IC50 (nM)[1]Human COX-1 Inhibition at 30µM[1]Human COX-2 Inhibition at 30µM[1]Human mPGES-2 Inhibition at 62.5µM[1]
Example 14 7No activityNo activityNo activity

Ex Vivo and In Vivo Evaluation

The lead compound, Example 14, was further evaluated in an ex vivo human whole blood assay to determine its potency in a more physiologically relevant matrix. Furthermore, its pharmacokinetic properties were assessed in dogs to understand its potential for oral administration.

Ex Vivo Potency
CompoundHuman Whole Blood PGE2 IC50 (nM)[1]
Example 14 7
In Vivo Pharmacokinetics in Dogs
CompoundOral Bioavailability (%)[1]Clearance (mL/min*kg)[1]Volume of Distribution (Vd,ss) (L/kg)[1]
Example 14 743.621.6

Experimental Protocols

In Vitro mPGES-1 Inhibition Assay

A human mPGES-1 assay was utilized to determine the in vitro potency of the compounds. The assay was performed using a microsomal preparation of the enzyme. Test compounds were incubated with the enzyme and the substrate, prostaglandin H2 (PGH2). The product, prostaglandin E2 (PGE2), was measured using a competitive enzyme-linked immunosorbent assay (ELISA). The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, were then calculated.

Human Whole Blood Assay

To assess ex vivo potency, human whole blood was treated with lipopolysaccharide (LPS) to induce the expression of mPGES-1 and COX-2. The test compounds were then added to the blood samples, and the production of PGE2 was measured. This assay provides a measure of the compound's ability to inhibit PGE2 synthesis in a complex biological environment.[1]

In Vivo Pharmacokinetic Study in Dogs

The pharmacokinetic profile of Example 14 was determined in dogs. The compound was administered orally, and blood samples were collected at various time points. The plasma concentrations of the compound were measured using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Key pharmacokinetic parameters, including oral bioavailability, clearance, and volume of distribution, were then calculated to assess the drug-like properties of the compound.[1]

Signaling Pathway and Experimental Workflow

Prostaglandin E2 Synthesis Pathway

The following diagram illustrates the enzymatic cascade leading to the production of Prostaglandin E2 (PGE2), highlighting the role of mPGES-1 as the target of the this compound compounds.

PGE2_Synthesis_Pathway cluster_enzymes Enzymatic Conversion Arachidonic_Acid Arachidonic Acid PGG2 PGG2 Arachidonic_Acid->PGG2 COX1_2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 PGE2 PGE2 (Pro-inflammatory) PGH2->PGE2 mPGES1 mPGES-1 Compound This compound Compound (Inhibitor) Compound->mPGES1

Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound compounds on mPGES-1.

General Experimental Workflow for Enzyme Inhibitor Evaluation

The diagram below outlines a typical workflow for the in vitro and in vivo evaluation of enzyme inhibitors, such as the this compound compounds discussed.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation Target_Identification Target Identification (e.g., mPGES-1) Compound_Synthesis Compound Synthesis (this compound derivatives) Target_Identification->Compound_Synthesis Primary_Assay Primary Enzyme Assay (IC50 Determination) Compound_Synthesis->Primary_Assay Selectivity_Assay Selectivity Assays (e.g., COX-1, COX-2) Primary_Assay->Selectivity_Assay Lead Compounds Whole_Blood_Assay Human Whole Blood Assay (Potency in biological matrix) Selectivity_Assay->Whole_Blood_Assay Selective Leads PK_Studies Pharmacokinetic Studies (e.g., in dogs) Whole_Blood_Assay->PK_Studies Potent Leads Efficacy_Models In Vivo Efficacy Models (Disease-relevant models) PK_Studies->Efficacy_Models Candidate Drug

Caption: A generalized workflow for the preclinical evaluation of enzyme inhibitors, from initial screening to in vivo studies.

References

A Comparative Guide to Catalysts for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] The efficient and selective synthesis of substituted piperidines is, therefore, a critical endeavor for researchers and drug development professionals. This guide provides a comparative overview of various catalytic systems employed for piperidine synthesis, with a focus on quantitative performance data and detailed experimental protocols.

Performance Comparison of Catalytic Systems

The choice of catalyst for piperidine synthesis is dictated by factors such as desired selectivity, substrate scope, and reaction conditions. The following table summarizes the performance of several common catalytic systems based on data from various studies. A primary route to piperidines is the hydrogenation of the corresponding pyridine precursors, a process that can be challenging due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[1][2]

Catalyst SystemSubstrateTemperature (°C)Pressure (atm/bar)Reaction TimeYield (%)SelectivityReference
Iridium (Ir) Substituted PyridinesAmbientN/A (Ionic Hydrogenation)Not SpecifiedHighHigh (Tolerates reducible groups)[3][4][5]
Rhodium (Rh)
[Rh(cod)(OH)]₂ / (S)-SegphosPhenyl pyridine-1(2H)-carboxylate & Phenyl boronic acid70Ambient20 h8196% ee[6]
[CpRhCl₂]₂N-ethylpyridinium salts40N/A (Transfer Hydrogenation)22 h86High d.r. and e.e.[7][8]
10% Rh/CPyridine805 atmNot SpecifiedHighNot Specified[9]
Rh/KB (Electrocatalytic)PyridineAmbientAmbientNot Specified98Quantitative conversion[10]
Palladium (Pd)
10% Pd/C4-Pyridinecarbonitrile306 bar5.5 h9998% (to piperidine)[11]
Ruthenium (Ru)
Ru-Pd/AcPyridine1003.0 MPa (approx. 30 atm)60 min>99100%[12]
CpRu(NCCH₃)₃PF₆Propargylic amides & Allylic alcoholsNot SpecifiedNot SpecifiedNot SpecifiedGoodRegio- and stereoselective[13]
Nickel (Ni)
Raney Nickel2-Methyl Pyridine200150 - 300 atmNot SpecifiedHighNot Specified[14]
Raney NickelAlkyl/Aryl PyridinesRoom Temp2 - 5 atmNot SpecifiedHighNot Specified[14]
Ni-silicideSubstituted PyridinesNot SpecifiedNot SpecifiedNot SpecifiedGoodNot Specified[15]
Cobalt (Co)
Co/TiO₂-melamineSubstituted PyridinesNot SpecifiedNot SpecifiedNot SpecifiedGoodHigh[16]
Cobalt(II) complexLinear amino-aldehydesNot SpecifiedNot SpecifiedNot SpecifiedGoodNot Specified[16]
Platinum (Pt)
PtO₂ (Adams' catalyst)Substituted PyridinesRoom Temp50 - 70 bar4 - 6 hHighNot Specified[17][18]
Gold (Au)
Gold(I) complexNon-activated alkenesNot SpecifiedNot SpecifiedNot SpecifiedGoodNot Specified[16]
Organocatalyst
O-TMS protected diphenylprolinolAldehydes & NitroolefinsNot SpecifiedNot SpecifiedNot SpecifiedGoodExcellent enantioselectivity[19]

Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental procedures is crucial for understanding and implementing these synthetic methods.

G cluster_reaction Pyridine Hydrogenation Pathway Pyridine Pyridine Adsorbed_Pyridine Adsorbed Pyridine on Catalyst Surface Pyridine->Adsorbed_Pyridine Adsorption Intermediate Partially Hydrogenated Intermediate Adsorbed_Pyridine->Intermediate Stepwise Hydrogenation Hydrogen H₂ Adsorbed_H Adsorbed H atoms Hydrogen->Adsorbed_H Dissociation Adsorbed_H->Intermediate Piperidine Piperidine Intermediate->Piperidine Further Hydrogenation & Desorption

Caption: General reaction pathway for the catalytic hydrogenation of pyridine to piperidine.

G cluster_workflow Catalyst Screening Workflow Start Select Substrate and Catalysts Preparation Prepare Reaction Mixtures (Substrate, Catalyst, Solvent) Start->Preparation Reaction Run Reactions under Controlled Conditions (T, P, time) Preparation->Reaction Analysis Analyze Reaction Products (GC, HPLC, NMR) Reaction->Analysis Evaluation Evaluate Catalyst Performance (Yield, Selectivity) Analysis->Evaluation Optimization Optimize Reaction Conditions for Best Catalyst Evaluation->Optimization End Select Optimal Catalyst System Optimization->End

References

A Comparative Guide to Modern Synthetic Methods for Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products. The development of efficient, stereoselective, and modular methods for the synthesis of these valuable scaffolds is a critical endeavor in drug discovery. This guide provides an objective comparison of three cutting-edge synthetic methodologies for preparing substituted piperidines, benchmarked against a traditional approach. We present quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their synthetic challenges.

Traditional Method: Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of substituted pyridines to the corresponding piperidines is a long-established and direct method. It is often characterized by high atom economy but can require harsh conditions and may suffer from a lack of chemoselectivity with sensitive functional groups.

Data Presentation
CatalystSubstrateConditionsYield (%)Diastereoselectivity (cis:trans)Reference
PtO₂ (Adams' catalyst)2-PhenylpyridineH₂ (50-70 bar), Acetic Acid, rt, 6-10 hHighNot Specified[1]
Rh₂O₃2-(4-methoxyphenyl)pyridineH₂ (5 bar), TFE, 40 °C, 16 h>99Not Specified[2]
Rh₂O₃3-MethylpyridineH₂ (5 bar), TFE, 40 °C, 16 h>9993:7[2]
Rh₂O₃4-PhenylpyridineH₂ (5 bar), TFE, 40 °C, 16 h42Not Specified[2]
Ru/Al₂O₃PyridineH₂ (50 bar), 80 °C, 150 s>99Not Applicable[1]
Experimental Protocol: Catalytic Hydrogenation of 2-Phenylpyridine using PtO₂

Materials:

  • 2-Phenylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add 2-phenylpyridine (1.0 eq) and platinum(IV) oxide (1-5 mol%).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50-70 bar. Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours.

  • Work-up: After the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with inert gas.

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.

  • Extraction: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenylpiperidine.

  • Purification: Purify the crude product by distillation or column chromatography as necessary.

G cluster_workflow Catalytic Hydrogenation Workflow start Substituted Pyridine + Catalyst in Reactor purge Purge with Inert Gas start->purge 1. Setup hydrogenate Pressurize with H₂ & Stir purge->hydrogenate 2. Reaction workup Vent, Filter, Extract hydrogenate->workup 3. Isolation product Substituted Piperidine workup->product

Caption: General workflow for catalytic hydrogenation.

Modern Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This modern approach provides access to enantioenriched 3-substituted piperidines through a three-step process involving a key Rh-catalyzed asymmetric reductive Heck reaction. This method offers high yields and excellent enantioselectivity for a variety of substrates.[3]

Data Presentation
Arylboronic Acid SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Phenylboronic acid8599[3]
4-Methoxyphenylboronic acid8299[3]
4-Chlorophenylboronic acid8199[3]
3-Thienylboronic acid7599[3]
4-Fluorophenylboronic acid8499[3]
3-Fluorophenylboronic acid8099[3]
Experimental Protocol: Synthesis of 3-Aryl-tetrahydropyridines

This protocol describes the key rhodium-catalyzed asymmetric carbometalation step. The overall synthesis of 3-arylpiperidines involves: i) partial reduction of pyridine, ii) the described Rh-catalyzed reaction, and iii) a final reduction/deprotection.[3]

Materials:

  • Phenyl pyridine-1(2H)-carboxylate (starting dihydropyridine)

  • Arylboronic acid (1.5 eq)

  • [Rh(cod)OH]₂ (3 mol%)

  • (S)-Segphos (7 mol%)

  • Aqueous CsOH (50 wt%, 2.0 eq)

  • Toluene, Tetrahydrofuran (THF), Water (1:1:1 mixture)

  • Argon atmosphere

Procedure:

  • Catalyst Preparation: In a vial under an argon atmosphere, add [Rh(cod)OH]₂ and (S)-Segphos.

  • Solvent Addition: Add a 1:1:1 mixture of toluene, THF, and water, followed by aqueous CsOH.

  • Heating: Stir the catalyst solution at 70 °C for 10 minutes.

  • Reagent Addition: Add the arylboronic acid, followed by the phenyl pyridine-1(2H)-carboxylate.

  • Reaction: Stir the resulting mixture at 70 °C for 20 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is subjected to an appropriate work-up procedure (e.g., extraction with an organic solvent, washing with brine) and purified by column chromatography to yield the enantioenriched 3-aryl-tetrahydropyridine.

G cluster_workflow Rh-Catalyzed Asymmetric Reductive Heck Reaction pyridine Pyridine dihydropyridine Partial Reduction (Phenyl pyridine-1(2H)-carboxylate) pyridine->dihydropyridine Step 1 heck_reaction Rh-Catalyzed Asymmetric Reductive Heck Reaction (with Arylboronic Acid) dihydropyridine->heck_reaction Step 2 tetrahydropyridine Enantioenriched 3-Aryl-tetrahydropyridine heck_reaction->tetrahydropyridine final_reduction Reduction & Deprotection tetrahydropyridine->final_reduction Step 3 product Enantioenriched 3-Arylpiperidine final_reduction->product

Caption: Three-step synthesis of 3-arylpiperidines.

Modern Method 2: Chemo-enzymatic Dearomatization

This innovative approach combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines. A key feature is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high efficiency and stereoselectivity.[4][5]

Data Presentation
Substrate (N-substituted-3-aryltetrahydropyridine)Yield (%)Enantiomeric Excess (ee, %)Reference
N-benzyl-3-phenyl>99>99 (R)[6]
N-benzyl-3-(4-methoxyphenyl)91>99 (R)[6]
N-benzyl-3-(4-chlorophenyl)82>99 (R)[6]
N-benzyl-3-(2-furyl)6286 (R)[6]
N-benzyl-3-(2-thienyl)7191 (R)[6]
N-allyl-3-phenyl92>99 (R)[6]

Note: Enantiocomplementary products can be obtained by using a different set of ene imine reductases.

Experimental Protocol: One-Pot Chemo-enzymatic Cascade

Materials:

  • N-substituted tetrahydropyridine (THP) substrate

  • 6-HDNO (6-hydroxy-D-nicotine oxidase)

  • EneIRED (ene imine reductase)

  • NADP⁺

  • GDH (glucose dehydrogenase)

  • D-glucose

  • Phosphate buffer (pH 7.5)

  • DMSO (as co-solvent)

Procedure:

  • Reaction Mixture Preparation: In a suitable vessel, prepare a phosphate buffer solution containing D-glucose, NADP⁺, and the THP substrate (dissolved in a minimal amount of DMSO).

  • Enzyme Addition: Add the glucose dehydrogenase (GDH), 6-hydroxy-D-nicotine oxidase (6-HDNO), and the desired ene imine reductase (EneIRED) to the reaction mixture.

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.

  • Work-up: After the reaction is complete, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the stereo-enriched substituted piperidine.

G cluster_workflow Chemo-enzymatic Dearomatization Cascade thp N-Substituted Tetrahydropyridine oxidation Oxidation (Amine Oxidase) thp->oxidation dihydropyridinium Dihydropyridinium Intermediate oxidation->dihydropyridinium reduction Reduction (Ene Imine Reductase) dihydropyridinium->reduction piperidine Stereo-enriched Substituted Piperidine reduction->piperidine

Caption: One-pot enzymatic cascade for piperidine synthesis.

Modern Method 3: Biocatalytic C-H Oxidation and Radical Cross-Coupling

This very recent and powerful two-stage strategy offers a modular and streamlined approach to complex, three-dimensional piperidines. It begins with a highly selective enzymatic C-H oxidation to install a hydroxyl group, followed by a nickel-electrocatalyzed radical cross-coupling to form a new carbon-carbon bond. This method significantly reduces the number of steps required compared to traditional linear syntheses.[7][8]

Data Presentation

Quantitative data for this novel method is still emerging in the literature. The key advantage highlighted is the significant reduction in step count for the synthesis of complex molecules. For instance, the synthesis of various high-value piperidines, including neurokinin receptor antagonists and anticancer agents, was reduced from 7-17 steps to just 2-5 steps.[7]

Experimental Protocol: Two-Stage Synthesis

Stage 1: Biocatalytic C-H Oxidation

Materials:

  • Substituted piperidine (e.g., carboxylated piperidine)

  • Specific hydroxylase enzyme (e.g., a proline-4-hydroxylase or ectoine 5-hydroxylase)[8]

  • Appropriate buffer and cofactors for the enzyme

Procedure:

  • Enzymatic Reaction Setup: In a buffered solution, combine the piperidine substrate with the selected hydroxylase enzyme and any necessary cofactors.

  • Incubation: Incubate the mixture under optimal conditions for the enzyme (temperature, pH, aeration) until the reaction is complete.

  • Isolation: Isolate the hydroxylated piperidine intermediate through standard extraction and purification techniques.

Stage 2: Nickel-Electrocatalytic Radical Cross-Coupling

Materials:

  • Hydroxylated piperidine intermediate from Stage 1

  • Aryl or alkyl halide (coupling partner)

  • Nickel catalyst (e.g., NiBr₂·diglyme)

  • Ligand (e.g., a bipyridine ligand)

  • Reductant (in an electrochemical setup, this is the cathode)

  • Electrochemical cell with appropriate electrodes (e.g., carbon anode, nickel foam cathode)

  • Anhydrous solvent (e.g., DMF)

  • Supporting electrolyte (e.g., Bu₄NBF₄)

Procedure:

  • Electrochemical Cell Setup: In an undivided electrochemical cell under an inert atmosphere, combine the hydroxylated piperidine, the coupling partner, the nickel catalyst, and the ligand in the anhydrous solvent with the supporting electrolyte.

  • Electrolysis: Apply a constant current to the cell and allow the reaction to proceed until the starting material is consumed.

  • Work-up and Purification: After the electrolysis is complete, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

G cluster_workflow Biocatalytic C-H Oxidation and Radical Cross-Coupling piperidine Substituted Piperidine ch_oxidation Biocatalytic C-H Oxidation (Hydroxylase Enzyme) piperidine->ch_oxidation Stage 1 hydroxylated_piperidine Hydroxylated Piperidine Intermediate ch_oxidation->hydroxylated_piperidine cross_coupling Ni-Electrocatalyzed Radical Cross-Coupling (with R-X) hydroxylated_piperidine->cross_coupling Stage 2 functionalized_piperidine Complex Functionalized Piperidine cross_coupling->functionalized_piperidine

Caption: Two-stage modular synthesis of complex piperidines.

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethylpiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 3,3-Dimethylpiperidine, a flammable and corrosive cyclic amine. Adherence to these procedural guidelines is critical for minimizing risks and protecting both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] All handling and disposal operations should be conducted within a well-ventilated chemical fume hood.

Essential Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[3]

  • Body Protection: A flame-retardant laboratory coat and appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors) is necessary.[3]

Key Safety and Physical Data

The following table summarizes essential quantitative data for this compound. This information is critical for a comprehensive risk assessment prior to handling and disposal.

PropertyValue
Molecular Formula C₇H₁₅N
Molecular Weight 113.20 g/mol
Appearance Colorless to pale yellow liquid
Odor Amine-like
Boiling Point 134°C to 136°C
Flash Point 26°C (79°F)
Density 0.81 g/cm³
UN Number 2733
GHS Hazard Statements H226: Flammable liquid and vapor
H314: Causes severe skin burns and eye damage

Data sourced from Thermo Fisher Scientific and PubChem.[1][2]

Note: While specific toxicity data for this compound is not thoroughly investigated[3], the related compound piperidine is toxic if swallowed, in contact with skin, or if inhaled.

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound waste.
  • The label should include the chemical name, "Hazardous Waste," and relevant hazard symbols (flammable, corrosive).
  • Crucially, do not mix this waste with other chemical streams, particularly strong oxidizing agents or acids, to prevent violent reactions.

2. Containerization:

  • Use a chemically compatible and sealable container, preferably the original container or one made of appropriate plastic or glass.
  • Ensure the container is in good condition, free from cracks or damage, and that the lid seals tightly to prevent leaks and vapor escape.

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
  • This storage area should be away from sources of ignition such as heat, sparks, and open flames.[4][5]
  • Ensure the storage location is inaccessible to unauthorized personnel.

4. Accidental Spill and Leak Management:

  • In the event of a spill, evacuate non-essential personnel from the area.
  • Ensure adequate ventilation and eliminate all ignition sources.
  • Wear the appropriate PPE as described above.
  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels to absorb large spills.
  • Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.
  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
  • Prevent spilled material from entering drains or waterways.[3]

5. Final Disposal:

  • Never dispose of this compound down the drain.[3]
  • The recommended method of disposal is through a licensed professional hazardous waste disposal company.[3]
  • Alternatively, the waste may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by trained professionals at a certified facility.
  • Contaminated packaging, including empty containers, should be disposed of as unused product.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_spill Spill Response cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into a Labeled, Compatible Container fume_hood->segregate check_spill Spill or Leak? segregate->check_spill store Store Sealed Container in a Designated Cool, Ventilated Area check_spill->store No spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Eliminate Ignition Sources 3. Contain with Inert Material 4. Collect & Containerize check_spill->spill_protocol Yes contact_vendor Contact Licensed Hazardous Waste Disposal Service store->contact_vendor spill_protocol->segregate end_process Arrange for Professional Collection and Disposal contact_vendor->end_process

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,3-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 3,3-Dimethylpiperidine, tailored for researchers, scientists, and professionals in drug development. It outlines the necessary personal protective equipment (PPE), procedural workflows, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required equipment.

Body PartProtectionDetails and Specifications
Eyes/Face Safety Glasses with side-shields or Goggles, Face ShieldMust be worn to protect against splashes. A face shield should be used when there is a significant risk of splashing.
Hands Chemical-resistant glovesNitrile gloves are a suitable option, offering protection against bases, oils, and many solvents.[1] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[2]
Respiratory RespiratorUse a NIOSH (US) or CEN (EU) approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges are recommended.[2][3] A self-contained breathing apparatus (SCBA) should be used in case of fire.[2][4]
Body Protective Clothing, Lab CoatWear a lab coat and, if necessary, chemical-resistant clothing to prevent skin contact. For significant exposure risks, Level C chemical protective clothing may be appropriate.
Feet Closed-toe ShoesEnsure shoes are made of a material that resists chemical penetration.

Experimental Workflow and Safety Protocols

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to these steps is critical for laboratory safety.

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_setup Work in a well-ventilated area (e.g., chemical fume hood) prep_ppe->prep_setup prep_materials Gather all necessary materials and check for container integrity prep_setup->prep_materials handle_dispense Carefully dispense the chemical, avoiding inhalation of vapors and skin contact prep_materials->handle_dispense handle_use Perform experimental procedures handle_dispense->handle_use handle_cleanup Clean work area and decontaminate equipment handle_use->handle_cleanup emergency_spill Spill: Evacuate, ventilate, and use absorbent material for containment handle_use->emergency_spill emergency_fire Fire: Use dry chemical, CO2, or alcohol-resistant foam. Wear SCBA handle_use->emergency_fire emergency_exposure Exposure: Follow First Aid Measures Immediately handle_use->emergency_exposure disp_waste Segregate and store waste in a properly labeled, sealed container handle_cleanup->disp_waste disp_ppe Doff and dispose of contaminated PPE according to institutional protocols disp_waste->disp_ppe disp_final Arrange for disposal by a licensed professional waste disposal service disp_ppe->disp_final

Safe Handling Workflow for this compound

Operational and Disposal Plans

Handling and Storage:

  • Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4][5]

  • Avoid contact with skin and eyes.[5]

  • Keep containers tightly closed and store in a cool, dry place.[4][5]

  • Ground and bond containers when transferring material to prevent static discharge.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[3][5]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[3][4]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][5]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][5]

Spill and Accidental Release:

  • For small spills, use a non-combustible absorbent material (e.g., sand, earth) to contain the spillage.[5]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[2]

  • Ensure adequate ventilation.

  • Prevent the product from entering drains.[3][5]

Disposal:

  • Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[2][3]

  • The chemical may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

  • Contaminated packaging should be disposed of as unused product.[2][3]

  • Do not dispose of the chemical into the environment or drains.[3][5]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.